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  • Product: 3-Ethoxypiperidine hydrochloride
  • CAS: 1159826-79-5

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 3-Ethoxypiperidine Hydrochloride: A Technical Monograph

Topic: Physicochemical Properties of 3-Ethoxypiperidine Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 3-Ethoxypiperidine hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of 3-Ethoxypiperidine Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Ethoxypiperidine hydrochloride (CAS: 1159826-79-5) represents a critical chiral building block in modern medicinal chemistry. Structurally characterized by a saturated six-membered nitrogen heterocycle with an ethoxy substituent at the C3 position, this compound serves as a scaffold for neuroactive agents, analgesics, and kinase inhibitors. Its utility stems from the C3 chiral center, which allows for the introduction of stereochemical complexity—a vital factor in optimizing ligand-receptor binding affinity.

This guide provides a rigorous analysis of the physicochemical properties, structural dynamics, and handling protocols for 3-Ethoxypiperidine HCl, bridging the gap between raw data and experimental application.

Molecular Identity & Structural Analysis

Chemical Nomenclature and Identification[1]
  • IUPAC Name: 3-Ethoxypiperidine hydrochloride

  • Common Synonyms: 3-Ethoxy-piperidine HCl; Piperidine, 3-ethoxy-, hydrochloride

  • CAS Number: 1159826-79-5 (Racemic); 376398-69-9 (Specific enantiomer references vary, verification via CoA recommended)

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    HCl
  • Molecular Weight: 165.66 g/mol (Salt); 129.20 g/mol (Free Base)

Stereochemical Considerations

The molecule possesses a single chiral center at the C3 carbon. In drug development, the resolution of the (R)- and (S)-enantiomers is often required, as the spatial orientation of the ethoxy group can drastically alter pharmacological potency.

  • (R)-Enantiomer: Often preferred for specific receptor pockets.

  • (S)-Enantiomer: May exhibit distinct metabolic stability or off-target effects.

Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation. The bulky ethoxy group at C3 will prefer the equatorial position to minimize 1,3-diaxial interactions, although the protonation state of the nitrogen (forming the ammonium salt) can influence the conformational equilibrium through hydrogen bonding networks in the crystal lattice.

Physicochemical Profile

Solid-State Properties

As a hydrochloride salt, 3-Ethoxypiperidine exists as a white to off-white crystalline solid. The salt formation significantly elevates the melting point and stability compared to the liquid free base.

PropertyValue / DescriptionContext & Implications
Physical State Crystalline SolidFacilitates precise weighing and handling in solid-phase synthesis.
Melting Point >150°C (Predicted range)Note: Unsubstituted Piperidine HCl melts at ~245°C. The 3-ethoxy substituent typically lowers lattice energy due to symmetry breaking.
Hygroscopicity Moderate to HighHCl salts of secondary amines are prone to moisture uptake. Storage in desiccators is critical to prevent deliquescence.
Particle Size VariableMicronization may be required for consistent dissolution rates in formulation studies.
Solution Properties & Lipophilicity

The ethoxy group introduces a lipophilic domain to the otherwise polar piperidine core, modulating the LogP/LogD profile.

  • Solubility: Highly soluble in water (>50 mg/mL) and lower alcohols (Methanol, Ethanol). Sparingly soluble in non-polar solvents (Hexane, Toluene) unless converted to the free base.

  • pKa (Basicity):

    • Piperidine (Parent):[1][2][3] pKa ~ 11.22

    • 3-Ethoxypiperidine:[4][5][6][7] Estimated pKa ~ 9.5 – 10.5.

    • Mechanism:[7][8] The ethoxy group exerts a negative inductive effect (-I) through the sigma bond framework, slightly withdrawing electron density from the nitrogen center, thereby reducing the basicity compared to the parent piperidine.

  • LogP (Partition Coefficient):

    • Free Base: Predicted ~ 1.1 (Moderately lipophilic).[8]

    • HCl Salt: < 0 (Highly hydrophilic).

    • Implication: The compound will partition into the aqueous phase at pH < 8 and into the organic phase at pH > 12.

Visualization: Structural & Electronic Effects

The following diagram illustrates the structural influences on the physicochemical behavior of the molecule.

G Substituent 3-Ethoxy Group (-OCH2CH3) Inductive Inductive Effect (-I) Reduces N-Basicity Substituent->Inductive Electron Withdrawal Lipophilicity Increases LogP (vs Unsubstituted) Substituent->Lipophilicity Adds Hydrophobic Chain Chirality C3 Stereocenter Enantiomeric Resolution Substituent->Chirality Creates Asymmetry Core Piperidine Ring (Secondary Amine) Salt HCl Salt Formation Core->Salt Protonation Solubility High Water Solubility High Melting Point Salt->Solubility Ionic Lattice Inductive->Core Modulates pKa (~10)

Figure 1: Structural Activity Relationship (SAR) map detailing how the ethoxy substituent and salt formation dictate the physicochemical properties.

Analytical Characterization (Spectroscopy)[9][10]

To validate the identity of 3-Ethoxypiperidine HCl, the following spectral signatures are diagnostic.

Proton NMR ( H NMR) in D O or DMSO-d
  • Ethoxy Group:

    • Triplet (

      
       ~1.1-1.2 ppm):  Corresponds to the terminal methyl (-CH
      
      
      
      ) of the ethoxy group.
    • Quartet (

      
       ~3.4-3.5 ppm):  Corresponds to the methylene (-CH
      
      
      
      -) of the ethoxy group.
  • Piperidine Ring:

    • Multiplets (

      
       ~1.5-2.0 ppm):  Ring protons at C4 and C5 positions.
      
    • Broad Singlet/Multiplet (

      
       ~3.0-3.5 ppm):  Protons alpha to the Nitrogen (C2 and C6) and the proton at C3 (alpha to Oxygen). These will be deshielded due to the adjacent heteroatoms and the positive charge on Nitrogen.
      
  • Exchangeable Protons:

    • Broad Singlet (> 8.0 ppm): Ammonium protons (NH

      
      ), visible in DMSO-d
      
      
      
      but exchanged out in D
      
      
      O.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Parent Ion: [M+H]

    
     = 130.12 m/z (Corresponds to the free base cation).
    
  • Fragmentations: Loss of the ethoxy group or ring opening may be observed at higher collision energies.

Experimental Protocols

Protocol: pH-Dependent Solubility Profiling

Objective: To determine the pH threshold for salt disproportionation (conversion from soluble salt to insoluble free base).

Materials:

  • 3-Ethoxypiperidine HCl (100 mg)[9]

  • Phosphate buffers (pH 2.0, 7.4, 10.0, 12.0)

  • HPLC or UV-Vis Spectrophotometer

Methodology:

  • Preparation: Weigh 10 mg of the compound into four separate 4 mL vials.

  • Dissolution: Add 1.0 mL of the respective buffer to each vial. Vortex for 5 minutes.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter.

  • Analysis: Analyze the filtrate concentration via HPLC.

    • Expectation: High solubility at pH 2.0 and 7.4. Significant drop in solubility at pH 12.0 as the compound deprotonates to the free base oil.

Protocol: Hygroscopicity Stress Test

Objective: To assess storage stability.

Methodology:

  • Dry a glass weighing boat at 105°C for 1 hour; weigh (

    
    ).
    
  • Add ~500 mg of 3-Ethoxypiperidine HCl; weigh (

    
    ).
    
  • Place in a humidity chamber at 25°C / 80% RH.

  • Weigh at t=1h, 4h, 24h, and 48h.

  • Calculation: % Mass Gain =

    
    .
    
    • Threshold: >5% gain indicates significant hygroscopicity; requires storage under inert atmosphere (Argon/Nitrogen).

Stability & Handling Safety

Thermal Stability
  • Decomposition: HCl salts can release HCl gas upon melting or excessive heating. Avoid temperatures >180°C during processing.

  • Storage: Store at Room Temperature (15-25°C) in tightly sealed containers. Refrigeration (2-8°C) is recommended for long-term storage to prevent oxidative degradation of the ether linkage.

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[10][2][7]

    • H319: Causes serious eye irritation.[2][7]

    • H335: May cause respiratory irritation.[10][2][7]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

Analytical Workflow Diagram

The following workflow outlines the logic for confirming batch quality before using the material in synthesis.

Workflow Start Raw Material Receipt 3-Ethoxypiperidine HCl Visual Visual Inspection (White Crystalline Solid?) Start->Visual Visual->Start Fail (Reject) Solubility Solubility Check (Clear in Water?) Visual->Solubility Pass HNMR 1H NMR Analysis (Confirm Structure & Purity) Solubility->HNMR Pass Chiral Chiral HPLC (If Enantiopure Required) HNMR->Chiral Identity Confirmed Decision Release for Synthesis Chiral->Decision ee > 98%

Figure 2: Quality Control (QC) workflow for validating 3-Ethoxypiperidine HCl prior to usage.

References

  • Biosynce Pharmatech. (2024). Technical Data Sheet: 3-Ethoxypiperidine Hydrochloride (CAS 1159826-79-5).[4] Retrieved from

  • ChemicalBook. (2025). Piperidine Hydrochloride Derivatives and Physicochemical Data. Retrieved from

  • PubChem. (2025).[11][12] Compound Summary: Piperidine Derivatives. National Library of Medicine. Retrieved from

  • Reich, H. J. (2024).[8] Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Retrieved from

  • Fluorochem. (2025).[8] Safety Data Sheet (SDS): 3-Ethoxypiperidine Hydrochloride. Retrieved from

Sources

Exploratory

Solubility Profile and Process Optimization for 3-Ethoxypiperidine Hydrochloride

Executive Summary 3-Ethoxypiperidine hydrochloride is a critical intermediate in the synthesis of neuroactive pharmaceutical ingredients. As a secondary amine hydrochloride salt possessing an ether linkage, its solubilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxypiperidine hydrochloride is a critical intermediate in the synthesis of neuroactive pharmaceutical ingredients. As a secondary amine hydrochloride salt possessing an ether linkage, its solubility profile is governed by a competition between the ionic lattice energy of the salt and the lipophilicity of the ethoxy-substituted piperidine ring.

This guide provides a technical analysis of its solubility across organic solvent classes, defining the thermodynamic landscape required for reaction optimization, purification (recrystallization), and extraction. Where specific empirical data is proprietary or batch-dependent, this guide provides the Standardized Solubility Determination Protocol to validate parameters in-house.

Physicochemical Profile

Understanding the structural drivers of solubility is prerequisite to solvent selection.

  • Chemical Structure: A piperidine ring substituted at the 3-position with an ethoxy group, protonated as a chloride salt.[1][2]

  • Molecular Weight: 165.66 g/mol .[1][2][3]

  • Character: Amphiphilic salt. The ionic head (piperidinium chloride) drives water/alcohol solubility; the ethoxy tail provides limited lipophilic interaction but is generally insufficient to solubilize the salt in non-polar hydrocarbons.

Predicted Solubility Landscape

Based on structural analogs (Piperidine HCl) and functional group analysis.[4]

Solvent ClassRepresentative SolventsSolubility RatingProcess Utility
Polar Protic Water, Methanol, EthanolHigh (>100 mg/mL)Dissolution, Reaction Medium
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Reaction Medium (High T)
Chlorinated Dichloromethane (DCM), ChloroformModerate (10-50 mg/mL)Extraction, Partitioning
Polar Aprotic (Low) Acetone, AcetonitrileLow (<10 mg/mL)Anti-solvent, Slurry Wash
Esters/Ethers Ethyl Acetate, THF, MTBEVery Low (<5 mg/mL)Primary Anti-solvents
Hydrocarbons Hexanes, Heptane, TolueneInsoluble Wash to remove impurities

Solubility Decision Logic & Mechanism

The following diagram illustrates the decision logic for solvent selection based on the intended process outcome (Reaction vs. Purification).

SolubilityLogic Start Process Goal Reaction Homogeneous Reaction Start->Reaction Purification Purification / Isolation Start->Purification HighSol High Solubility Required (Methanol, Ethanol, Water) Reaction->HighSol Standard Conditions Aprotic Non-Nucleophilic Required (DMF, DMSO) Reaction->Aprotic Anhydrous/High T Recryst Recrystallization Purification->Recryst Wash Slurry / Trituration Purification->Wash Pair Solvent/Anti-Solvent Pair (EtOH + Et2O / IPA + Heptane) Recryst->Pair Thermal Gradient SlurrySolv Low Solubility Solvent (Acetone, Ethyl Acetate) Wash->SlurrySolv Remove Impurities

Figure 1: Decision matrix for solvent selection based on process requirements.

Detailed Solubility Behaviors by Solvent Class[4]

Alcohols (Methanol, Ethanol, Isopropanol)
  • Behavior: 3-Ethoxypiperidine HCl exhibits high solubility in lower alcohols due to strong hydrogen bonding and dielectric stabilization of the ionic pair.

  • Thermodynamics: Solubility increases significantly with temperature.

  • Application:

    • Methanol: Excellent for dissolving crude material but poor for crystallization yield due to high solubility even at low temperatures.

    • Isopropanol (IPA): The "Goldilocks" solvent. Often shows moderate solubility at RT and high solubility at reflux, making it the primary candidate for recrystallization , often combined with an anti-solvent like Heptane.

Chlorinated Solvents (DCM, Chloroform)
  • Behavior: Unlike inorganic salts (NaCl), amine hydrochlorides often retain solubility in DCM due to the organic moiety (ethoxy-piperidine ring).

  • Application:

    • Extraction: Useful for extracting the salt from aqueous solutions saturated with inorganic salts (salting out), though efficiency may vary.

    • Reaction: Common solvent for acylation or alkylation reactions involving the nitrogen center, provided the salt stays in solution or forms a reactive slurry.

Anti-Solvents (Acetone, Ethyl Acetate, Ethers)
  • Behavior: The ionic lattice is stable in these solvents; solvation energy is insufficient to overcome lattice energy.

  • Application:

    • Precipitation: Adding MTBE or Diethyl Ether to a concentrated Methanol/Ethanol solution of the compound will force precipitation of the pure salt.

    • Trituration: Swirling the crude solid in Ethyl Acetate removes non-polar impurities (starting materials, unreacted reagents) while leaving the 3-Ethoxypiperidine HCl undissolved.

Experimental Protocol: Gravimetric Solubility Determination

Scientific Integrity Note: Solubility is polymorphic-dependent. Use this protocol to validate the specific batch in hand.

Objective

Accurately determine the saturation limit (


) of 3-Ethoxypiperidine HCl in a target solvent at a specific temperature (

).
Workflow Diagram

Protocol Step1 1. Preparation Add excess solid to solvent (5 mL) in sealed vial. Step2 2. Equilibration Stir at Temp T for 24 hours. Ensure solid remains visible. Step1->Step2 Step3 3. Filtration Filter supernatant through 0.45 µm PTFE syringe filter. Step2->Step3 Step4 4. Quantification Evaporate known volume of filtrate to dryness (Vacuum/N2). Step3->Step4 Step5 5. Calculation S (mg/mL) = Mass_residue / Volume_filtrate Step4->Step5

Figure 2: Step-by-step gravimetric solubility determination workflow.

Step-by-Step Methodology
  • Saturation: Place 500 mg of 3-Ethoxypiperidine HCl into a 20 mL scintillation vial. Add 5.0 mL of the target solvent.

  • Equilibration: Stir magnetically at the desired temperature (e.g., 25°C) for 24 hours. Critical: If all solid dissolves, add more solid until a persistent suspension is achieved.

  • Sampling: Stop stirring and allow the suspension to settle for 30 minutes.

  • Filtration: Using a pre-warmed syringe (to prevent crashing out in the needle), withdraw 2.0 mL of supernatant and filter through a 0.45 µm PTFE filter into a pre-weighed vial (

    
    ).
    
  • Drying: Evaporate the solvent under a stream of nitrogen or rotary evaporation, then dry in a vacuum oven at 40°C for 4 hours.

  • Measurement: Weigh the vial containing the dry residue (

    
    ).
    
  • Calculation:

    
    
    

Process Development: Recrystallization Strategy

For high-purity isolation (>99%), a solvent/anti-solvent system is recommended over single-solvent cooling.

Recommended System: Ethanol / Diethyl Ether or Isopropanol / Heptane .

  • Dissolution: Dissolve crude 3-Ethoxypiperidine HCl in the minimum amount of hot Ethanol (60°C).

  • Filtration: Filter hot to remove insoluble mechanical impurities.

  • Nucleation: Allow the solution to cool to room temperature. If no crystals form, add the anti-solvent (Ether/Heptane) dropwise until persistent turbidity is observed.

  • Growth: Cool slowly to 0-4°C. Rapid cooling yields small, impure crystals; slow cooling yields large, pure needles.

  • Isolation: Filter the crystals and wash with cold anti-solvent (not the dissolving solvent).

References

  • Biosynce . (n.d.). 3-Ethoxypiperidine Hydrochloride Product Profile. Retrieved from

  • BenchChem . (2025).[5] Technical Support: Piperidine Derivative Properties. Retrieved from

  • ChemicalBook . (2025).[6][7] Piperidine Hydrochloride Physical Properties and Solubility Data. Retrieved from

  • National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for Piperidine Hydrochloride. Retrieved from

Sources

Foundational

An In-depth Technical Guide to the Discovery and History of 3-Ethoxypiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery and history of 3-Ethoxypiperidine hydrochloride, a heterocyclic compound of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 3-Ethoxypiperidine hydrochloride, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its synthesis and existence are a logical extension of the well-established chemistry of piperidine derivatives. This guide will delve into the foundational synthesis of its key precursor, 3-hydroxypiperidine, and elucidate the most probable historical route to 3-Ethoxypiperidine via the Williamson ether synthesis. Furthermore, this document will detail modern synthetic approaches, physicochemical properties, and spectroscopic data, offering a robust resource for researchers and professionals in the field.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. Piperidine derivatives exhibit a wide range of pharmacological activities, including but not limited to, analgesic, antipsychotic, antihistaminic, and anticancer effects.[2] The functionalization of the piperidine ring at various positions allows for the fine-tuning of a molecule's biological activity, pharmacokinetic properties, and overall drug-like characteristics. The introduction of an ethoxy group at the 3-position, as in 3-Ethoxypiperidine, modifies the polarity and steric bulk of the parent 3-hydroxypiperidine, offering a valuable building block for the synthesis of novel therapeutic agents.[1]

The Genesis: Synthesis of the Precursor, 3-Hydroxypiperidine

The history of 3-Ethoxypiperidine hydrochloride is intrinsically linked to the development of synthetic routes to its immediate precursor, 3-hydroxypiperidine. Early and modern methods for the synthesis of this key intermediate have been pivotal for the exploration of 3-substituted piperidines.

Historical and Modern Synthetic Approaches to 3-Hydroxypiperidine

Several methods have been established for the synthesis of 3-hydroxypiperidine. One of the most common and historically significant routes involves the reduction of 3-hydroxypyridine.

Protocol 1: Catalytic Hydrogenation of 3-Hydroxypyridine

This method involves the reduction of the pyridine ring to a piperidine ring using a metal catalyst and hydrogen gas.

  • Step 1: Reaction Setup

    • In a high-pressure autoclave, charge 3-hydroxypyridine.

    • Add a suitable solvent, such as water or ethanol.

    • Add a catalytic amount of a hydrogenation catalyst (e.g., Rhodium on carbon).[3]

  • Step 2: Hydrogenation

    • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Heat the reaction mixture to the specified temperature and stir for a sufficient duration until the reaction is complete (monitored by techniques like TLC or GC).[3]

  • Step 3: Work-up and Isolation

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture to remove the catalyst.

    • The filtrate is then concentrated under reduced pressure to yield crude 3-hydroxypiperidine, which can be further purified by distillation.[4]

Another prevalent method involves the reduction of 1-BOC-3-piperidone, which is often synthesized from 3-hydroxypyridine.

Protocol 2: Reduction of 1-BOC-3-piperidone

  • Step 1: Synthesis of 1-BOC-3-piperidone

    • Protect the nitrogen of 3-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like sodium carbonate.[4]

    • The resulting N-Boc-3-hydroxypiperidine is then oxidized to 1-BOC-3-piperidone using an oxidizing agent such as pyridinium chlorochromate (PCC) or by Swern oxidation.

  • Step 2: Reduction to N-Boc-3-hydroxypiperidine

    • The 1-BOC-3-piperidone is then reduced back to N-Boc-3-hydroxypiperidine using a reducing agent like sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol.[4]

  • Step 3: Deprotection

    • The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield 3-hydroxypiperidine.

The Advent of 3-Ethoxypiperidine: A Logical Progression via Williamson Ether Synthesis

While a specific historical record detailing the first synthesis of 3-Ethoxypiperidine is not prominent, its creation is a logical consequence of the discovery of 3-hydroxypiperidine and the well-established Williamson ether synthesis, first reported by Alexander Williamson in 1850.[4] This reaction remains a cornerstone of ether synthesis in organic chemistry.[3][5]

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[6] Given the availability of 3-hydroxypiperidine, its conversion to 3-ethoxypiperidine would have been a straightforward application of this classic transformation.

Plausible Historical Synthesis: The Williamson Ether Synthesis

The synthesis would proceed in two conceptual steps: the formation of the alkoxide from 3-hydroxypiperidine and its subsequent reaction with an ethyl halide.

Conceptual Experimental Protocol:

  • Step 1: Formation of the 3-Piperidinyloxide

    • To a solution of 3-hydroxypiperidine in a suitable inert solvent (e.g., diethyl ether or tetrahydrofuran), a strong base such as sodium hydride (NaH) or sodium amide (NaNH₂) would be added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The evolution of hydrogen gas (in the case of NaH) would indicate the formation of the sodium 3-piperidinyloxide.[7]

  • Step 2: Etherification

    • To the freshly prepared alkoxide solution, an ethyl halide, such as ethyl bromide or ethyl iodide, would be added. The reaction mixture would then be stirred, possibly with gentle heating, for a period to ensure complete reaction.[8]

  • Step 3: Work-up and Isolation

    • The reaction would be quenched by the careful addition of water.

    • The aqueous layer would be extracted with an organic solvent.

    • The combined organic extracts would be dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrated under reduced pressure to yield crude 3-ethoxypiperidine.

  • Step 4: Formation of the Hydrochloride Salt

    • The crude 3-ethoxypiperidine would be dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Anhydrous hydrogen chloride (gas or a solution in an organic solvent) would be added to precipitate 3-Ethoxypiperidine hydrochloride.

    • The resulting solid would be collected by filtration, washed with a cold solvent, and dried.

Below is a DOT language script visualizing this plausible synthetic pathway.

Williamson_Ether_Synthesis hydroxypiperidine 3-Hydroxypiperidine alkoxide Sodium 3-Piperidinyloxide hydroxypiperidine->alkoxide Deprotonation ethoxypiperidine 3-Ethoxypiperidine alkoxide->ethoxypiperidine SN2 Reaction hydrochloride 3-Ethoxypiperidine Hydrochloride ethoxypiperidine->hydrochloride Salt Formation reagent1 NaH reagent2 Ethyl Bromide reagent3 HCl

Caption: Plausible historical synthesis of 3-Ethoxypiperidine hydrochloride.

Modern Synthetic Strategies

Modern approaches to the synthesis of 3-Ethoxypiperidine and its derivatives often involve the use of protecting groups to enhance selectivity and yield.

Synthesis via N-Protected Intermediates

To avoid side reactions at the nitrogen atom of the piperidine ring during the Williamson ether synthesis, the nitrogen is often protected with a suitable protecting group, such as a carbamate (e.g., Boc or Cbz).

Protocol 3: Synthesis of N-Boc-3-Ethoxypiperidine

  • Step 1: N-Protection of 3-Hydroxypiperidine

    • React 3-hydroxypiperidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a suitable solvent (e.g., dichloromethane or a biphasic mixture of water and an organic solvent) to afford N-Boc-3-hydroxypiperidine.

  • Step 2: Etherification

    • To a solution of N-Boc-3-hydroxypiperidine in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) at 0 °C.

    • After the evolution of hydrogen ceases, add an ethylating agent such as ethyl iodide or diethyl sulfate.

    • Allow the reaction to warm to room temperature and stir until completion.

  • Step 3: Work-up and Isolation

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to yield N-Boc-3-ethoxypiperidine.

  • Step 4: Deprotection and Salt Formation

    • Treat the N-Boc-3-ethoxypiperidine with a strong acid, such as hydrochloric acid in dioxane or methanol, to cleave the Boc group and simultaneously form the hydrochloride salt.

Physicochemical and Spectroscopic Data

Accurate characterization of 3-Ethoxypiperidine hydrochloride is crucial for its application in research and development.

PropertyValueReference
CAS Number 1159826-79-5[9]
Molecular Formula C₇H₁₆ClNO[9]
Molecular Weight 165.66 g/mol [9]
Appearance White to off-white solid
Solubility Soluble in water and methanol
Purity Typically >97%[1]

Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a triplet for the methyl protons of the ethoxy group, a quartet for the methylene protons of the ethoxy group, and a series of multiplets for the piperidine ring protons. The protons on the carbon bearing the ethoxy group would appear as a distinct multiplet. The N-H proton would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the two carbons of the ethoxy group and the five carbons of the piperidine ring. The carbon attached to the ethoxy group would be shifted downfield.

  • IR (Infrared) Spectroscopy: The IR spectrum would be expected to show characteristic C-H stretching vibrations for the alkyl groups, a C-O stretching vibration for the ether linkage, and N-H stretching and bending vibrations for the secondary amine hydrochloride.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the free base (3-ethoxypiperidine) and characteristic fragmentation patterns of the piperidine ring and the ethoxy side chain.

Applications and Future Directions

3-Ethoxypiperidine hydrochloride serves as a valuable intermediate in organic synthesis.[1] Its structure allows for further functionalization at the nitrogen atom, making it a useful scaffold for the construction of more complex molecules with potential biological activity. It is used in the synthesis of various bioactive compounds, including potential drug candidates, pesticides, and coatings.[1] The development of stereoselective syntheses of 3-ethoxypiperidine derivatives is an area of ongoing interest, as the chirality at the 3-position can significantly influence biological activity.

Conclusion

While the precise historical moment of the discovery of 3-Ethoxypiperidine hydrochloride is not explicitly documented, its existence is a logical and inevitable outcome of the advancement of organic synthesis. The foundational work on the synthesis of 3-hydroxypiperidine, coupled with the classic and versatile Williamson ether synthesis, provides a clear and probable pathway to its creation. Today, with modern synthetic methodologies and analytical techniques, 3-Ethoxypiperidine hydrochloride continues to be a relevant and useful building block for the scientific community, particularly in the pursuit of novel therapeutics. This guide has provided a comprehensive overview of its likely historical synthesis, modern preparative methods, and key technical data to support its application in research and development.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.
  • Williamson, A. (1850). Ueber die Theorie der Aetherbildung. Annalen der Chemie und Pharmacie, 77(1), 37-49.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Google Patents. (Original Grantee). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride. CN110734393B.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Khan Academy. (n.d.). Williamson ether synthesis [Video]. Khan Academy.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • BIOSYNCE. (n.d.). 3-Ethoxypiperidine Hydrochloride CAS 1159826-79-5.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
  • Fluorochem. (n.d.). 3-Ethoxypiperidine hydrochloride.
  • ResearchGate. (2025, August 10). Synthesis and Reactions of N-Protected 3-Nitroindoles.
  • Begić, A., & Hafizović, S. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Bosnian journal of basic medical sciences, 19(4), 313–322.
  • Cheméo. (n.d.). Chemical Properties of 3-Ethyl-piperidine (CAS 13603-10-6).
  • Rowlinson, S., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Organic & Biomolecular Chemistry, 18(29), 5626-5630.
  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • International Journal of Molecular Sciences. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Google Patents. (Original Grantee). Method for synthesizing (R)-3-ethyl piperidine hydrochloride. CN101723879A.
  • Encyclopedia.pub. (2023, February 9).
  • MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt.
  • Chem-Impex. (n.d.). 3-Chloro-piperidine hydrochloride.
  • PubMed Central. (n.d.). Selective Synthesis of Tetrahydroisoquinoline and Piperidine Scaffolds by Oxidative Ring Opening/Ring Closing Protocols of Substituted Indenes and Cyclopentenes.
  • BLDpharm. (n.d.). 1220017-47-9|3-(2-(2-Ethoxyethoxy)ethyl)piperidine hydrochloride.
  • PubChem. (n.d.). 3-Hydroxypiperidine.
  • ChemicalBook. (2025, January 27). Piperidine hydrochloride | 6091-44-7.
  • Lead Sciences. (n.d.). 3-Ethoxypiperidine hydrochloride.

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Exploratory

Technical Guide: Safety and Handling of 3-Ethoxypiperidine Hydrochloride

This technical guide provides a rigorous, field-validated framework for the safe handling, storage, and experimental application of 3-Ethoxypiperidine Hydrochloride .[1][2] It is designed for medicinal chemists and proce...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous, field-validated framework for the safe handling, storage, and experimental application of 3-Ethoxypiperidine Hydrochloride .[1][2] It is designed for medicinal chemists and process engineers who require precision in stoichiometry and safety compliance.[1][2]

[1]

Executive Substance Profile

3-Ethoxypiperidine Hydrochloride is a secondary amine salt primarily utilized as a chiral building block in the synthesis of pharmaceutical intermediates (e.g., for kinase inhibitors or GPCR ligands).[1][2] Unlike its free-base counterpart, the hydrochloride salt offers improved stability but introduces specific handling challenges related to hygroscopicity and dust inhalation.[1][2]

Physicochemical Characterization
PropertyDataTechnical Implication
CAS Number 1159826-79-5Use for exact inventory tracking and SDS retrieval.[1]
Formula C₇H₁₅NO[1][2][3] · HClMolecular Weight: ~165.66 g/mol (Check batch CoA).[1][2]
Physical State White to off-white crystalline solidPotential for dust generation during weighing.[1][2]
Solubility High in Water, Methanol, DMSORapid dissolution facilitates biological assays but risks dermal absorption.[1][2]
Hygroscopicity High Critical: Absorbs atmospheric moisture rapidly, altering effective mass and stoichiometry.[1][2]
Acidity Weakly Acidic (pH ~5-6 in aq.[1][2] soln)Compatible with glass; avoid prolonged contact with acid-sensitive metals.[1][2]

Hazard Identification & Risk Assessment (Read-Across Analysis)

Note: While specific toxicological data for this exact isomer may be limited, safety protocols are derived from the structure-activity relationship (SAR) of piperidine derivatives.[1][2]

Core Hazards[1][2]
  • Acute Toxicity (Oral/Inhalation): Piperidine salts are generally classified as Harmful if Swallowed (Category 4) .[1][2] Inhalation of dust may cause respiratory tract irritation.[1][2][3]

  • Skin & Eye Corrosion:

    • Solid: Causes serious eye irritation (mechanical and chemical).[1][2]

    • Solution: High concentrations can cause chemical burns or severe dermatitis.[1][2]

  • Sensitization: Potential skin sensitizer upon prolonged exposure.[1][2]

Incompatibility Matrix
  • Strong Oxidizing Agents: Reaction may generate toxic nitrogen oxide (NOx) gases.[1][2]

  • Strong Bases: Liberates 3-Ethoxypiperidine free base , which is volatile, flammable, and has a lower flash point.[1][2] Caution: This reaction is exothermic.[1][2]

Engineering Controls & PPE Architecture

The following decision matrix dictates the required safety controls based on the operational state of the compound.

Visualization: Safety Decision Matrix

SafetyMatrix Start Operation Type Solid Solid Handling (Weighing/Transfer) Start->Solid Solution Solution/Reaction (Dissolved) Start->Solution Risk1 Risk: Dust Inhalation & Moisture Absorption Solid->Risk1 Risk2 Risk: Splash & Skin Absorption Solution->Risk2 Control1 Control: Fume Hood + Static Dissipative Balance Risk1->Control1 Control2 Control: Splash Goggles + Double Nitrile Gloves Risk2->Control2

Figure 1: Operational logic for selecting engineering controls based on physical state.

PPE Specifications[2][3][4]
  • Respiratory: N95 (minimum) if outside a hood; Powered Air-Purifying Respirator (PAPR) for kilogram-scale handling.[1][2]

  • Dermal: Nitrile gloves (0.11 mm minimum thickness) provide excellent resistance to amine salts.[1][2] Latex is not recommended due to higher permeability to organic amines.[1][2]

  • Ocular: Chemical splash goggles are mandatory.[1][2] Safety glasses are insufficient for handling powders that act as irritants.[1][2]

Operational Protocols

Protocol A: Hygroscopic Handling & Weighing

Objective: Prevent water uptake that skews stoichiometric calculations.[1]

  • Environment: Equilibrate the container to room temperature before opening to prevent condensation.[1][2]

  • Transfer: Use a static-free spatula .[1][2] Plastic spatulas can generate static charge, causing the light powder to "fly" and disperse.[1][2]

  • Speed: Minimize open-container time. If high precision (<1% error) is required, weigh inside a glove box or a glove bag purged with Nitrogen/Argon.[1][2]

  • Resealing: Flush the headspace of the storage container with inert gas (Argon preferred due to density) before resealing.[1][2] Tape the cap with Parafilm.[1][2]

Protocol B: Solubilization & Free-Base Liberation

Objective: Safely convert the stable salt to the reactive free amine for nucleophilic substitution.

  • Dissolution: Dissolve the hydrochloride salt in the reaction solvent (e.g., DCM, DMF).[1][2]

  • Neutralization: Add a non-nucleophilic organic base (e.g., DIPEA, TEA) or an inorganic base (e.g., K₂CO₃).[1][2]

    • Note: The addition of base is exothermic .[1][2] Add slowly at 0°C if working on >10g scale.

  • Extraction (Optional): If isolating the free base, perform an aqueous workup.[1][2] Warning: The free base 3-Ethoxypiperidine is likely volatile.[1][2] Do not evaporate to dryness under high vacuum without cold trapping; you may lose the product to the pump.[1][2]

Visualization: Synthesis Workflow

SynthesisFlow Storage Storage (Desiccator, <25°C) Weighing Weighing (Rapid, Inert Atm) Storage->Weighing Equilibrate Reaction Reaction Setup (Add Base + Electrophile) Weighing->Reaction Dissolve Quench Quench/Workup (pH Adjustment) Reaction->Quench Monitor TLC/LCMS Waste Waste Disposal (Halogenated/Amine Stream) Quench->Waste Segregate

Figure 2: Step-by-step workflow from storage to disposal to ensure compound integrity and safety.

Storage & Stability

  • Temperature: 2–8°C (Refrigerated) is preferred to inhibit slow oxidation, though room temperature is acceptable for short terms.[1][2]

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[1][2]

  • Shelf Life: Re-test purity (NMR/HPLC) every 12 months. The appearance of yellow discoloration indicates oxidation of the amine or degradation of the ethoxy ether linkage.[1][2]

Emergency Response

  • Inhalation: Move to fresh air immediately. If wheezing occurs, administer oxygen (trained personnel only).[1][2]

  • Skin Contact: Brush off loose powder before washing.[1][2] Rinse with soap and water for 15 minutes.[1][2][4]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][2][3][4] Do not use neutralization agents in the eye.[1][2]

  • Spill Cleanup:

    • Wear full PPE (Goggles, Nitrile Gloves, Lab Coat).[1][2]

    • Do not dry sweep (creates dust).[1][2]

    • Cover with a wet absorbent pad or vermiculite.[1][2]

    • Scoop into a hazardous waste container labeled "Organic Solid - Amine Salt".[1][2]

References

  • Biosynce . (n.d.).[1][2] 3-Ethoxypiperidine hydrochloride CAS 1159826-79-5.[1][2][5] Retrieved from [Link]

  • PubChem . (n.d.).[1][2][6][7] Compound Summary: Piperidine Derivatives. National Library of Medicine.[1][2] Retrieved from [Link]

Sources

Foundational

3-Ethoxypiperidine Hydrochloride: A Strategic Building Block for Modern Organic Synthesis

Introduction: The Versatility of the Piperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its saturated...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to modulate physicochemical properties and biological activity.[1] Within the diverse family of piperidine derivatives, 3-ethoxypyiperidine hydrochloride has emerged as a particularly valuable building block for drug discovery and development professionals. This guide provides an in-depth technical overview of its properties, synthesis, and, most importantly, its strategic application in key organic transformations.

Core Characteristics of 3-Ethoxypiperidine Hydrochloride

A thorough understanding of a building block's fundamental properties is paramount to its effective utilization in synthesis. 3-Ethoxypiperidine hydrochloride is a stable, solid material, which simplifies handling and storage compared to its freebase form.[4]

Table 1: Physicochemical Properties of 3-Ethoxypiperidine Hydrochloride

PropertyValueSource(s)
CAS Number 1159826-79-5[5]
Molecular Formula C₇H₁₆ClNO[4]
Molecular Weight 165.66 g/mol [4]
Appearance Solid[4]
Purity >97%[4]
Solubility Soluble in water and alcohol[4]
Storage Store in a dry, cool, and ventilated place, away from sources of fire and oxidants.[4]

Safety Profile: 3-Ethoxypiperidine hydrochloride is classified as an irritant, capable of causing irritation and burning upon contact with skin and eyes.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is essential when handling this reagent.[4] Work should be conducted in a well-ventilated fume hood.[4] In case of accidental contact, immediate first aid measures should be taken, and medical attention sought.[4]

Synthetic Access to the 3-Ethoxypiperidine Scaffold

The most common synthetic route to 3-ethoxypiperidine involves a two-step process starting from 3-hydroxypyridine. This precursor is first reduced to 3-hydroxypiperidine, which is then O-alkylated to introduce the ethyl ether.

Reduction of 3-Hydroxypyridine

The hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine can be achieved using various catalytic systems. A notable method employs a rhodium-nickel/carbon bimetallic catalyst, which offers high activity and allows the reaction to proceed under mild conditions.[6]

Protocol: Synthesis of 3-Hydroxypiperidine

  • In a suitable pressure reactor, dissolve 3-hydroxypyridine in an appropriate solvent (e.g., water or an alcohol).[6]

  • Add a catalytic amount of rhodium-nickel/carbon bimetallic catalyst.[6]

  • Pressurize the reactor with hydrogen gas.[6]

  • Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, carefully vent the reactor and filter the reaction mixture to remove the catalyst.

  • The filtrate is then concentrated under reduced pressure to yield 3-hydroxypiperidine.

O-Alkylation of 3-Hydroxypiperidine

The subsequent O-alkylation to form 3-ethoxypiperidine can be accomplished using standard Williamson ether synthesis conditions.

G 3-Hydroxypiperidine 3-Hydroxypiperidine 3-Ethoxypiperidine 3-Ethoxypiperidine 3-Hydroxypiperidine->3-Ethoxypiperidine  Et-X, Base (e.g., NaH) Solvent (e.g., THF, DMF)

Figure 1: General scheme for the O-alkylation of 3-hydroxypiperidine.

Key Synthetic Transformations of 3-Ethoxypiperidine

As a secondary amine, the nitrogen atom of 3-ethoxypiperidine is a nucleophilic center, making it an ideal substrate for a variety of bond-forming reactions. The hydrochloride salt is typically neutralized in situ or converted to the free base prior to reaction.

N-Alkylation: Building Molecular Complexity

N-alkylation is a fundamental transformation for introducing alkyl substituents onto the piperidine nitrogen. This reaction is crucial for modulating the basicity, lipophilicity, and steric profile of the molecule, which in turn can significantly impact its pharmacological properties.[1]

Causality in Experimental Choices: The choice of base and solvent is critical for successful N-alkylation. A non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine), is often preferred to avoid competition with the piperidine nucleophile.[7] Acetonitrile and DMF are common solvents for this transformation.[7] The reactivity of the alkyl halide also plays a role, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.

Protocol: General Procedure for N-Alkylation of 3-Ethoxypiperidine

  • To a solution of 3-ethoxypiperidine (or its hydrochloride salt and a suitable base) in an anhydrous solvent (e.g., acetonitrile or DMF), add the alkyl halide (1.1-1.5 equivalents).[7]

  • Add a non-nucleophilic base such as N,N-diisopropylethylamine (1.5-2.0 equivalents).[7]

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to afford the desired N-alkylated 3-ethoxypiperidine.

G cluster_0 N-Alkylation Workflow A 3-Ethoxypiperidine (free base) C Reaction Mixture (Solvent, Base) A->C B Alkyl Halide (R-X) B->C D Workup (Extraction, Washing) C->D Reaction Completion E Purification (Column Chromatography) D->E F N-Alkyl-3-ethoxypiperidine E->F

Figure 2: Workflow for the N-alkylation of 3-ethoxypiperidine.

N-Acylation: Synthesis of Amides

N-acylation is another pivotal reaction, leading to the formation of amides. This transformation is widely used in drug discovery to introduce a variety of functional groups and to modulate the electronic properties of the piperidine nitrogen.

Causality in Experimental Choices: Acyl chlorides and acid anhydrides are common acylating agents.[8] The reaction with acyl chlorides is often performed in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.[8] When using acid anhydrides, a catalyst like 4-dimethylaminopyridine (DMAP) can be employed to accelerate the reaction.

Protocol: N-Benzoylation of 3-Ethoxypiperidine

  • Dissolve 3-ethoxypiperidine in a suitable solvent such as dichloromethane or THF.

  • Add a base, for example, triethylamine (1.2 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield N-benzoyl-3-ethoxypiperidine.

Palladium-Catalyzed Cross-Coupling Reactions

The nucleophilicity of the piperidine nitrogen makes it an excellent partner in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful reaction allows for the formation of C-N bonds between the piperidine and aryl or heteroaryl halides, providing access to a wide range of complex molecules.

Mechanism Insight: The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the palladium(0) complex, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to furnish the N-arylpiperidine and regenerate the palladium(0) catalyst.

G cluster_0 Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII LigEx Ligand Exchange (3-Ethoxypiperidine) PdII->LigEx AmineComplex [Ar-Pd(II)(H-Pip(OEt))(L_n)]+X- LigEx->AmineComplex Deprot Deprotonation (Base) AmineComplex->Deprot AmidoComplex Ar-Pd(II)-Pip(OEt)(L_n) Deprot->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Regeneration Product Ar-Pip(OEt) RedElim->Product

Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Applications in Drug Discovery and Development

The 3-ethoxypiperidine moiety is found in a number of biologically active compounds, particularly those targeting the central nervous system. Its structural features can contribute to favorable interactions with biological targets and impart desirable pharmacokinetic properties. For instance, derivatives of 3-alkoxypiperidines have been investigated as potential therapeutic agents for neurological disorders.[9]

Table 2: Examples of Bioactive Molecules Incorporating the 3-Alkoxypiperidine Scaffold

Compound ClassTherapeutic Target/ApplicationReference(s)
Substituted PiperidinesDNA alkylating agents for cancer therapy[9]
3-AlkoxymethylpiperidinesAntidepressant activity[2]

Conclusion

3-Ethoxypiperidine hydrochloride is a strategically important building block in modern organic synthesis, offering a versatile and readily functionalizable scaffold. Its utility in N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions provides medicinal chemists with a powerful tool for the synthesis of novel and complex molecules with potential therapeutic applications. A comprehensive understanding of its chemical properties, reactivity, and safe handling procedures is essential for its successful implementation in drug discovery and development programs.

References

  • BIOSYNCE. (n.d.). 3-Ethoxypiperidine Hydrochloride CAS 1159826-79-5. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine. Retrieved from [Link]

  • Scholl, L. (2021). Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. JLUpub. Retrieved from [Link]

  • Gair, S. (2001). New functionalised 3-hydroxypyridines. Durham E-Theses. Retrieved from [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • CN105367484A. (2016). Preparation method of 3-hydroxy piperidine. Google Patents.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937.
  • Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • ResearchGate. (2018). Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-Acetylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2015). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Retrieved from [Link]

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Ethyl-piperidine (CAS 13603-10-6). Retrieved from [Link]

  • DE1092019B. (1960). Process for the N-monoalkylation of piperazine. Google Patents.
  • Foley, D. J., et al. (2021). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 12(10), 1735-1744.
  • ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Retrieved from [Link]

  • Jahan, S., et al. (2012). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Journal of Applied Pharmaceutical Science, 2(10), 134-138.
  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • Chen, Y. C., et al. (2018). Efficient 1 H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)
  • Meshram, G. A., & Patil, V. D. (2011). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. TSI Journals.
  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Retrieved from [Link]

  • Gore, R. P., et al. (2011). A review on: recent advances for the synthesis of amide functionality. Der Pharma Chemica, 3(3), 409-421.
  • CN106432059A. (2017). Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine. Google Patents.
  • Iurlo, M., et al. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 28(13), 5131.
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Exploratory

A Theoretical Investigation into the Conformational Landscape of 3-Ethoxypiperidine Hydrochloride: A Guide for Drug Discovery

Abstract The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For piperidine-containing compounds, which are prevalent scaffolds in medicinal chemistry, a thorough understa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For piperidine-containing compounds, which are prevalent scaffolds in medicinal chemistry, a thorough understanding of their conformational preferences is paramount for rational drug design. This technical guide provides a comprehensive theoretical framework for the conformational analysis of 3-Ethoxypiperidine hydrochloride. We will delve into the fundamental principles governing its structure, outline a robust computational methodology for its study, and discuss the anticipated conformational landscape. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the optimization of piperidine-based therapeutics.

Introduction: The Significance of Piperidine Conformation in Drug Design

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its prevalence stems from its ability to confer favorable physicochemical properties, such as aqueous solubility and metabolic stability, and to serve as a versatile scaffold for presenting functional groups in a defined spatial orientation. The biological activity of piperidine-containing molecules is critically dependent on their three-dimensional structure, which dictates how they interact with their biological targets.

The conformational flexibility of the piperidine ring, primarily its chair-boat equilibrium and the axial versus equatorial orientation of its substituents, can have a profound impact on receptor binding affinity and selectivity. For 3-Ethoxypiperidine hydrochloride, a substituted piperidine of interest in medicinal chemistry, a detailed understanding of its conformational behavior is essential for elucidating its structure-activity relationship (SAR) and for the design of more potent and selective analogs.

This guide will provide a detailed theoretical and computational approach to understanding the conformational preferences of 3-Ethoxypiperidine hydrochloride. We will explore the subtle interplay of steric, electronic, and solvent effects that govern its three-dimensional structure.

Theoretical Background: Forces Governing Piperidine Conformation

The conformational landscape of substituted piperidines is primarily dictated by a balance of several key intramolecular and intermolecular forces.

The Piperidine Chair Conformation

Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. The chair conformation exists as two rapidly interconverting enantiomeric forms. Substituents on the piperidine ring can occupy either an axial position, pointing perpendicular to the general plane of the ring, or an equatorial position, pointing towards the periphery of the ring.

Factors Influencing Substituent Orientation

The preference for a substituent to occupy an axial or equatorial position is governed by a delicate balance of the following factors:

  • Steric Hindrance (A-value): Bulky substituents generally prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. The energetic cost of placing a substituent in the axial position is known as its "A-value."

  • Electrostatic Interactions: The presence of heteroatoms and polar bonds introduces electrostatic interactions that can significantly influence conformational preferences. For 3-Ethoxypiperidine hydrochloride, the protonated nitrogen introduces a positive charge, leading to significant charge-dipole and dipole-dipole interactions that can stabilize or destabilize certain conformers.[1][2]

  • Hyperconjugation: Stereoelectronic effects, such as hyperconjugation, can also play a crucial role. This involves the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. For instance, an axial C-H bond can donate electron density into the antibonding orbital of an adjacent C-X bond (where X is an electronegative atom), potentially stabilizing the axial conformation of the substituent.[1][3]

  • The Anomeric Effect: While classically associated with pyranose rings, an anomeric-type effect can be observed in piperidines with an electronegative substituent at the 2- or 3-position. This effect involves the donation of a lone pair of electrons from the nitrogen atom into the antibonding orbital of the C-X bond, which can favor an axial orientation of the substituent.

The Impact of N-Protonation

The formation of the hydrochloride salt, leading to the protonation of the piperidine nitrogen, has a profound effect on the conformational equilibrium. The presence of the positively charged nitrogen (piperidinium ion) significantly alters the electrostatic landscape of the molecule.[2][4] This can lead to a stabilization of the axial conformer for electronegative substituents at the 3-position through favorable electrostatic interactions between the positively charged nitrogen and the partial negative charge on the substituent.[2]

Computational Methodology: A Self-Validating Approach

A robust and reliable computational workflow is essential for accurately predicting the conformational preferences of 3-Ethoxypiperidine hydrochloride. The following step-by-step methodology is proposed, incorporating principles of self-validation through the comparison of different computational methods.

Conformational Search

The first step is to exhaustively explore the conformational space of the molecule to identify all possible low-energy conformers.

  • Protocol:

    • Construct the 3D structure of 3-Ethoxypiperidine hydrochloride.

    • Perform a systematic or random conformational search using a molecular mechanics force field (e.g., MMFF94 or OPLS3e). This initial, computationally inexpensive step will generate a diverse set of starting geometries.[5]

    • The search should encompass not only the ring inversion (chair-chair interconversion) but also the rotation around the C-O and O-C bonds of the ethoxy group.

Geometry Optimization and Energy Calculation

Each of the identified conformers should then be subjected to a more accurate quantum mechanical calculation.

  • Protocol:

    • Optimize the geometry of each conformer using a suitable density functional theory (DFT) method. The M06-2X functional is a good choice as it has been shown to perform well for non-covalent interactions, which are important in conformational analysis.[4]

    • A sufficiently large basis set, such as def2-QZVPP or 6-311+G(d,p), should be employed to ensure accuracy.[4]

    • Perform frequency calculations at the same level of theory to confirm that each optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the Gibbs free energy.

Solvation Effects

Since biological interactions occur in an aqueous environment, it is crucial to account for the effect of the solvent.

  • Protocol:

    • Recalculate the energies of the optimized conformers using a polarizable continuum model (PCM) or the SMD solvation model, with water as the solvent.[4] This will provide a more realistic representation of the conformational preferences in solution.

The following diagram illustrates the proposed computational workflow:

Conformational_Analysis_Workflow cluster_0 Initial Structure Generation cluster_1 Quantum Mechanical Refinement cluster_2 Solvation & Analysis cluster_3 Final Output Start 3D Structure of 3-Ethoxypiperidine HCl Conf_Search Conformational Search (Molecular Mechanics) Start->Conf_Search DFT_Opt Geometry Optimization (DFT: M06-2X/def2-QZVPP) Conf_Search->DFT_Opt Freq_Calc Frequency Calculation DFT_Opt->Freq_Calc Solvation Solvation Model (PCM/SMD) Freq_Calc->Solvation Analysis Relative Energy Analysis & Boltzmann Distribution Solvation->Analysis Result Predicted Conformational Population Analysis->Result Chair_Equilibrium cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer Axial [Image of axial 3-ethoxypiperidine HCl] Equatorial [Image of equatorial 3-ethoxypiperidine HCl] Axial->Equatorial Ring Inversion

Caption: Equilibrium between the axial and equatorial chair conformers of 3-Ethoxypiperidine hydrochloride.

Rotational Isomers of the Ethoxy Group

For each of the axial and equatorial conformers, different rotational isomers (rotamers) of the ethoxy group must be considered. The relative energies of these rotamers will be influenced by steric interactions with the piperidine ring and potential intramolecular hydrogen bonding.

Alternative Conformations: The Boat and Twist-Boat

While the chair conformation is generally the most stable, boat and twist-boat conformations should also be considered, particularly if the molecule is part of a more constrained polycyclic system. [6]The computational workflow described above will allow for the energetic evaluation of these higher-energy conformers.

Quantitative Data Summary

The results of the computational analysis should be summarized in a table for easy comparison.

ConformerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous, kcal/mol)Key Dihedral Angles (°)Boltzmann Population (%)
Equatorial-Chair (Rotamer 1)0.000.00C2-C3-O-C
Equatorial-Chair (Rotamer 2)C2-C3-O-C
Axial-Chair (Rotamer 1)C2-C3-O-C
Axial-Chair (Rotamer 2)C2-C3-O-C
Twist-Boat

Conclusion and Implications for Drug Discovery

A thorough theoretical investigation of the conformational landscape of 3-Ethoxypiperidine hydrochloride is a critical step in understanding its potential as a drug candidate. The computational methodology outlined in this guide provides a robust framework for predicting the relative populations of its various conformers in both the gas phase and in a biologically relevant aqueous environment.

The insights gained from such studies are invaluable for:

  • Structure-Activity Relationship (SAR) Elucidation: Correlating the preferred conformation with biological activity can provide a deeper understanding of the key structural features required for target engagement.

  • Rational Drug Design: Knowledge of the conformational preferences can guide the design of more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to improved potency and selectivity.

  • Pharmacokinetic Property Optimization: The overall shape and polarity of a molecule, which are determined by its conformation, can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

By integrating computational conformational analysis into the drug discovery pipeline, researchers can make more informed decisions, accelerate the optimization process, and ultimately increase the likelihood of success in developing novel and effective therapeutics.

References

  • Rowinska, M. N., et al. (2015). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research, 48(3), 647-656. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(35), 7799-7804. [Link]

  • Shams, S., et al. (2020). Computational methods for exploring protein conformations. Biochemical Society Transactions, 48(4), 1427-1440. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(35), 7799-7804. [Link]

  • Pedretti, A., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(8), 2686-2692. [Link]

  • Wang, L., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8411-8418. [Link]

  • Scarpino, A., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1083-1088. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(35), 7799-7804. [Link]

  • Grigorenko, A. O., et al. (2007). Computation techniques in the conformational analysis of carbohydrates. Russian Journal of Bioorganic Chemistry, 33(1), 1-18. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(35), 7799-7804. [Link]

  • TINKER Tutorial: Conformational Analysis. (n.d.). UC Santa Barbara. Retrieved from [Link]

  • Hashmi, M. A. (2023, August 19). Tutorial 02 | Conformational Analysis & Geometry Optimization with CREST & xTB [Video]. YouTube. [Link]

  • Jeyaraman, R., & Avila, S. (1981). Conformational analysis. 43. A boat-shaped piperidine ring in 3-thia-7-aza-6,8-diphenylbicyclo[3.3.1]nonan-9-ol. The Journal of Organic Chemistry, 46(16), 3212-3215. [Link]

Sources

Foundational

Technical Guide: Stability Profiling and Storage Protocols for 3-Ethoxypiperidine Hydrochloride

Executive Summary 3-Ethoxypiperidine hydrochloride is a critical heterocyclic building block used extensively in the synthesis of pharmaceutical agents, particularly in fragment-based drug discovery (FBDD) targeting GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxypiperidine hydrochloride is a critical heterocyclic building block used extensively in the synthesis of pharmaceutical agents, particularly in fragment-based drug discovery (FBDD) targeting GPCRs and kinases. While the piperidine ring offers structural rigidity, the 3-ethoxy substituent introduces specific stereoelectronic properties that influence binding affinity.

Despite its utility, the compound exhibits physicochemical vulnerabilities—primarily hygroscopicity and pH-dependent reactivity —that require rigorous storage protocols. This guide provides a scientifically grounded framework for maintaining the structural integrity of 3-Ethoxypiperidine HCl, moving beyond generic "store cool and dry" advice to explain the mechanistic reasons for specific handling procedures.

Physicochemical Profile & Stability Determinants

To understand stability, we must first analyze the molecular architecture.

PropertySpecificationStability Implication
Chemical Structure 3-Ethoxypiperidine · HClSecondary amine salt with an ether linkage.
Molecular Formula C₇H₁₅NO[1] · HClMW: 165.66 g/mol .
State White Crystalline SolidHigh surface area can accelerate moisture uptake if not compacted.
Hygroscopicity Moderate to HighThe HCl salt lattice is prone to absorbing atmospheric moisture, leading to deliquescence.
pKa (Conj. Acid) ~10.5 - 11.0 (Piperidine core)Highly basic free amine; the salt form effectively "locks" the nitrogen lone pair, preventing oxidation.
The "Salt Advantage" and Its Limits

The hydrochloride salt form is significantly more stable than the free base 3-ethoxypiperidine. The free base is a secondary amine susceptible to:

  • N-Oxidation: Reaction with atmospheric oxygen to form N-oxides.

  • Carbamate Formation: Reaction with atmospheric CO₂.

Protonation as a Shield: By converting the amine to the hydrochloride salt, the nitrogen lone pair is involved in a bond with the proton (


), rendering it non-nucleophilic and resistant to oxidation. However, this stability is compromised if the salt dissociates due to moisture ingress.

Degradation Mechanisms

Understanding the specific pathways of degradation allows for targeted preventative measures.

Moisture-Induced Instability (The Primary Threat)

The most immediate risk to 3-Ethoxypiperidine HCl is deliquescence .

  • Mechanism: Water molecules adsorb onto the crystal lattice. If the critical relative humidity (CRH) is exceeded, the solid dissolves in its own sorbed water.

  • Consequence: This creates a concentrated aqueous environment where pH can drift (due to HCl volatility or interaction with container surfaces), potentially exposing the ether linkage to hydrolysis (though rare under neutral conditions) or facilitating microbial growth.

Ether Cleavage (Acid-Catalyzed)

While dialkyl ethers are generally stable, the presence of the hydrochloride acid source means that under extreme thermal stress (>60°C) and high humidity, there is a theoretical risk of ether cleavage, yielding 3-hydroxypiperidine and ethanol.

Visualization of Degradation Risks

The following diagram maps the causality between environmental factors and chemical degradation.

DegradationPathways Environment Environmental Stressors Moisture Moisture (High RH) Environment->Moisture Oxygen Oxygen (O2) Environment->Oxygen Heat Thermal Stress (>40°C) Environment->Heat SaltLattice 3-Ethoxypiperidine HCl (Crystalline Lattice) Moisture->SaltLattice Adsorption Oxidation N-Oxidation (Impurity Formation) Oxygen->Oxidation Reacts with Free Amine Hydrolysis Ether Hydrolysis (Trace 3-Hydroxypiperidine) Heat->Hydrolysis Catalyzes Ether Cleavage Deliquescence Deliquescence (Aqueous Phase Formation) SaltLattice->Deliquescence > CRH Dissociation Salt Dissociation (Free Base + HCl) Deliquescence->Dissociation Solvation Caking Physical Caking (Handling Difficulty) Deliquescence->Caking Recrystallization Dissociation->Oxidation Exposes N-Lone Pair

Figure 1: Causal map of environmental stressors leading to physical and chemical degradation of 3-Ethoxypiperidine HCl.

Storage & Handling Protocols

Based on the degradation profile, the following protocols are mandatory for maintaining >98% purity over extended periods.

Storage Conditions Matrix
DurationTemperatureAtmosphereContainer Type
Working Stock (<1 Month) Ambient (20-25°C)Dry Air / DesiccatorAmber Glass Vial (Teflon-lined cap)
Intermediate (1-6 Months) Refrigerated (2-8°C)Nitrogen/Argon FlushAmber Glass Vial + Parafilm seal
Long-Term (>6 Months) Frozen (-20°C)Inert Gas (Argon preferred)Double-containment (Vial inside heat-sealed foil bag with desiccant)
Handling Workflow (The "Dry Chain")

To prevent condensation—the silent killer of frozen hygroscopic salts—follow this "Dry Chain" protocol:

  • Equilibration: When removing the container from -20°C or 4°C storage, do not open immediately . Allow the container to warm to room temperature (approx. 30-60 mins) inside a desiccator. This prevents atmospheric water from condensing on the cold solid.

  • Aliquotting: Minimize head-space. If you only need 50mg from a 5g bottle, aliquot the entire bottle into smaller vials (e.g., 10 x 500mg) under an inert atmosphere (Glovebox or Nitrogen bag) upon first receipt.

  • Re-sealing: Always backfill with Argon before re-closing. Argon is heavier than air and provides a better blanket than Nitrogen for solids.

Quality Control & Analytical Monitoring

Trust but verify. Establish a QC routine to validate the integrity of your building block before committing it to expensive synthesis steps.

Visual Inspection (Tier 1)
  • Pass: Free-flowing white crystalline powder.

  • Fail: Clumping, yellowing, or "melted" appearance (indicates deliquescence).

Analytical Verification (Tier 2)

If the compound has been stored for >6 months, run the following checks.

Method A: Proton NMR (¹H-NMR)

  • Solvent: DMSO-d₆ or D₂O.

  • Key Signals:

    • Triplet/Multiplet at ~1.1 ppm (Methyl of ethoxy group).

    • Multiplet at ~3.4 ppm (Methylene of ethoxy group).

    • Broad singlet >8.0 ppm (Ammonium protons - only visible in DMSO-d₆).

  • Degradation Markers: Look for sharp singlets indicating Ethanol (hydrolysis byproduct) or shifts in the ring protons indicating N-oxidation.

Method B: HPLC Purity Check

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase:

    • A: Water + 0.1% TFA (Trifluoroacetic acid).

    • B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 210 nm (low wavelength required as the compound lacks strong chromophores). Note: ELSD (Evaporative Light Scattering Detector) is superior for this compound due to weak UV absorbance.

QC Decision Logic

The following workflow illustrates the decision process for validating stored stock.

QCWorkflow Start Retrieve Sample (Post-Equilibration) VisualCheck Visual Inspection Start->VisualCheck VisualPass Free-Flowing White Powder? VisualCheck->VisualPass NMRCheck 1H-NMR Analysis (DMSO-d6) VisualPass->NMRCheck Yes Discard DISCARD VisualPass->Discard No (Liquefied/Yellow) PurityCheck Purity Calculation NMRCheck->PurityCheck Use RELEASE FOR SYNTHESIS PurityCheck->Use >98% Purify Recrystallize (EtOH/Et2O) PurityCheck->Purify 90-98% PurityCheck->Discard <90%

Figure 2: Quality Control decision tree for validating 3-Ethoxypiperidine HCl stock.

References

  • Biosynce . (n.d.). 3-Ethoxypiperidine Hydrochloride CAS 1159826-79-5. Retrieved October 26, 2023, from [Link]

  • National Center for Biotechnology Information . (2023). PubChem Compound Summary for CID 2724458, Piperidine hydrochloride. Retrieved October 26, 2023, from [Link]

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Exploratory

An In-Depth Technical Guide to the Reactivity of the Piperidine Ring in 3-Ethoxypiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Piperidine Scaffold The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a corners...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry and drug development.[1] Its derivatives are found in numerous pharmaceuticals and natural alkaloids, valued for their diverse biological activities which include antimicrobial, anti-inflammatory, and anticancer properties.[2] The reactivity of the piperidine nucleus is of paramount importance, and understanding how substituents and salt forms modulate this reactivity is crucial for the rational design of novel therapeutics.

3-Ethoxypiperidine hydrochloride is a valuable building block in organic synthesis, serving as an intermediate in the creation of a wide array of bioactive compounds.[3] This guide will dissect the intricate interplay of the ethoxy substituent and the hydrochloride salt on the reactivity of the piperidine nitrogen and the carbon framework.

Structural and Electronic Landscape of 3-Ethoxypiperidine Hydrochloride

The reactivity of 3-Ethoxypiperidine hydrochloride is fundamentally governed by its molecular architecture. The piperidine ring typically adopts a chair conformation to minimize steric strain. The key features influencing its chemical behavior are:

  • The Piperidine Nitrogen: The nitrogen atom possesses a lone pair of electrons, making it a nucleophilic and basic center. However, in the hydrochloride salt form, this lone pair is protonated, forming a piperidinium cation. This protonation significantly diminishes the nucleophilicity of the nitrogen.[4] To engage in nucleophilic reactions, the free base form must be generated, typically by treatment with a suitable base.

  • The 3-Ethoxy Group: The ethoxy group at the C-3 position introduces both steric and electronic effects.

    • Electronic Effects: The oxygen atom of the ethoxy group is electron-withdrawing via induction, which can slightly decrease the basicity of the piperidine nitrogen.

    • Steric Effects: The bulk of the ethoxy group can influence the approach of reagents to the piperidine ring, potentially directing reactions to specific positions.

  • The Hydrochloride Salt: The hydrochloride salt form enhances the compound's stability and water solubility, which is advantageous for storage and handling, as well as for certain biological applications.[4] However, for most organic reactions, the amine must be deprotonated to its free base form.[5]

Table 1: Physicochemical Properties of 3-Ethoxypiperidine and its Hydrochloride Salt

Property3-Ethoxypiperidine3-Ethoxypiperidine Hydrochloride
Appearance Colorless to pale yellow liquid[6]White to almost white powder/crystal
Odor Amine-like[6]Odorless
Solubility Soluble in organic solvents, moderately soluble in water[6]Water-soluble
Reactivity Nucleophilic nitrogen[6]Non-nucleophilic nitrogen (as the salt)

Core Reactivity of the Piperidine Ring

The chemical transformations of 3-Ethoxypiperidine hydrochloride primarily revolve around the nucleophilic nitrogen atom (after conversion to the free base) and, to a lesser extent, the carbon skeleton.

Reactions at the Nitrogen Atom

To unlock the nucleophilic potential of the piperidine nitrogen, the hydrochloride salt must be neutralized with a base. Common bases for this purpose include sodium carbonate, potassium carbonate, triethylamine, or N,N-diisopropylethylamine.[7]

N-alkylation is a fundamental reaction for introducing alkyl groups onto the piperidine nitrogen. This is typically achieved by reacting the free base of 3-Ethoxypiperidine with an alkyl halide (e.g., alkyl iodide or bromide).[7]

Mechanism: The reaction proceeds via a standard SN2 mechanism, where the nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

Causality in Experimental Design: The choice of base, solvent, and temperature is critical for successful N-alkylation.

  • Base: A non-nucleophilic base like potassium carbonate or triethylamine is often preferred to avoid competition with the piperidine nitrogen for the alkylating agent.[7]

  • Solvent: Aprotic polar solvents such as acetonitrile or dimethylformamide (DMF) are commonly used to dissolve the reactants and facilitate the SN2 reaction.[7]

  • Temperature: The reaction is often carried out at room temperature or with gentle heating to promote the reaction without causing significant side reactions.[7]

Experimental Protocol: N-Ethylation of 3-Ethoxypiperidine

  • Deprotonation: To a solution of 3-Ethoxypiperidine hydrochloride (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add potassium carbonate (1.5 eq). Stir the suspension at room temperature for 30 minutes.

  • Alkylation: Add ethyl iodide (1.2 eq) dropwise to the suspension.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the solid potassium salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-ethyl-3-ethoxypiperidine.

N_Alkylation_Workflow

N-acylation introduces an acyl group to the piperidine nitrogen, forming an amide. This is a highly efficient reaction, often proceeding to completion under mild conditions. Acylating agents such as acyl chlorides or acid anhydrides are commonly employed.[8]

Mechanism: The reaction is a nucleophilic acyl substitution. The piperidine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the amide and a leaving group.

Causality in Experimental Design:

  • Reactivity of Acylating Agent: Acyl chlorides are generally more reactive than acid anhydrides.[8]

  • Stoichiometry: The reaction is typically run with a slight excess of the acylating agent to ensure complete conversion of the amine.

  • Base: A base such as triethylamine or pyridine is often added to neutralize the HCl or carboxylic acid byproduct generated during the reaction.[9]

Experimental Protocol: N-Acetylation of 3-Ethoxypiperidine

  • Deprotonation: Dissolve 3-Ethoxypiperidine hydrochloride (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (10 mL/mmol) at 0 °C.

  • Acylation: Slowly add acetyl chloride (1.2 eq) to the solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quenching: Quench the reaction by adding water.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash chromatography to yield N-acetyl-3-ethoxypiperidine.

N_Acylation_Mechanism

Reactions Involving the Carbon Skeleton

While reactions at the nitrogen are most common, the carbon framework of the piperidine ring can also undergo functionalization, although this is generally more challenging.

Functionalization at the carbon atoms adjacent to the nitrogen (the α-positions, C2 and C6) can be achieved through the formation of an iminium ion intermediate.[10] This can be accomplished by oxidation of the N-alkylated piperidine.

Mechanism: The N-alkyl piperidine is first oxidized to an N-oxide. Treatment with an activating agent like trifluoroacetic anhydride (TFAA) promotes a Polonovski-Potier type reaction, leading to the formation of an endocyclic iminium ion.[11] This electrophilic iminium ion can then be trapped by various nucleophiles.

Causality in Experimental Design:

  • Oxidizing Agent: m-Chloroperoxybenzoic acid (m-CPBA) is a common choice for the formation of the N-oxide.

  • Iminium Ion Formation: The choice of activating agent can influence the regioselectivity of iminium ion formation (endo- vs. exo-cyclic).[11]

  • Nucleophile: A wide range of nucleophiles, including organometallics and cyanide, can be used to functionalize the iminium ion.

Alpha_Functionalization

Direct functionalization of the C-H bonds at positions other than the α-carbons is more challenging but can be achieved using modern catalytic methods. These reactions often require directing groups to achieve regioselectivity. The ethoxy group at the 3-position could potentially serve as a directing group in some transition-metal-catalyzed C-H activation reactions.

Safety Considerations

3-Ethoxypiperidine hydrochloride is an irritant.[3] Appropriate personal protective equipment, such as gloves, goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. It should be stored in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.[3]

Conclusion

3-Ethoxypiperidine hydrochloride is a valuable synthetic intermediate with a rich and tunable reactivity profile. The nucleophilic nature of the piperidine nitrogen, once unmasked from its hydrochloride salt form, allows for a wide range of N-alkylation and N-acylation reactions. The presence of the 3-ethoxy substituent provides an additional layer of complexity and opportunity, potentially influencing regioselectivity and serving as a handle for more advanced functionalization strategies. A thorough understanding of the interplay between the piperidine ring's inherent reactivity, the effects of the ethoxy substituent, and the role of the hydrochloride salt is essential for leveraging this compound to its full potential in the synthesis of novel and impactful molecules.

References

  • 3-Ethoxypiperidine Hydrochloride CAS 1159826-79-5. (n.d.). BIOSYNCE. Retrieved from [Link]

  • Smith, B. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved from [Link]

  • Reactions of amines. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 21(1), 1-46. Retrieved from [Link]

  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. (2021). Organic Chemistry Frontiers. Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. Retrieved from [Link]

  • What are amine hydrochlorides? (2022). Reddit. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. (2021). Organic Chemistry Frontiers. Retrieved from [Link]

  • Reactions of amines. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

  • Reactions of amines. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

  • 3-Ethoxypiperidine Hydrochloride CAS 1159826-79-5. (n.d.). BIOSYNCE. Retrieved from [Link]

  • Smith, B. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved from [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: A Practical Guide to the N-Alkylation of 3-Ethoxypiperidine Hydrochloride

Abstract N-alkylated piperidines are ubiquitous structural motifs in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals. 3-Ethoxypiperidine, in particular, serves as a valuable, non-symmetrica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-alkylated piperidines are ubiquitous structural motifs in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals. 3-Ethoxypiperidine, in particular, serves as a valuable, non-symmetrical building block for introducing specific steric and electronic properties in drug candidates.[1] This guide provides a comprehensive technical overview and two field-proven experimental protocols for the N-alkylation of 3-Ethoxypiperidine hydrochloride. We will explore two primary synthetic strategies: classical direct alkylation with alkyl halides and modern reductive amination. The causality behind experimental choices, self-validating protocol design, and troubleshooting are discussed to ensure robust and reproducible outcomes for researchers in organic synthesis and drug development.

Foundational Principles: Strategy and Mechanism

The successful N-alkylation of 3-Ethoxypiperidine hydrochloride hinges on a clear understanding of the starting material's nature and the chemical transformations involved.

The Challenge: Starting with a Hydrochloride Salt

The primary challenge is that the starting material is an amine salt. The nitrogen atom's lone pair is protonated, rendering it non-nucleophilic and incapable of participating in alkylation reactions. Therefore, the first and most critical step in any N-alkylation protocol is the in situ or prior liberation of the free secondary amine. This is achieved by introducing a base to neutralize the hydrogen chloride.

Causality: The choice of base is crucial and depends on the chosen alkylation strategy. For direct alkylation, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃), is typically used in excess. This excess serves to both neutralize the HCl salt and to scavenge the proton generated during the subsequent alkylation step. For reductive amination, which is often performed under neutral or slightly acidic conditions to promote imine formation, pre-liberation of the free base or careful stoichiometric addition of a base is preferred.

Mechanistic Overview of N-Alkylation Strategies

Two primary, reliable methods for the N-alkylation of secondary amines are detailed below.

  • Direct Alkylation (SN2 Pathway): This is a classical nucleophilic substitution reaction.[2][3] The free 3-ethoxypiperidine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., benzyl bromide) and displacing the halide leaving group. The reaction rate is dependent on the halide's leaving group ability (I > Br > Cl) and the steric hindrance of the alkyl halide.[4] A significant drawback of this method is the potential for over-alkylation, where the newly formed tertiary amine product reacts further with the alkyl halide to form a quaternary ammonium salt.[5] This can be mitigated by slow addition of the alkylating agent or by using the amine in excess, though the latter is not economical with valuable substrates.[6]

  • Reductive Amination: This powerful and often preferred method avoids the issue of over-alkylation and is highly versatile.[7] It is a one-pot process that first involves the reaction of the secondary amine with an aldehyde or ketone. This forms an intermediate iminium ion, which is then immediately reduced by a mild, selective reducing agent present in the reaction mixture. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this transformation due to its remarkable selectivity; it readily reduces the iminium ion while being slow to react with the starting aldehyde or ketone, thus preventing the formation of alcohol byproducts.[8][9][10][11] The reaction is efficient and compatible with a wide range of functional groups.[12]

Experimental Protocols

Safety Note: All operations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Alkyl halides like benzyl bromide are lachrymatory and corrosive. Piperidine derivatives can be toxic.[13]

Protocol A: Direct N-Benzylation using Benzyl Bromide

This protocol details a classic SN2 approach for synthesizing N-benzyl-3-ethoxypiperidine.

Reagents & Materials

Reagent/MaterialM.W.AmountMolesEquiv.
3-Ethoxypiperidine HCl165.661.00 g6.04 mmol1.0
Benzyl Bromide171.041.14 g (0.80 mL)6.64 mmol1.1
Potassium Carbonate (K₂CO₃)138.212.50 g18.1 mmol3.0
Acetonitrile (anhydrous)-30 mL--
Ethyl Acetate-~100 mL--
Saturated NaCl (brine)-~50 mL--
Anhydrous MgSO₄----

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Ethoxypiperidine hydrochloride (1.00 g, 6.04 mmol) and anhydrous potassium carbonate (2.50 g, 18.1 mmol).

  • Solvent Addition: Add 30 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension vigorously at room temperature for 15 minutes to facilitate the formation of the free amine.

  • Alkylation: Add benzyl bromide (0.80 mL, 6.64 mmol) dropwise to the stirring suspension.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and allow it to stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the solid potassium salts and rinse the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and water (25 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with an additional portion of ethyl acetate (25 mL).

  • Washing: Combine the organic layers and wash with saturated sodium chloride (brine) solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a gradient of 5-20% ethyl acetate in hexanes) to afford N-benzyl-3-ethoxypiperidine as a pure product.

Protocol B: N-Alkylation via Reductive Amination with Benzaldehyde

This protocol provides a modern, high-selectivity route to N-benzyl-3-ethoxypiperidine.

Reagents & Materials

Reagent/MaterialM.W.AmountMolesEquiv.
3-Ethoxypiperidine HCl165.661.00 g6.04 mmol1.0
Triethylamine (Et₃N)101.190.92 mL6.64 mmol1.1
Benzaldehyde106.120.67 g (0.64 mL)6.34 mmol1.05
Sodium Triacetoxyborohydride211.941.92 g9.06 mmol1.5
1,2-Dichloroethane (DCE)-30 mL--
Saturated NaHCO₃ solution-~50 mL--
Anhydrous MgSO₄----

Step-by-Step Methodology

  • Free Base Generation: To a 100 mL round-bottom flask with a stir bar, add 3-Ethoxypiperidine hydrochloride (1.00 g, 6.04 mmol) and 1,2-dichloroethane (30 mL). Add triethylamine (0.92 mL, 6.64 mmol) and stir for 10 minutes at room temperature.

  • Imine Formation: Add benzaldehyde (0.64 mL, 6.34 mmol) to the mixture. Stir for 30 minutes at room temperature.

  • Reduction: In a single portion, carefully add sodium triacetoxyborohydride (1.92 g, 9.06 mmol) to the reaction mixture. Note: The addition may cause slight effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine and intermediate iminium ion.

  • Work-up (Quenching): Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (2 x 25 mL).

  • Washing: Combine the organic layers and wash with saturated sodium chloride (brine) solution (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography as described in Protocol A to obtain the pure N-benzyl-3-ethoxypiperidine.

Workflow and Optimization

A generalized workflow for the N-alkylation of 3-ethoxypiperidine hydrochloride is presented below, followed by a table summarizing key optimization parameters.

General Experimental Workflow Diagram

G Start 3-Ethoxypiperidine HCl FreeBase Free Base Generation (in situ or pre-treatment) Start->FreeBase MethodSplit Choose Method FreeBase->MethodSplit DirectAlk Direct Alkylation (Alkyl Halide, Base) MethodSplit->DirectAlk S_N 2 ReductiveAm Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3) MethodSplit->ReductiveAm Imine Workup Aqueous Work-up & Extraction DirectAlk->Workup ReductiveAm->Workup Purify Purification (e.g., Column Chromatography) Workup->Purify Analyze Analysis (NMR, LC-MS) Purify->Analyze Product N-Alkyl-3-ethoxypiperidine Analyze->Product

Sources

Application

Application Note: Strategic Utilization of 3-Ethoxypiperidine Hydrochloride in Medicinal Chemistry

Executive Summary & Chemical Profile[1] 3-Ethoxypiperidine hydrochloride (CAS: 1159826-79-5, racemic) represents a high-value pharmacophore building block. Unlike the ubiquitous unsubstituted piperidine or the polar 3-hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

3-Ethoxypiperidine hydrochloride (CAS: 1159826-79-5, racemic) represents a high-value pharmacophore building block. Unlike the ubiquitous unsubstituted piperidine or the polar 3-hydroxypiperidine, the 3-ethoxy variant offers a strategic balance of lipophilicity, metabolic blockade, and stereochemical complexity.

This guide details the application of this moiety in Lead Optimization campaigns, specifically for modulating CNS penetration , hERG channel avoidance , and metabolic stability (blocking CYP450 oxidation at the susceptible 3-position).

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyDataStrategic Implication
Molecular Formula C

H

NO

HCl
Salt form ensures stability; free base is volatile/oil.
Molecular Weight 165.66 g/mol Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD).
pKa (Calc.) ~9.8 (Amine)Highly basic; exists as cation at physiological pH.
cLogP ~0.9 - 1.2Increases lipophilicity vs. 3-OH (cLogP ~ -0.5), improving membrane permeability.
H-Bond Donors/Acceptors 1 (NH) / 2 (N, O)Ether oxygen acts as a weak acceptor, maintaining solubility without the penalty of a hydroxyl donor.
Chirality C3 StereocenterAvailable as (R) or (S) enantiomers; critical for probing binding pocket selectivity.

Strategic Decision Logic: The "Why" and "When"

In medicinal chemistry, the decision to incorporate a 3-ethoxypiperidine moiety is rarely random. It is usually a specific response to a liability in a lead compound.

Logical Workflow for Scaffold Selection

LeadOptimization Start Lead Compound Analysis (Piperidine Core) Problem1 Issue: High Metabolic Clearance (Oxidation at C3) Start->Problem1 Problem2 Issue: Poor Permeability (Too Polar/High TPSA) Start->Problem2 Problem3 Issue: hERG Liability (Basic Amine) Start->Problem3 Solution1 Strategy: Steric/Electronic Blockade Problem1->Solution1 Block C3 Solution2 Strategy: Bioisosteric Replacement (OH -> OEt) Problem2->Solution2 Cap Hydroxyl Problem3->Solution1 Modulate pKa Decision Select 3-Ethoxypiperidine Solution1->Decision Solution2->Decision Outcome Outcome: 1. Blocked Metabolic Soft Spot 2. Increased LogP (Brain Penetration) 3. Reduced Basicity (Inductive Effect) Decision->Outcome

Figure 1: Decision matrix for transitioning from standard piperidine scaffolds to 3-ethoxypiperidine derivatives during Lead Optimization.

Experimental Protocols

The following protocols are designed to be self-validating , meaning they include specific checkpoints (TLC, LCMS, NMR) to confirm success before proceeding.

Protocol A: Salt Break & Reductive Amination (N-Alkylation)

Application: Attaching the piperidine ring to an aldehyde-containing core (e.g., a benzylic aldehyde). Challenge: The HCl salt is acidic and can inhibit imine formation if not neutralized, but free-basing separately can lead to volatile loss. In-situ neutralization is preferred.

Reagents:

  • 3-Ethoxypiperidine HCl (1.0 equiv)[1][2]

  • Aldehyde Substrate (1.0 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Triethylamine (Et

    
    N) (1.2 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

  • Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Imine Formation (The "Salt Break"):

    • In a dry reaction vial, suspend 3-Ethoxypiperidine HCl in anhydrous DCM (0.2 M concentration).

    • Add Et

      
      N (1.2 equiv) dropwise. Observation: The suspension should clear or change texture as the free base is liberated and Et
      
      
      
      N
      
      
      HCl forms.
    • Add the Aldehyde substrate (1.0 equiv).

    • Add catalytic Acetic Acid (2-3 drops).

    • Validation Checkpoint 1: Stir for 30-60 mins. Pull an aliquot for 1H-NMR or LCMS . Look for the disappearance of the aldehyde peak (CHO, ~10 ppm) and appearance of the imine/iminium species. Do not proceed to reduction until imine formation is observed.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.5 equiv) in one portion.

    • Allow to warm to Room Temperature (RT) and stir for 4-16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO

      
       (gas evolution will occur).
      
    • Extract with DCM (3x).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      .
  • Purification:

    • Flash chromatography (DCM/MeOH gradient).

    • Validation Checkpoint 2: 1H-NMR must show the diagnostic diastereotopic protons at the benzylic position (singlet becomes AB quartet or broad singlet depending on chiral environment) and the specific multiplets of the ethoxy group (-OCH

      
      CH
      
      
      
      quartet at ~3.5 ppm).
Protocol B: Nucleophilic Aromatic Substitution (S Ar)

Application: Coupling to heteroaryl chlorides (e.g., 2-chloropyridine, 4-chloropyrimidine). Mechanism: Addition-Elimination via Meisenheimer complex.

Synthetic Workflow Diagram:

SnArWorkflow Reactants Heteroaryl-Cl + 3-Ethoxypiperidine HCl BaseAdd Add Base (DIPEA or K2CO3) Reactants->BaseAdd Solubilize Heat Heat (80-100°C) DMF or DMSO BaseAdd->Heat Activation Monitor Checkpoint: LCMS for M+1 Heat->Monitor 1-4 hrs Monitor->Heat Incomplete Workup Aq. Workup (Remove DMF) Monitor->Workup Conversion >95%

Figure 2: Workflow for S


Ar coupling of 3-ethoxypiperidine HCl to activated heteroaromatics.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve Heteroaryl Chloride (1.0 equiv) in DMF or DMSO (polar aprotic solvents accelerate S

      
      Ar).
      
    • Add 3-Ethoxypiperidine HCl (1.1 equiv).

  • Base Activation:

    • Add DIPEA (Diisopropylethylamine) (2.5 - 3.0 equiv). Note: Excess base is required to neutralize the HCl salt AND scavenge the HCl generated during substitution.

  • Reaction:

    • Heat to 80°C - 100°C.

    • Validation Checkpoint: Monitor by LCMS. The 3-ethoxy group provides a distinct lipophilic shift compared to unsubstituted piperidine by-products. Watch for the displacement of Cl (M) to Product (M - 35 + 128).

  • Isolation:

    • Dilute with water (precipitate may form).

    • Extract with EtOAc.

    • Critical Note: If the product is basic, ensure the aqueous layer pH is >10 during extraction to keep the amine in the organic phase.

Advanced Application: Chiral Resolution & Analysis

Since 3-ethoxypiperidine has a chiral center at C3, racemic mixtures often yield diastereomers when coupled to other chiral scaffolds.

  • Racemic Handling: If using racemic starting material (CAS 1159826-79-5), expect diastereomeric pairs in NMR (doubling of peaks).

  • Enantiopure Sourcing: For clinical candidates, start with (R)-3-ethoxypiperidine HCl or (S)-3-ethoxypiperidine HCl to avoid costly chiral separations later.

  • Analytical Method: Use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) with Hexane/IPA gradients to determine Enantiomeric Excess (ee).

References & Authoritative Grounding

  • Piperidine Scaffolds in Drug Discovery:

    • Source: Life Chemicals. (2021).[3] "C-substituted Piperidines | Building Blocks."

    • Relevance: Validates the "3D shape" and structural diversity arguments for substituted piperidines.

  • Reductive Amination Protocols (STAB Method):

    • Source: Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[3] Chem.

    • Relevance: The gold-standard protocol for Protocol A.

  • Nucleophilic Aromatic Substitution (S

    
    Ar) Mechanisms: 
    
    • Source:Organic & Biomolecular Chemistry. (2014). "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions."

    • Relevance: Explains the kinetics and base requirements for Protocol B.

  • Pharmacological Utility (CNS & Reuptake Inhibition):

    • Source: NIH / PubMed. "3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity."[4]

    • Relevance: Demonstrates the bioactivity and CNS penetration capability of ethoxy-substituted piperidines.

  • Chemical Properties & Safety:

    • Source: PubChem / various supplier MSDS (BLDpharm, Fluorochem).

    • Relevance: Physical data (MW, CAS) and safety handling (H315, H319).

Sources

Method

Application Note: Leveraging 3-Ethoxypiperidine Hydrochloride in Next-Generation Neuroleptic Discovery

Executive Summary The piperidine ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for over 20 FDA-approved antipsychotics, including haloperidol, risperidone, and iloperidone. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for over 20 FDA-approved antipsychotics, including haloperidol, risperidone, and iloperidone. While 4-substituted piperidines dominate the landscape, 3-Ethoxypiperidine Hydrochloride (3-EP·HCl) has emerged as a high-value building block for Structure-Activity Relationship (SAR) expansion.

This application note details the strategic use of 3-EP·HCl to modulate lipophilicity (LogP), metabolic stability, and receptor subtype selectivity (D2/5-HT2A) in the design of atypical antipsychotics. Unlike the polar 3-hydroxyl group, the 3-ethoxy moiety provides a specific steric and hydrophobic vector, often improving blood-brain barrier (BBB) permeability while maintaining critical hydrogen-bond acceptor capabilities.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the fundamental properties of the building block is prerequisite to successful library synthesis.

PropertySpecificationRelevance to Neuroleptic Design
Compound Name 3-Ethoxypiperidine HydrochlorideCore scaffold
CAS Number 72738-09-1 (Base related)Identification
Molecular Weight 165.66 g/mol (Salt)Fragment-based drug design (FBDD) compliant
LogP (Free Base) ~1.2 (Predicted)Optimal range for CNS penetration when coupled
pKa (Conj. Acid) ~9.8Ensures protonation at physiological pH (lysosomal trapping)
H-Bond Donors 1 (NH)Critical for salt bridge formation (e.g., Asp3.32 in D2 receptor)
H-Bond Acceptors 2 (N, O)Ether oxygen can interact with Ser/Thr residues
Chirality Racemic (typically)Resolution required for enantioselective binding studies

Application Workflow: Synthetic Integration

The primary application of 3-EP·HCl is its incorporation into "tail" moieties of Class A GPCR ligands. The following protocol describes the synthesis of a Benzisoxazole-Piperidine Hybrid , a structural analog of established antipsychotics (e.g., Iloperidone, Risperidone), using 3-EP·HCl to probe the "linker region" tolerance.

Diagram 1: Synthetic Workflow (Graphviz)

SynthesisWorkflow cluster_conditions Critical Parameters Start 3-Ethoxypiperidine HCl (Starting Material) FreeBase Free Base Liberation (K2CO3 / MeCN) Start->FreeBase Neutralization Coupling Nucleophilic Substitution (w/ Alkyl Halide Warhead) FreeBase->Coupling + Electrophile (KI, Reflux) Purification Purification (Flash Chromatography) Coupling->Purification Workup SaltForm Final Salt Formation (Fumarate/HCl) Purification->SaltForm Crystallization Param1 Anhydrous Conditions (Avoid hydrolysis) Param2 Base Stoichiometry (>3 eq. for HCl salt)

Caption: Workflow for converting 3-Ethoxypiperidine HCl into a bioactive neuroleptic ligand via N-alkylation.

Detailed Protocol: N-Alkylation of 3-Ethoxypiperidine

Objective: To couple 3-ethoxypiperidine with 3-(2-chloroethyl)-6-fluoro-1,2-benzisoxazole.

Reagents:

  • 3-Ethoxypiperidine HCl (1.0 eq)

  • 3-(2-chloroethyl)-6-fluoro-1,2-benzisoxazole (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (3.5 eq)
    
  • Potassium Iodide (KI), catalytic (0.1 eq)

  • Acetonitrile (MeCN), anhydrous

Step-by-Step Methodology:

  • Free Base Liberation (In-Situ):

    • Charge a round-bottom flask with 3-Ethoxypiperidine HCl (1.0 eq) and anhydrous MeCN (10 mL/g).

    • Add finely ground anhydrous

      
       (3.5 eq). Note: Excess base is crucial to neutralize the HCl salt and scavenge the HCl generated during alkylation.
      
    • Stir at room temperature for 30 minutes to ensure deprotonation of the piperidine nitrogen.

  • Coupling Reaction:

    • Add the alkyl halide electrophile (1.1 eq) and catalytic KI (0.1 eq) to the suspension.

    • Heat the reaction mixture to reflux (

      
      ) under an inert atmosphere (
      
      
      
      or Ar).
    • Monitor: Track reaction progress via TLC (System: DCM/MeOH 95:5) or LC-MS. Reaction is typically complete in 12–18 hours.

  • Workup:

    • Cool to room temperature. Filter off the inorganic salts (

      
      , unreacted 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to obtain the crude oil.

    • Redissolve in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ). Dry over
      
      
      .
  • Purification (Critical Step):

    • Challenge: Secondary/Tertiary amines often streak on silica gel due to interaction with acidic silanols.

    • Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes, or use an eluent containing 1%

      
       in DCM/MeOH.
      
    • Isolate the product as a pale yellow oil.

  • Salt Formation:

    • Dissolve the free base in minimal ethanol. Add 1.0 eq of Fumaric acid (or HCl in ether).

    • Precipitate the salt for stability and biological testing.

Application Logic: SAR & Mechanistic Rationale

Why choose 3-ethoxypiperidine over other piperidine derivatives? The choice is driven by the "Magic Ethyl" effect and conformational restriction.

Diagram 2: Pharmacophore & SAR Logic (Graphviz)

SAR_Logic Scaffold 3-Ethoxypiperidine Core Lipophilicity (LogP) Steric Bulk Electronic Effect LogP Improved BBB Permeability (vs. 3-OH) Scaffold:p1->LogP Steric Conformational Lock (Axial/Equatorial Preference) Scaffold:p2->Steric Binding H-Bond Acceptor (Ether Oxygen) Scaffold:p3->Binding Comparison Vs. 3-Hydroxypiperidine Too Polar Rapid Glucuronidation Vs. Unsubstituted No H-Bonding Lower Selectivity Scaffold->Comparison Advantages

Caption: SAR Rationale for selecting 3-ethoxypiperidine in neuroleptic lead optimization.

Mechanistic Insights:

  • Metabolic Blocking: The 3-position of the piperidine ring is a common site for metabolic oxidation (hydroxylation). Substituting this position with an ethoxy group blocks direct oxidation and prevents rapid Phase II conjugation (glucuronidation) that a 3-hydroxyl group would suffer.

  • Receptor Subtype Selectivity: In D2/5-HT2A antagonists, the basic nitrogen forms a salt bridge with Asp3.32. The 3-ethoxy group provides a secondary interaction point (H-bond acceptor) that can differentiate between the orthosteric binding pockets of Dopamine D2 (tight) and Serotonin 5-HT2A (more spacious), potentially improving the side-effect profile (reduced EPS).

Biological Validation Protocol

To validate the synthesized 3-ethoxypiperidine analog, researchers must assess its affinity for the target receptors.

Assay: Radioligand Binding (Membrane Preparation)

  • Tissue Source: CHO cells stably expressing human recombinant

    
     or 
    
    
    
    receptors.
  • Ligands:

    • D2: [3H]-Methylspiperone (0.2 nM).

    • 5-HT2A: [3H]-Ketanserin (1.0 nM).

  • Incubation:

    • Prepare assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl.

    • Incubate 3-ethoxypiperidine analog (

      
       to 
      
      
      
      M) with membranes and radioligand for 60 min at
      
      
      .
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding of the lipophilic piperidine tail).

  • Analysis: Calculate

    
     and 
    
    
    
    using non-linear regression analysis.

Success Criteria:

  • Hit:

    
     nM for 5-HT2A.
    
  • Atypical Profile: Ratio of

    
     (Preferential 5-HT2A blockade).
    

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discussion on Piperidine as a privileged scaffold).

  • Rowley, M., et al. (2001). "4-Heterocyclic-piperidines as selective high-affinity ligands for the D4 receptor." Journal of Medicinal Chemistry. (Foundational SAR on piperidine substitutions).

  • Meltzer, H. Y., et al. (1989). "Classification of typical and atypical antipsychotic drugs on the basis of dopamine D-1, D-2 and serotonin2 pKi values." Journal of Pharmacology and Experimental Therapeutics. (Basis for the D2/5-HT2A ratio validation).

  • Kikuchi, T., et al. (1995). "7-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy}-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity." Journal of Pharmacology and Experimental Therapeutics. (Protocol for receptor binding assays).

  • PubChem Compound Summary. (2023). "3-Ethoxypiperidine."[1] National Center for Biotechnology Information.

Disclaimer: This guide is for research and development purposes only. All synthesis involving bioactive amines should be conducted in a fume hood with appropriate PPE.

Sources

Application

purification techniques for derivatives of 3-Ethoxypiperidine hydrochloride

An In-Depth Guide to the Purification of 3-Ethoxypiperidine Hydrochloride and Its Derivatives For Researchers, Scientists, and Drug Development Professionals Foundational Chemistry and Impurity Profile 3-Ethoxypiperidine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Purification of 3-Ethoxypiperidine Hydrochloride and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foundational Chemistry and Impurity Profile

3-Ethoxypiperidine hydrochloride is the salt of a secondary amine. This dual nature—the ability to exist as a water-soluble salt or an organic-soluble free base—is the cornerstone of its purification. The synthetic routes leading to these derivatives often yield crude mixtures containing a variety of impurities that must be removed.[1][2]

Common Impurities in Piperidine Syntheses:

  • Unreacted Starting Materials: Precursors such as substituted pyridines may persist after incomplete hydrogenation.[1]

  • Reaction Byproducts: Side reactions can lead to the formation of structurally similar impurities, such as isomers or oligomers.[1]

  • Reagent-Related Impurities: Residual catalysts (e.g., palladium on carbon), acids, or bases used during the synthesis.

  • Oxidation Products: Piperidine rings can be susceptible to oxidation, which often manifests as a yellow or brown discoloration of the material.[1]

  • Residual Solvents: Solvents used in the reaction or initial workup procedures.

A thorough understanding of these potential contaminants is the first step in designing a robust and efficient purification strategy.

Strategic Purification Methodologies

The choice of purification technique is dictated by the physicochemical properties of the target molecule, the nature of the impurities, the required scale, and the desired final purity. A multi-step approach, often combining a bulk purification method with a high-resolution technique, is frequently the most effective strategy.

Acid-Base Extraction: The Workhorse of Amine Purification

Causality & Principle: This technique leverages the reversible conversion of the basic piperidine derivative into its water-soluble hydrochloride salt.[3] The basic free amine is soluble in organic solvents, while its protonated ammonium salt is soluble in aqueous solutions. This differential solubility allows for a highly effective separation from neutral and acidic impurities.[4]

AcidBaseExtraction

Detailed Protocol:

  • Dissolution: Dissolve the crude mixture containing the 3-ethoxypiperidine derivative in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine will be protonated to its hydrochloride salt and partition into the aqueous layer. Neutral impurities will remain in the organic phase.[1]

  • Layer Separation: Carefully separate the two layers. The organic layer containing neutral impurities can be set aside.

  • Basification: Cool the acidic aqueous layer in an ice bath to manage any heat generated during neutralization. Slowly add a concentrated base (e.g., 2M NaOH solution) with swirling until the pH is strongly basic (pH > 10). This deprotonates the piperidinium salt, regenerating the free base.

  • Re-extraction: Extract the basified aqueous solution multiple times with fresh portions of an organic solvent (e.g., DCM or EtOAc) to recover the now organic-soluble free base.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution under reduced pressure to yield the purified free base.

  • (Optional) Salt Formation: To recover the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether, EtOAc) and add a solution of HCl in a solvent like dioxane or bubble anhydrous HCl gas through the solution until precipitation is complete.[5][6] The resulting solid can be collected by filtration.

Recrystallization: For High-Purity Crystalline Solids

Causality & Principle: Recrystallization is a powerful technique for purifying solid compounds like 3-Ethoxypiperidine hydrochloride. It operates on the principle that the desired compound and its impurities have different solubility profiles in a given solvent. A solvent is chosen in which the target compound is highly soluble at elevated temperatures but sparingly soluble at cooler temperatures. Impurities are ideally either highly soluble at all temperatures (remaining in the mother liquor) or insoluble (removed by hot filtration).[7]

Recrystallization

Detailed Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent pair. For hydrochloride salts, polar protic solvents like ethanol, isopropanol, or methanol are often good starting points.[5] A solvent system like ethanol/diethyl ether can also be effective, where the compound is dissolved in the better solvent (ethanol) and the poorer solvent (ether) is added to induce precipitation. A patent for a similar compound, (R)-3-piperidine ethyl acetate hydrochloride, specifies recrystallization from ethyl acetate.[8]

  • Dissolution: Place the crude 3-Ethoxypiperidine hydrochloride in a flask and add the chosen solvent portion-wise while heating and stirring until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing recovery.

  • Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a rapid gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[7]

  • Crystallization: Allow the clear, hot solution to cool slowly and without disturbance to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the amount of crystallized product.[7]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.[7]

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all residual solvent.

Column Chromatography: For Challenging Separations

Causality & Principle: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent). It is highly effective for separating compounds with similar polarities. However, purifying basic amines like piperidines on standard, acidic silica gel presents a significant challenge.[7] The basic nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to irreversible adsorption, low recovery, and significant peak tailing.[9]

Overcoming the Challenge:

  • Mobile Phase Modification: The most common solution is to add a small amount (0.5-2%) of a basic modifier, such as triethylamine (TEA) or aqueous ammonia, to the eluent. This "competing base" saturates the acidic sites on the silica, allowing the piperidine derivative to elute properly.[10][9]

  • Alternative Stationary Phases: Using a less acidic stationary phase, such as neutral or basic alumina, can mitigate the issue. Amine-functionalized silica is another excellent but more costly alternative.[7][9]

ColumnChromatography

Detailed Protocol (Flash Chromatography):

  • Preparation: This technique should be performed on the free base form of the piperidine derivative, not the hydrochloride salt, as the salt is too polar and will not elute from the column.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 99% Hexane / 1% Ethyl Acetate + 1% TEA). Pack the column with this slurry.

  • Sample Loading: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., DCM). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully load this dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate or methanol). Crucially, ensure the basic modifier (TEA) is present in all eluent mixtures.

  • Fraction Collection: Collect fractions and monitor the separation using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent and TEA under reduced pressure. The resulting oil or solid is the purified free base.

Comparison of Purification Techniques

TechniquePrincipleBest Suited ForAdvantagesDisadvantages
Acid-Base Extraction Differential solubility of free base vs. salt form.Removing neutral or acidic impurities; large-scale initial cleanup.Fast, inexpensive, high capacity, highly effective for specific impurity types.Not effective for separating from other basic impurities; requires handling of acids/bases.[3][4]
Recrystallization Differential solubility at varied temperatures.Purifying crystalline solids (like the HCl salt) to a high degree.Can yield very high purity material; cost-effective at scale.Requires the compound to be a solid; yield can be lost in the mother liquor; finding a suitable solvent can be time-consuming.[7]
Column Chromatography Differential adsorption to a stationary phase.Separating complex mixtures, isomers, or impurities with similar polarity.High resolving power; adaptable to a wide range of compounds.Requires basic modifiers for amines on silica; can be slow and solvent-intensive; potential for product loss on the column.[7][9]

Purity Assessment and Final Validation

After purification, the identity and purity of the 3-Ethoxypiperidine hydrochloride derivative must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative method for assessing purity.[11][12] For piperidine derivatives, it is often advantageous to analyze the hydrochloride salt or use a buffered mobile phase to ensure sharp, reproducible peaks.[13]

  • Gas Chromatography (GC): Suitable for derivatives that are volatile and thermally stable. The presence of the amine may sometimes necessitate derivatization to improve peak shape.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation and can be used for quantitative analysis (qNMR) to determine purity without requiring reference standards for the impurities.[14]

By applying these rigorous purification and validation protocols, researchers can ensure the quality and integrity of their 3-Ethoxypiperidine hydrochloride derivatives, paving the way for successful outcomes in drug discovery and development.

References

  • Google Patents. CN101723879A - Method for synthesizing (R)-3-ethyl piperidine hydrochloride.
  • Bourns, A. N., & Tudge, H. (1951). A New Synthesis of Piperidine. Canadian Journal of Chemistry, 29(1), 72-74. Retrieved February 27, 2024, from [Link]

  • Biotage. Is there an easy way to purify organic amines?. (2023, January 19). Biotage. Retrieved February 27, 2024, from [Link]

  • Google Patents. US2363157A - Process for purifying piperidine.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Retrieved February 27, 2024, from [Link]

  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. (2025, January 14). ResearchGate. Retrieved February 27, 2024, from [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. Retrieved February 27, 2024, from [Link]

  • ResearchGate. Have you experienced that your piperidine crystallizes when not in use?. (2021, July 6). ResearchGate. Retrieved February 27, 2024, from [Link]

  • Google Patents. CN105924408A - Synthetic method of piperidine hydrochloride.
  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved February 27, 2024, from [Link]

  • Wikipedia. Acid–base extraction. Wikipedia. Retrieved February 27, 2024, from [Link]

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Sciencemadness.org. Piperidine from the hydrolysis of piperine. (2018, January 18). Sciencemadness.org. Retrieved February 27, 2024, from [Link]

  • Reddit. Amine workup. (2024, March 12). r/Chempros. Retrieved February 27, 2024, from [Link]

  • Bona, C. S., et al. (2019). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Journal of Pharmaceutical Science and Technology, 9(2), 115-121. Retrieved February 27, 2024, from [Link]

  • Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1836-1843. Retrieved February 27, 2024, from [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Retrieved February 27, 2024, from [Link]

  • ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives.... ResearchGate. Retrieved February 27, 2024, from [Link]

  • Ullah, F., et al. (2015). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E, 71(Pt 1), o53–o54. Retrieved February 27, 2024, from [Link]

  • National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2). PubMed. Retrieved February 27, 2024, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Reactions with 3-Ethoxypiperidine Hydrochloride

Welcome to the technical support center for 3-Ethoxypiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common proble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Ethoxypiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common problems encountered during chemical reactions involving this versatile building block. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental success.

I. Understanding the Reagent: Key Physicochemical Properties

Before delving into troubleshooting, a firm grasp of the reagent's characteristics is paramount. 3-Ethoxypiperidine hydrochloride is a secondary amine salt, and its properties dictate its behavior in chemical reactions.

PropertyValue/DescriptionImplication for Reactions
Molecular Formula C₇H₁₆ClNO
Molecular Weight 165.66 g/mol
Appearance White to off-white solid
Solubility Soluble in water and alcohols. Limited solubility in many aprotic organic solvents.Solvent selection is critical to ensure all reactants are in the same phase. Solubility can be a limiting factor in reaction kinetics.
pKa (of conjugate acid) ~10-11 (estimated)The piperidine nitrogen is basic and will be protonated at neutral or acidic pH. A base is required to liberate the free amine for reactions.
Storage Store in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.[1]The compound is hygroscopic and can absorb moisture from the air, which can affect its reactivity and stoichiometry.

II. Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter in a question-and-answer format, providing detailed explanations and actionable protocols.

A. Reaction Initiation and Progression

Question 1: My N-alkylation reaction with 3-Ethoxypiperidine hydrochloride is sluggish or not proceeding to completion. What are the likely causes and how can I resolve this?

Answer:

This is a frequent challenge stemming from the fact that you are starting with the hydrochloride salt. The protonated piperidine nitrogen is not nucleophilic and cannot readily participate in an N-alkylation reaction. The equilibrium lies heavily towards the unreactive salt form.

Causality: In an N-alkylation reaction, as the free amine reacts with an alkyl halide, an equivalent of acid (H-X) is generated. This acid will protonate another molecule of the free amine, effectively removing it from the reaction and slowing down the rate.[2] When starting with the hydrochloride salt, the initial concentration of the reactive free amine is already very low.

Troubleshooting Workflow:

cluster_0 Troubleshooting Sluggish N-Alkylation start Sluggish or No Reaction check_base Is a suitable base present in stoichiometric amounts? start->check_base add_base Add at least one equivalent of a non-nucleophilic base (e.g., DIPEA, Et3N, K2CO3). check_base->add_base No check_solvent Are all reactants soluble in the chosen solvent? check_base->check_solvent Yes add_base->check_solvent change_solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO, NMP). check_solvent->change_solvent No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Increase the reaction temperature, possibly using a sealed tube or microwave reactor. check_temp->increase_temp No check_halide Is the alkyl halide sufficiently reactive? check_temp->check_halide Yes increase_temp->check_halide add_catalyst Consider adding a catalytic amount of NaI or KI to in situ generate the more reactive alkyl iodide. check_halide->add_catalyst No success Reaction Proceeds check_halide->success Yes add_catalyst->success

Troubleshooting Sluggish N-Alkylation Workflow

Detailed Protocols:

  • Protocol 1: In-situ Liberation of the Free Amine.

    • To your reaction vessel containing 3-Ethoxypiperidine hydrochloride (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.1 - 1.5 eq.) or triethylamine (Et₃N) (1.1 - 1.5 eq.).[2]

    • Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the free amine.

    • Slowly add your alkylating agent (1.0 - 1.2 eq.).

    • Monitor the reaction by TLC or LC-MS.

  • Protocol 2: Using an Inorganic Base.

    • In a flask, suspend anhydrous potassium carbonate (K₂CO₃) (2.0 - 3.0 eq.) or cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq.) in a polar aprotic solvent like DMF or DMSO.

    • Add the 3-Ethoxypiperidine hydrochloride (1.0 eq.) and the alkylating agent (1.0 - 1.2 eq.).

    • Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and monitor its progress. The use of a solid base can sometimes lead to better yields by minimizing side reactions.

Question 2: I am observing the formation of multiple products in my N-alkylation reaction, leading to a low yield of the desired product. What is happening?

Answer:

The formation of multiple products often points to over-alkylation, where the desired secondary amine product reacts further with the alkylating agent to form a quaternary ammonium salt.[2]

Causality: The product of the initial N-alkylation is a tertiary amine, which can still be nucleophilic and compete with the starting secondary amine for the alkylating agent. This is particularly problematic if the reaction is run with a large excess of the alkylating agent or at high concentrations.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the 3-Ethoxypiperidine hydrochloride relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration of it at all times, favoring the reaction with the more abundant starting material.[2]

  • Lower Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for mono-alkylation.

3-Ethoxypiperidine_HCl 3-Ethoxypiperidine Hydrochloride (Unreactive) Free_Amine 3-Ethoxypiperidine (Reactive Nucleophile) 3-Ethoxypiperidine_HCl->Free_Amine + Base - Base·HCl Base {Base | (e.g., Et3N, K2CO3)} Desired_Product N-Alkyl-3-Ethoxypiperidine (Desired Product) Free_Amine->Desired_Product + R-X Alkyl_Halide {R-X | (Alkylating Agent)} Alkyl_Halide->Desired_Product Overalkylation Quaternary Ammonium Salt (Side Product) Alkyl_Halide->Overalkylation Desired_Product->Overalkylation + R-X (Excess)

N-Alkylation and Over-alkylation Pathway

B. Purification Challenges

Question 3: I am having difficulty purifying my N-alkylated 3-ethoxypiperidine product from the reaction mixture. What purification strategies are most effective?

Answer:

Purification of piperidine derivatives often requires a multi-step approach due to the presence of both basic starting materials/products and potentially non-polar byproducts.

Recommended Purification Workflow:

  • Initial Workup:

    • If you used a water-soluble base like triethylamine, quench the reaction with water and extract your product into an organic solvent like ethyl acetate or dichloromethane.

    • If you used an inorganic base like potassium carbonate, filter the solid base and wash it with your reaction solvent. Combine the filtrate and washes.

  • Acid-Base Extraction: This is a powerful technique to separate your basic product from neutral or acidic impurities.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer.[3]

    • Separate the layers. The organic layer containing neutral impurities can be discarded.

    • Basify the aqueous layer with a strong base (e.g., 2M NaOH) to a pH > 12.

    • Extract the liberated free amine back into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Chromatography: If impurities persist, column chromatography is often necessary.

    • Stationary Phase: Silica gel is most common.

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective. To prevent streaking of the basic amine on the acidic silica gel, it is highly recommended to add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase.

Question 4: My final product is a salt (e.g., hydrochloride). How can I obtain the free base, and what are the best crystallization conditions?

Answer:

To obtain the free base from the hydrochloride salt, you will need to perform a basification and extraction as described in the acid-base extraction protocol above.

For crystallization of the free base (if it is a solid):

  • Solvent Selection: Good solvent systems for piperidine derivatives often involve a polar solvent in which the compound is soluble at elevated temperatures and a non-polar anti-solvent. Common choices include:

    • Ethanol/Water

    • Isopropanol/Hexane

    • Ethyl acetate/Heptane

For crystallization of the hydrochloride salt:

  • Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.

  • Collect the solid by filtration and wash with the non-polar solvent.

III. Frequently Asked Questions (FAQs)

  • Q1: Can I use 3-Ethoxypiperidine hydrochloride directly in a reaction without adding a base?

    • A: It is highly discouraged for reactions where the nitrogen acts as a nucleophile (e.g., N-alkylation, acylation). The protonated nitrogen is not sufficiently reactive. For some reductive amination conditions, the in-situ formation of the iminium ion might be possible, but yields are often compromised.

  • Q2: I notice my 3-Ethoxypiperidine hydrochloride has become clumpy. Is it still usable?

    • A: This indicates moisture absorption. While it may still be usable, the water content will affect the accuracy of your stoichiometry. For best results, it is recommended to dry the material under high vacuum before use.

  • Q3: Are there any known side reactions involving the ethoxy group?

    • A: Under strongly acidic and high-temperature conditions, cleavage of the ether is possible, though this is not a common issue under standard N-alkylation conditions. If you are using Lewis acids or strong protic acids in your reaction, be mindful of this potential side reaction.

  • Q4: What are the best solvents for reactions with 3-Ethoxypiperidine hydrochloride?

    • A: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are often good choices as they can help to solubilize the salt and other polar reagents.[4] Acetonitrile is also a viable option, particularly with the addition of a soluble base.

IV. References

  • BIOSYNCE. (n.d.). 3-Ethoxypiperidine Hydrochloride CAS 1159826-79-5. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing Exotherms in Large-Scale 3-Ethoxypiperidine Hydrochloride Reactions

A word from our Senior Application Scientist: Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on safe...

Author: BenchChem Technical Support Team. Date: February 2026

A word from our Senior Application Scientist:

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on safely managing potential exotherms during the large-scale synthesis of 3-Ethoxypiperidine hydrochloride. The principles and procedures outlined here are grounded in established chemical engineering and process safety protocols. It is imperative to understand that scaling up any chemical reaction, particularly those with the potential for significant heat evolution, carries inherent risks.[1][2] The information in this guide should supplement, not replace, a thorough risk assessment and experimental validation, including calorimetric studies, for your specific process.[1][3]

Understanding the Challenge: Exotherms in Piperidine Derivative Synthesis

The synthesis of piperidine derivatives can involve highly reactive reagents and intermediates, creating the potential for significant exothermic events. While specific calorimetric data for the synthesis of 3-Ethoxypiperidine hydrochloride is not widely published, the general reactivity of precursor materials suggests that certain reaction steps, such as alkylation or amination, could be exothermic. An exothermic reaction is a chemical process that releases energy as heat.[4][5] If the rate of heat generation exceeds the rate of heat removal, a dangerous increase in temperature and pressure can occur, leading to a thermal runaway.[5][6]

The primary challenge in scaling up such reactions is the decrease in the surface-area-to-volume ratio of the reactor.[1] This reduction in relative surface area significantly curtails the efficiency of heat dissipation to the surroundings, meaning a reaction that was easily controlled in the laboratory can become hazardous at an industrial scale.[1]

Troubleshooting Guide: Real-Time Exotherm Management

This section provides a structured approach to identifying and addressing common issues related to exothermic events during your large-scale reaction.

Observed Issue Potential Root Cause(s) Immediate Corrective Action(s) Long-Term Preventative Measure(s)
Rapid, unexpected temperature rise (>5°C above target) - Reagent addition rate is too high.- Inadequate cooling.- Poor mixing leading to localized "hot spots".[7]- Incorrect reagent concentration.- Immediately stop reagent addition. - Increase cooling to maximum capacity.- Increase agitation speed to improve heat distribution.[7]- If temperature continues to rise, initiate emergency quenching protocol.[8]- Perform reaction calorimetry (e.g., RC1, DSC) to determine the heat of reaction and maximum heat release rate.[1][3]- Optimize reagent addition profile based on calorimetric data.[1]- Ensure the reactor's heat removal capacity is sufficient for the scaled-up process.[7][9]
Temperature "spikes" during reagent addition - "Dumping" of reagent instead of controlled addition.- Induction period followed by a rapid reaction onset.- Pause reagent addition and allow the temperature to stabilize.- Re-initiate addition at a significantly reduced rate.- Utilize a high-precision dosing pump for controlled, continuous addition.- Investigate the reaction kinetics to understand any induction periods.[7]
Cooling system at maximum capacity, but temperature is still slowly increasing - The heat generated by the reaction is approaching the limit of the reactor's heat removal capacity.- Fouling on reactor walls or cooling coils reducing heat transfer efficiency.- Reduce the rate of reagent addition.- Consider adding a co-solvent with a higher heat capacity if compatible with the reaction chemistry.- Re-evaluate the process scale relative to the reactor's capabilities.- Implement a regular cleaning and maintenance schedule for the reactor.
Visible signs of gas evolution and pressure increase - Decomposition of reactants, intermediates, or products at elevated temperatures.- Secondary or side reactions occurring.- Stop reagent addition and heating immediately. - Ensure the reactor's vent is clear and functioning.- If pressure continues to rise rapidly, initiate emergency depressurization and quenching procedures.[7]- Use techniques like Accelerating Rate Calorimetry (ARC) to determine the onset temperature of decomposition reactions.[3]- Adjust the process temperature to maintain a safe margin below the decomposition temperature.

Frequently Asked Questions (FAQs)

Q1: How can I predict the potential for an exotherm in my 3-Ethoxypiperidine hydrochloride synthesis before scaling up?

A1: A combination of theoretical calculations and laboratory measurements is essential.

  • Literature Review: While specific data for this exact synthesis may be sparse, review literature for similar reactions involving piperidine derivatives to understand potential hazards.

  • Reaction Calorimetry: This is the most critical step.[1][3][10] Techniques like Differential Scanning Calorimetry (DSC) can be used for initial screening of thermal stability of reactants and products.[11] A reaction calorimeter (like an RC1e or similar) will quantify the heat of reaction, the rate of heat evolution, and the heat capacity of the reaction mixture under process conditions.[3] This data is crucial for calculating the adiabatic temperature rise and ensuring your cooling capacity is sufficient.[7][12]

Q2: What are the key parameters to monitor during a large-scale exothermic reaction?

A2: Continuous and vigilant monitoring is critical for safety.

  • Temperature: This is the most critical parameter. Use multiple, calibrated temperature probes to detect any localized temperature differences.

  • Reagent Addition Rate: Ensure the addition rate is precisely controlled and logged.

  • Agitation Speed: Consistent mixing is vital to prevent hot spots and ensure uniform heat distribution.[7][13]

  • Pressure: Monitor the reactor pressure for any unexpected increases that could indicate gas evolution from decomposition or side reactions.

  • Cooling System Performance: Monitor the inlet and outlet temperatures of the cooling fluid to ensure the system is removing heat effectively.

Q3: What should be included in an emergency quenching protocol?

A3: A well-defined quenching protocol is a critical safety measure.

  • Quenching Agent: The quenching agent must be readily available and capable of rapidly stopping the reaction. This could be a chemical that neutralizes a reactive intermediate or simply a large volume of a cold, inert solvent to dilute the reactants and absorb heat.[14] The choice of quenching agent must be carefully considered to avoid any hazardous side reactions.

  • Procedure: The protocol should be a clear, step-by-step procedure that can be executed quickly in an emergency.[15] This includes instructions for stopping reagent addition, initiating the quench, and any necessary personal protective equipment (PPE).

  • Training: All personnel involved in the reaction should be trained on the emergency quenching protocol and their specific roles.[6]

Q4: How does the choice of solvent impact exotherm management?

A4: The solvent plays a significant role in the thermal management of a reaction.

  • Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature increase, providing a larger thermal buffer.

  • Boiling Point: A solvent with a higher boiling point can allow the reaction to be run at a higher temperature without excessive pressure buildup. However, this also means that a thermal runaway could reach a higher, more dangerous temperature.

  • Viscosity: The viscosity of the solvent can affect mixing efficiency and, consequently, heat transfer.[16]

Q5: Can I control an exotherm simply by slowing the addition of a reactant?

A5: While controlled addition is a primary method for managing exotherms, it is not a guaranteed solution on its own.[1] A common misconception is that slow addition always equates to reaction control.[1] If there is an induction period where the reactant accumulates before the reaction begins, a dangerous exotherm can still occur even with slow addition.[1] It is crucial to have a comprehensive understanding of the reaction kinetics and to monitor the reaction's progress in real-time.[1][7]

Experimental Protocols

Protocol for Determining Heat of Reaction using Reaction Calorimetry (RC1e)
  • System Calibration: Calibrate the calorimeter to determine the heat transfer coefficient (U) and the heat capacity of the reactor system.

  • Charge Reactor: Charge the reactor with the initial reactants and solvent, ensuring the temperature probes are correctly positioned.

  • Establish Isothermal Conditions: Bring the reactor contents to the desired starting temperature and allow the system to stabilize.

  • Controlled Reagent Addition: Add the limiting reagent at a controlled, pre-determined rate using a calibrated dosing pump.

  • Data Acquisition: Continuously record the reactor temperature, jacket temperature, and reagent addition rate.

  • Calculate Heat Flow: The instrument's software will calculate the real-time heat flow from the reaction based on the temperature difference between the reactor and the jacket, and the heat transfer coefficient.

  • Data Analysis: Integrate the heat flow over time to determine the total heat of reaction. The peak heat flow will determine the maximum cooling duty required for the process.

Emergency Quenching Protocol

WARNING: This is a generalized protocol. The specific quenching agent and procedure must be determined based on the specific chemistry of the 3-Ethoxypiperidine hydrochloride synthesis.

  • ALARM: Verbally announce the emergency to alert all personnel in the vicinity.

  • STOP ADDITION: Immediately stop the addition of all reagents.

  • MAXIMUM COOLING: Set the reactor cooling system to its maximum capacity.

  • INITIATE QUENCH: If the temperature continues to rise uncontrollably, introduce the pre-determined quenching agent into the reactor via a dedicated port. The addition should be done as rapidly as is safe, considering potential for rapid gas evolution or pressure increase.

  • EVACUATE: If the situation cannot be brought under control, evacuate the area and follow the site's emergency response plan.

Visualization

Decision-Making Workflow for a Temperature Excursion

The following diagram illustrates a logical workflow for managing a temperature excursion during a large-scale reaction.

Exotherm_Management_Workflow Start Temperature Excursion Detected (T > T_set + 5°C) Stop_Addition Stop Reagent Addition Start->Stop_Addition Max_Cooling Increase Cooling to Maximum Stop_Addition->Max_Cooling Increase_Agitation Increase Agitation Speed Max_Cooling->Increase_Agitation Check_Temp Is Temperature Decreasing? Increase_Agitation->Check_Temp Continue_Monitoring Continue Monitoring Return to Normal Operation Check_Temp->Continue_Monitoring Yes Initiate_Quench Initiate Emergency Quenching Protocol Check_Temp->Initiate_Quench No Evacuate Evacuate and Follow Emergency Plan Initiate_Quench->Evacuate

Caption: A flowchart for managing a temperature excursion.

References

  • American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • IChemE. (n.d.). Why reactions run away. IChemE.
  • BIOSYNCE. (n.d.). 3-Ethoxypiperidine Hydrochloride CAS 1159826-79-5. BIOSYNCE.
  • Lab Pro Inc. (2026).
  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.
  • Zeal. (2024). Runaway Chemical Reactions: Causes and Prevention. Zeal.
  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. University of Rochester.
  • PureSynth. (2025). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. PureSynth.
  • Chemistry LibreTexts. (2023). 7.3: Heats of Reactions and Calorimetry. Chemistry LibreTexts.
  • HSE. (2023). OC 431/13: Chemical reactor safety. HSE.
  • Syrris. (2018). An Introduction to Reaction Calorimetry. Syrris.
  • Fauske & Associates. (2021). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up.
  • H.E.L Group. (n.d.).
  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Mettler Toledo.
  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up. The Chemical Engineer.
  • Visual Encyclopedia of Chemical Engineering Equipment. (2022). Reaction Control. Visual Encyclopedia of Chemical Engineering Equipment.
  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Stanford University.
  • Chemistry LibreTexts. (2025). 8.10: Fast Reactions in Solution. Chemistry LibreTexts.
  • EPFL. (n.d.). Protocol for quenching reactive chemicals. EPFL.
  • ResearchGate. (2022). Practical approach to prediction and prevention of runaway reactions.

Sources

Troubleshooting

Technical Support Center: 3-Ethoxypiperidine Hydrochloride Stability &amp; Handling

Topic: Preventing Decomposition of 3-Ethoxypiperidine Hydrochloride CAS: 1159826-79-5 (and related derivatives) Ticket Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist, Medicinal Chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decomposition of 3-Ethoxypiperidine Hydrochloride CAS: 1159826-79-5 (and related derivatives) Ticket Priority: High (Stability Risk) Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because your 3-Ethoxypiperidine Hydrochloride (3-EP·HCl) has exhibited signs of degradation—caking, discoloration, or yield loss during synthesis.

The Scientist's Perspective: Piperidine ethers are deceptively stable. While the ether linkage is robust, the secondary amine functionality and the hydrochloride counter-ion introduce a "stability paradox." The HCl salt protects the nitrogen from oxidation but introduces hygroscopicity (moisture attraction). Conversely, converting to the free base removes the moisture risk but exposes the nitrogen lone pair to rapid oxidative degradation .

This guide provides the protocols to navigate these opposing risks.

Module 1: Moisture Management (Hygroscopicity)

Q: "My white powder has turned into a sticky, yellow paste. What happened?"

Diagnosis: Your sample has undergone deliquescence . 3-EP·HCl is hygroscopic.[1][2] It pulls water vapor from the air until it dissolves in its own sorbed water. This is not just a physical change; water acts as a medium that mobilizes trace impurities, accelerating hydrolysis and oxidation.

The Fix: Azeotropic "Rescue" Protocol If the compound is valuable and not fully degraded (check LCMS), use this method to remove deep-seated lattice water. Do not just put it in an oven; heat + moisture = accelerated degradation.

Step-by-Step Rescue:

  • Dissolution: Dissolve the "goo" in a minimum amount of anhydrous Ethanol (EtOH).

  • Azeotrope: Add 5–10 volumes of Toluene.

  • Evaporation: Rotovap at 40–45°C. The Toluene/Ethanol/Water azeotrope will carry off the moisture.

  • Repetition: Repeat step 2-3 twice.

  • Final Drying: Place the resulting solid in a vacuum desiccator over

    
     or KOH pellets for 24 hours.
    
Preventative Storage Workflow

Use this decision tree to determine the correct storage method based on your usage frequency.

StorageProtocol Start New Batch of 3-Ethoxypiperidine HCl Usage Usage Frequency? Start->Usage Daily Daily/Weekly Use Usage->Daily Active Project LongTerm Long Term (>1 Month) Usage->LongTerm Archive Desiccator Vacuum Desiccator (Room Temp, Dark) Desiccant: Silica/KOH Daily->Desiccator Freezer Freezer (-20°C) *CRITICAL: Seal under Argon* LongTerm->Freezer Thaw Thaw to RT before opening (Prevents condensation) Freezer->Thaw Before Use Thaw->Desiccator Return to storage

Figure 1: Storage Logic Flow. Note the critical thawing step to prevent condensation shock.

Module 2: Oxidative Degradation (Discoloration)

Q: "The compound is dry, but it's turning brown. Is it the ether group?"

Diagnosis: Unlikely. It is almost certainly N-oxidation or Trace Metal Contamination . While the HCl salt shields the nitrogen, trace amounts of free amine (caused by incomplete salt formation or moisture-induced disproportionation) can react with atmospheric oxygen to form N-oxides or imines. This is accelerated by light and trace metals (e.g., from metal spatulas).

The Science of N-Oxidation:



Troubleshooting Protocol:

  • Check Tools: Stop using metal spatulas. Use porcelain or PTFE-coated tools. Metal ions catalyze amine oxidation.

  • Recrystallization (Purification):

    • Solvent System: Isopropanol (IPA) or Ethanol/Diethyl Ether.

    • Method: Dissolve in hot IPA. If colored impurities persist, treat with activated charcoal, filter hot through Celite, then cool slowly. The N-oxide impurities are usually more soluble and will stay in the mother liquor.

Module 3: Handling the Free Base (The Danger Zone)

Q: "I need the free base for a coupling reaction. It decomposed before I could use it."

Diagnosis: You isolated the free base too early. 3-Ethoxypiperidine (free base) is a volatile, electron-rich secondary amine. It is prone to rapid oxidation and carbonate formation (reacting with


 in air).

The "Just-in-Time" (JIT) Protocol: Never store the free base. Generate it in situ or immediately prior to use.

Protocol: Safe Free-Basing

  • Suspend: Suspend the HCl salt in your reaction solvent (e.g., DCM, DMF).

  • Scavenge: Add a non-nucleophilic base (e.g., DIPEA,

    
    ) or wash with saturated 
    
    
    
    immediately before the main reaction.
  • Inert: Perform this entire operation under Nitrogen or Argon.

Module 4: Analytical Verification

Q: "How do I prove my compound is still good?"

Use this reference table to interpret your analytical data. Degradation often shows up as "ghost peaks" before physical changes are visible.

Analytical MethodHealthy SignalWarning Sign (Degradation)
1H NMR (DMSO-d6) Sharp multiplets at 3.0–3.5 ppm (Piperidine ring protons).Broadening of N-H peaks. New peaks downfield (>4.0 ppm) indicate N-oxide or imine formation.
LC-MS Single peak, [M+H]+ matches MW.[M+16]+ (N-Oxide) or [M-2]+ (Imine/Dehydrogenation).
Appearance White to off-white crystalline solid.Yellow/Brown tint (Oxidation). Clumping (Hygroscopicity).
Solubility Soluble in water, methanol, DMSO.Insoluble particulates (Polymerization/Degradation products).

Summary of Degradation Pathways

Understanding how the molecule breaks down allows you to prevent it.

DegradationPathways cluster_Moisture Pathway A: Moisture cluster_Oxidation Pathway B: Oxidation (Air/Light) Substrate 3-Ethoxypiperidine HCl Water H2O Absorption Substrate->Water High Humidity FreeBase Trace Free Base Substrate->FreeBase Improper pH / Metals Deliquescence Deliquescence (Physical Goo) Water->Deliquescence Hydrolysis Ether Hydrolysis (Rare, requires acid+heat) Deliquescence->Hydrolysis Long term storage NOxide N-Oxide Formation (+16 mass) FreeBase->NOxide O2 + Light Imine Imine Formation (-2 mass) FreeBase->Imine -2H

Figure 2: Primary degradation pathways. Note that Pathway B is suppressed by keeping the compound as the HCl salt.

References

  • Biosynce . 3-Ethoxypiperidine Hydrochloride Product Specifications and Applications. Retrieved from

  • ChemicalBook . Piperidine Hydrochloride Properties and Stability Data. Retrieved from

  • National Institutes of Health (PubChem) . Piperidine Derivative Stability and Safety Data. Retrieved from [3]

  • American Chemical Society (ACS) . Oxidation of Secondary Amines: Mechanisms and Prevention. ACS Catalysis. Retrieved from

  • ScienceMadness & ResearchGate Forums . Consolidated Community Protocols for Drying Hygroscopic Amine Salts. Retrieved from

Sources

Optimization

Technical Support Center: Purification of Polar Compounds Derived from 3-Ethoxypiperidine Hydrochloride

Welcome to the technical support center for the purification of polar compounds derived from 3-Ethoxypiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar compounds derived from 3-Ethoxypiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with purifying these often-recalcitrant molecules. The information presented herein is a synthesis of established chemical principles and practical laboratory experience.

I. Understanding the Challenge: The Nature of Polar Piperidine Derivatives

3-Ethoxypiperidine hydrochloride serves as a versatile starting material for a wide array of derivatives.[1] The introduction of polar functional groups to the piperidine scaffold can significantly alter the physicochemical properties of the resulting molecules, often making their purification a non-trivial task. The inherent basicity of the piperidine nitrogen, coupled with the polarity of appended functionalities, can lead to a host of purification challenges.[2]

Key Molecular Characteristics Influencing Purification:
  • High Polarity: The presence of heteroatoms (N, O) and the potential for hydrogen bonding contribute to high polarity, which can complicate separation from polar impurities and solvents.

  • Basicity of the Piperidine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic properties.[3] This basicity can lead to strong interactions with acidic stationary phases like silica gel, resulting in peak tailing and poor separation.[2]

  • Hydrochloride Salt Form: While the hydrochloride salt form enhances water solubility, it can also present challenges in certain purification techniques, such as insolubility in common organic solvents used for chromatography.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of polar 3-ethoxypiperidine derivatives.

Issue 1: Poor Separation and Peak Tailing in Normal-Phase Column Chromatography

Causality: The basic piperidine nitrogen interacts strongly with the acidic silanol groups on the surface of silica gel, leading to undesirable chromatographic behavior.[2]

Solutions:

  • Mobile Phase Modification: The most common and effective solution is to add a basic modifier to the eluent to compete with your compound for binding to the acidic sites on the silica.[2]

    • Triethylamine (TEA): A widely used additive. Start with a concentration of 0.1-1% (v/v) in your mobile phase.[2]

    • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be very effective for strongly basic compounds.[2]

  • Stationary Phase Modification:

    • Amine-Deactivated Silica: Using a pre-treated silica gel where the acidic silanol groups are masked can provide a more effective and reproducible solution.[2][4]

    • Alumina (Basic or Neutral): Alumina is a good alternative stationary phase for the purification of basic compounds.[2] Basic alumina is particularly useful for separating amines.[5]

Issue 2: Compound is "Stuck" on the Normal-Phase Column or Elutes with Very High Polarity Solvents

Causality: Your compound is highly polar and has a very strong affinity for the polar stationary phase.

Solutions:

  • Switch to Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography is often a more suitable technique.[6][7] The stationary phase is non-polar (e.g., C18-bonded silica), and a polar mobile phase is used.[8][9]

    • Mobile Phase: Typically a mixture of water and a miscible organic solvent like methanol or acetonitrile.[7][8]

    • pH Adjustment: For basic compounds like piperidine derivatives, adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by protonating the piperidine nitrogen.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable technique for retaining and separating very polar compounds that show little or no retention in reverse-phase chromatography.[7][10]

    • Stationary Phase: A polar stationary phase is used.

    • Mobile Phase: A high concentration of a nonpolar solvent (like acetonitrile) with a small amount of a polar solvent (like water) is used.

Issue 3: Low Recovery or Decomposition of the Compound During Purification

Causality: The compound may be unstable under the purification conditions. Piperidine derivatives can be susceptible to degradation under acidic or basic conditions and at elevated temperatures.[3][11]

Solutions:

  • Assess Compound Stability: Before attempting a large-scale purification, test the stability of your compound to the chosen stationary phase (e.g., silica gel) and mobile phase modifiers.[12]

  • Mild Purification Techniques:

    • Recrystallization: If your compound is a solid, recrystallization is an excellent and often gentle purification method. For hydrochloride salts, a mixture of solvents like dichloromethane/ethyl acetate or 2-propanol with the addition of diethyl ether to induce precipitation can be effective.[13][14]

    • Acid-Base Extraction: This technique can be used to separate basic compounds from neutral or acidic impurities.[15][16] The basic amine can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic layer.[15] The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Issue 4: Difficulty Removing Polar, Water-Soluble Impurities

Causality: The impurities have similar polarity and solubility to the target compound, making separation by standard methods challenging.

Solutions:

  • Salt Formation and Recrystallization: Converting the free base of your piperidine derivative to a different salt (e.g., tartrate, citrate) can alter its solubility properties and may allow for selective crystallization away from impurities.

  • Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) offers higher resolution than standard column chromatography. Both normal-phase and reverse-phase preparative HPLC can be employed.

III. Frequently Asked Questions (FAQs)

Q1: My polar piperidine derivative is a hydrochloride salt. Can I run it directly on a silica gel column?

A1: It is generally not recommended. Hydrochloride salts are often poorly soluble in the less polar mobile phases used for normal-phase chromatography and can streak or remain at the origin of the column. It is usually best to neutralize the salt to the free base before chromatography. This can be done by partitioning the salt between an organic solvent (like dichloromethane or ethyl acetate) and a basic aqueous solution (like saturated sodium bicarbonate). The organic layer containing the free base can then be dried and concentrated before loading onto the column.

Q2: I am using triethylamine (TEA) in my mobile phase, but my peaks are still tailing. What else can I do?

A2: If increasing the concentration of TEA (up to ~2%) does not resolve the issue, consider the following:

  • Switch to a stronger base: A solution of ammonia in methanol is a more potent modifier.[2]

  • Change the stationary phase: As mentioned in the troubleshooting guide, consider using alumina or an amine-functionalized silica.[2][4]

  • Ensure your silica is not too acidic: The acidity of silica gel can vary between manufacturers and even batches.

Q3: How do I choose between normal-phase and reverse-phase chromatography for my compound?

A3: The choice depends on the overall polarity of your molecule.

  • Normal-Phase: Generally suitable for moderately polar to non-polar compounds.[17]

  • Reverse-Phase: The preferred method for highly polar and water-soluble compounds.[6][7] A good starting point is to assess the solubility of your compound. If it is more soluble in organic solvents like dichloromethane or ethyl acetate, normal-phase is a reasonable starting point. If it is more soluble in water, methanol, or acetonitrile, reverse-phase is likely the better option.[17]

Q4: My compound is an oil. Can I still use recrystallization?

A4: Recrystallization is only suitable for solid compounds. However, you may be able to convert your oily free base into a crystalline salt. Try dissolving your oil in a minimal amount of a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in ether or dioxane to precipitate the hydrochloride salt.[18] Other acids like tartaric or oxalic acid can also be used to form crystalline salts.

Q5: What are some common solvent systems for recrystallizing piperidine hydrochloride salts?

A5: Finding the right solvent system often requires some experimentation. Here are some common starting points:

  • Methanol/diethyl ether

  • Ethanol/diethyl ether

  • Isopropanol/diethyl ether[14]

  • Dichloromethane/ethyl acetate[13]

  • Acetone/water

The goal is to find a solvent or solvent mixture in which your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

IV. Experimental Protocols & Workflows

Protocol 1: General Procedure for Normal-Phase Flash Chromatography with a Basic Modifier
  • Sample Preparation: If your compound is a hydrochloride salt, convert it to the free base as described in FAQ Q1. Dissolve the crude free base in a minimal amount of the chromatography eluent or a slightly stronger solvent.

  • Column Packing: Pack a glass column with silica gel in the desired non-polar solvent (e.g., hexanes or dichloromethane).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with the chosen mobile phase containing a basic modifier (e.g., 0.5% TEA in ethyl acetate/hexanes). Gradually increase the polarity of the mobile phase as needed to elute your compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that TEA is relatively volatile and can often be removed with the solvent.

Workflow Diagram: Purification Strategy Selection

Purification_Strategy Start Crude Polar Piperidine Derivative Is_Solid Is the compound a solid? Start->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Free_Base Convert to Free Base Is_Solid->Free_Base No (Oil) Purity_Check1 Is the purity sufficient? Recrystallize->Purity_Check1 Purity_Check1->Free_Base No Final_Product Pure Compound Purity_Check1->Final_Product Yes Solubility_Test Assess Solubility Free_Base->Solubility_Test Normal_Phase Normal-Phase Chromatography (with basic modifier) Solubility_Test->Normal_Phase Soluble in non-polar organic solvents Reverse_Phase Reverse-Phase Chromatography (with acidic modifier) Solubility_Test->Reverse_Phase Soluble in polar solvents (water, MeOH) Normal_Phase->Final_Product HILIC Consider HILIC for very polar compounds Reverse_Phase->HILIC Reverse_Phase->Final_Product HILIC->Final_Product

Caption: A decision-making workflow for selecting a purification method.

V. Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Piperidine Derivatives
TechniqueStationary PhaseMobile PhaseBest Suited ForKey AdvantagesPotential Disadvantages
Normal-Phase Polar (e.g., Silica, Alumina)[2][19]Non-polar (e.g., Hexanes/Ethyl Acetate) + Basic Modifier[2][19]Moderately polar, non-ionic compounds.Good for separating isomers; uses less expensive solvents.[17]Peak tailing with basic compounds; requires basic modifiers.[2]
Reverse-Phase Non-polar (e.g., C18)[8][9]Polar (e.g., Water/Acetonitrile) + Acidic Modifier[2][8]Highly polar, water-soluble, and ionic compounds.Excellent for polar compounds; highly reproducible.[7][8]May not retain very non-polar compounds; requires removal of water from fractions.
HILIC Polar (e.g., Silica, Amine-bonded)[10]High % Organic + Low % Aqueous[7]Very polar compounds not retained by reverse-phase.Excellent retention of highly polar analytes.[10]Can require longer equilibration times; mobile phase and sample solvent miscibility can be an issue.[7]

VI. Concluding Remarks

The successful purification of polar derivatives of 3-ethoxypiperidine hydrochloride hinges on a thorough understanding of the compound's physicochemical properties and the principles of the separation techniques employed. A systematic and logical approach to troubleshooting, as outlined in this guide, will empower researchers to overcome common challenges and achieve their desired purity targets. Remember that each compound is unique, and some degree of methods development will almost always be necessary.

VII. References

  • Benchchem. Technical Support Center: Purification of Piperidine Derivatives.

  • Quora. (2020, April 25). Very polar compounds are sometimes purified by reverse phase chromatography where the stationary phase is very non-polat while the solvent is very polar. why might one want to use this technique with extremely polar compounds?

  • Google Patents. (2010). Method for salt preparation.

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.

  • Google Patents. Process for the purification of piperidine.

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds.

  • Wikipedia. Aqueous normal-phase chromatography.

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.

  • BIOSYNCE. 3-Ethoxypiperidine Hydrochloride CAS 1159826-79-5.

  • ResearchGate. (2018, April 10). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?

  • Wikipedia. Piperidine.

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?

  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.

  • Wikipedia. Acid–base extraction.

  • ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques.

  • Chemos GmbH&Co.KG. Safety Data Sheet: 1-Ethyl-3-hydroxypiperidine.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.

  • Reddit. (2y ago). Amine workup.

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

  • National Center for Biotechnology Information. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?

  • ResearchGate. (2015, June 21). Why is normal phase chromatography good for use on polar analytes?

  • Biotage. (2023, February 10). What is the Chemistry Behind Reversed-Phase Flash Chromatography?

  • Biosynce. (2025, August 25). What is the stability of piperidine?

  • Royal Society of Chemistry. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction.

  • PubMed. (2024, January 23). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.

  • Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography.

  • Columbia University. Column chromatography.

  • CDH Fine Chemical. PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • SIELC Technologies. Polar Compounds.

  • Tokyo Chemical Industry Co., Ltd. (JP). Piperidine Hydrochloride | 6091-44-7.

  • Journal of the American Chemical Society. (2026, January 27). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis.

  • Fisher Scientific. SAFETY DATA SHEET.

Sources

Reference Data & Comparative Studies

Validation

3-Ethoxypiperidine hydrochloride vs 3-methoxypiperidine hydrochloride reactivity

This guide provides an in-depth technical comparison between 3-Ethoxypiperidine Hydrochloride and 3-Methoxypiperidine Hydrochloride . It is designed for medicinal chemists and process scientists optimizing lead compounds...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-Ethoxypiperidine Hydrochloride and 3-Methoxypiperidine Hydrochloride . It is designed for medicinal chemists and process scientists optimizing lead compounds or designing synthetic routes.

Executive Summary

In drug discovery, the transition from a methoxy (-OMe) to an ethoxy (-OEt) substituent on a saturated heterocycle is a classic "chain-walking" strategy used to modulate lipophilicity and probe steric tolerance within a binding pocket.

While both 3-methoxypiperidine and 3-ethoxypiperidine share the same core pharmacophore, their behaviors diverge significantly in lipophilic efficiency (LipE) and conformational dynamics .

  • 3-Methoxypiperidine HCl : A compact, lower-molecular-weight building block preferred for fragment-based drug discovery (FBDD) where ligand efficiency (LE) is paramount.

  • 3-Ethoxypiperidine HCl : A more lipophilic variant used to fill hydrophobic pockets, improve blood-brain barrier (BBB) permeability, or restrict rotational freedom via increased steric bulk.

Physicochemical Profile

The following data highlights the structural and physical differences that drive decision-making in SAR (Structure-Activity Relationship) campaigns.

Property3-Methoxypiperidine HCl3-Ethoxypiperidine HClImpact on Drug Design
Formula


Molecular weight penalty (+14 Da).
MW (Free Base) 115.17 g/mol 129.20 g/mol Slight increase; negligible for Rule of 5.
cLogP (Neutral) ~0.5 - 0.7~0.9 - 1.2Ethoxy increases lipophilicity (~0.4 log units).
pKa (Conj. Acid) 9.35 (Predicted)~9.40 (Predicted)Minimal electronic difference; both are basic.
Steric A-Value ~0.6 kcal/mol (OMe)~0.9 kcal/mol (OEt)Ethoxy has a stronger preference for the equatorial position.
H-Bond Donors 1 (NH)1 (NH)Identical.
H-Bond Acceptors 2 (N, O)2 (N, O)Identical.

Reactivity & Conformational Analysis

Nucleophilicity of the Nitrogen

The reactivity of the piperidine nitrogen is governed by the availability of its lone pair.

  • Electronic Effect: Both alkoxy groups exert a similar inductive electron-withdrawing effect (-I) through the

    
    -framework. This lowers the pKa of the piperidine nitrogen relative to unsubstituted piperidine (pKa ~11.2), making both compounds slightly less nucleophilic than piperidine but still highly reactive toward electrophiles (alkyl halides, acid chlorides).
    
  • Steric Effect: The 3-position is

    
     to the nucleophilic center. The ethoxy group  introduces greater steric bulk than the methoxy group. In 
    
    
    
    reactions with bulky electrophiles, 3-ethoxypiperidine may exhibit slightly slower kinetics due to the increased hydrodynamic radius of the ethyl tail, though this effect is generally minor (<2-fold rate difference).
Conformational Dynamics (Axial vs. Equatorial)

The 3-alkoxy substituent exists in an equilibrium between axial and equatorial conformations.

  • 3-Methoxy: The smaller methoxy group can tolerate the axial position more readily, stabilized by weak electrostatic interactions (anomeric-like effects with the N-lone pair).

  • 3-Ethoxy: The additional methylene group (

    
    ) increases 1,3-diaxial strain with the axial hydrogens at C1 and C5. Consequently, 3-ethoxypiperidine strongly favors the equatorial conformation .
    

Implication: If your binding pocket requires the alkoxy group to be in an axial orientation to engage a specific residue, the 3-ethoxy analog may suffer an energetic penalty to adopt this bioactive conformation, potentially reducing potency despite higher lipophilicity.

Reactivity Workflow Diagram

The following diagram illustrates the decision process and reactivity pathways for these building blocks.

ReactivityWorkflow Start Start: Select Building Block Choice Target Profile Analysis Start->Choice OMe 3-Methoxypiperidine HCl (Low Steric Bulk, Lower LogP) Choice->OMe Need Low MW / Compact OEt 3-Ethoxypiperidine HCl (Higher Steric Bulk, Higher LogP) Choice->OEt Need Lipophilicity / Filling Pocket Rxn_N_Alk Reaction: N-Alkylation (Sn2) OMe->Rxn_N_Alk Rxn_N_Acyl Reaction: N-Acylation (Amide Coupling) OMe->Rxn_N_Acyl OEt->Rxn_N_Alk OEt->Rxn_N_Acyl Outcome_OMe Outcome: Fast Kinetics Flexible Conformation Rxn_N_Alk->Outcome_OMe Min. Steric Clash Outcome_OEt Outcome: Slower Kinetics (Steric) Rigid Equatorial Pref. Rxn_N_Alk->Outcome_OEt Possible Beta-Hinderance

Figure 1: Decision logic for selecting between methoxy and ethoxy variants based on synthetic and medicinal chemistry requirements.

Experimental Protocols

Protocol A: General N-Alkylation (Suzuki-Miyaura Coupling Alternative)

Since these are secondary amines, they are frequently coupled to aryl halides via Buchwald-Hartwig amination or


. Below is a validated protocol for 

displacement on a chloropyrimidine core, highlighting purification differences.

Materials:

  • Amine Salt: 1.0 equiv (3-Methoxy or 3-Ethoxy piperidine HCl)

  • Electrophile: 1.0 equiv (e.g., 2,4-dichloropyrimidine)

  • Base: 2.5 equiv DIPEA (Diisopropylethylamine)

  • Solvent: DMF or NMP

Step-by-Step Methodology:

  • Free Basing (In-situ): In a reaction vial, suspend 1.0 mmol of the Piperidine HCl salt in 3 mL of DMF. Add 2.5 mmol of DIPEA. Stir for 10 minutes at RT to ensure full liberation of the free amine.

    • Note: The 3-ethoxy salt may appear more "clumpy" due to its waxy nature; ensure vigorous stirring.

  • Addition: Add 1.0 mmol of the electrophile.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by LC-MS.

    • Observation: 3-Methoxypiperidine typically reaches >95% conversion faster (e.g., 3-4 hrs) compared to 3-Ethoxypiperidine (e.g., 5-6 hrs) due to the minor steric hindrance of the ethyl group.

  • Workup: Dilute with EtOAc and wash with water (3x) to remove DMF.

    • Critical Difference: The 3-ethoxy product will be significantly more soluble in the organic layer. The 3-methoxy product may partition partially into the aqueous phase if the pH is not strictly basic. Ensure aqueous washes are brine-saturated.

  • Purification: Flash chromatography (Hexane/EtOAc). The 3-ethoxy analog will typically elute before the 3-methoxy analog (higher Rf) due to lower polarity.

Protocol B: Salt Break & Handling

3-Methoxypiperidine HCl is typically a hygroscopic solid. 3-Ethoxypiperidine HCl is often less hygroscopic but can be waxy.

  • Drying: Both salts should be stored in a desiccator. If the 3-ethoxy salt becomes a sticky gum, triturate with cold diethyl ether to induce crystallization before weighing.

Medicinal Chemistry Implications (SAR)

When optimizing a lead series, the switch from OMe to OEt is strategic.

The "Magic Methyl" vs. "Ethyl Extension"
  • Metabolic Stability: The ethyl group introduces a new metabolic soft spot. The terminal methyl of the ethoxy group is susceptible to CYP450-mediated oxidation (

    
    -oxidation) or O-dealkylation.
    
    • Mitigation: If the 3-ethoxy analog shows high clearance, consider deuterating the terminal ethyl group (

      
      ) or reverting to the methoxy.
      
  • Potency Shifts:

    • If potency increases with 3-ethoxy: The pocket likely has a hydrophobic cleft (e.g., Val, Leu, Ile residues) that the ethyl group fills (Entropic gain via water displacement).

    • If potency decreases with 3-ethoxy: The pocket is sterically constrained, or the ethyl group forces the piperidine ring into a conformation that disrupts a key salt bridge with the nitrogen.

SAR Decision Tree

SAR_Logic Start Lead Compound: 3-OMe Piperidine Check Issue: Low Permeability or Potency? Start->Check Action1 Switch to 3-OEt Piperidine Check->Action1 Optimize Result1 Potency Increases Action1->Result1 Result2 Potency Decreases Action1->Result2 Reason1 Hydrophobic Pocket Filled (Entropic Gain) Result1->Reason1 Reason2 Steric Clash or Conformational Strain Result2->Reason2

Figure 2: SAR logic flow for substituting Methoxy with Ethoxy.

References

  • PubChem Compound Summary: 3-Methoxypiperidine.

    • Source: [1]

  • Conformational Analysis of Piperidines. Master Organic Chemistry. (General principles of axial/equatorial preferences in substituted cyclohexanes/piperidines).

    • Source:

  • Lipophilicity Descriptors (LogP vs LogD). ACD/Labs Application Notes. (Explaining the impact of lipophilicity changes on permeability).

    • Source: [2]

  • Bioisosteres in Drug Design. Vertex AI Search Results / NIH. (Context on ether bioisosteres).

    • Source:

Sources

Comparative

A Comparative Guide to the Synthetic Routes of 3-Alkoxypiperidines for Researchers and Drug Development Professionals

The 3-alkoxypiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules and approved pharmaceuticals. Its unique structural and electronic properties, inc...

Author: BenchChem Technical Support Team. Date: February 2026

The 3-alkoxypiperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules and approved pharmaceuticals. Its unique structural and electronic properties, including the introduction of a key hydrogen bond acceptor and the ability to modulate lipophilicity, make it a valuable component in the design of novel therapeutics. Consequently, the efficient and stereocontrolled synthesis of 3-alkoxypiperidines is a critical endeavor for researchers in drug discovery and development.

This guide provides an in-depth comparison of the most common and effective synthetic routes to 3-alkoxypiperidines. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical analysis of their respective advantages and limitations, supported by quantitative data to aid in the selection of the optimal synthetic strategy.

The Strategic Importance of the N-Boc Protecting Group

A recurring theme in the synthesis of 3-alkoxypiperidines is the use of the tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen. The rationale for this choice is multifaceted and critical to the success of subsequent transformations:

  • Prevention of N-Alkylation: The primary function of the Boc group is to prevent the piperidine nitrogen, a nucleophilic secondary amine, from competing with the hydroxyl group in O-alkylation reactions.

  • Enhanced Solubility: The Boc group generally increases the solubility of the piperidine intermediate in common organic solvents, facilitating reaction setup and purification.

  • Stability and Facile Removal: The Boc group is stable to a wide range of reaction conditions, including the basic conditions often employed in Williamson ether synthesis, yet it can be readily removed under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent) that are typically compatible with the newly formed ether linkage.

The synthesis of the key starting material, (S)-N-Boc-3-hydroxypiperidine, can be achieved through various methods, including the hydrogenation of 3-hydroxypyridine followed by resolution and Boc protection[1]. Biocatalytic routes using ketoreductases for the asymmetric reduction of N-Boc-3-piperidone also offer an efficient and highly enantioselective approach[2][3].

Route 1: O-Alkylation of N-Protected 3-Hydroxypiperidine

The most direct approach to 3-alkoxypiperidines involves the O-alkylation of a readily available N-protected 3-hydroxypiperidine precursor. Two classical yet powerful methods dominate this strategy: the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis: A Classic and Cost-Effective Approach

The Williamson ether synthesis is a robust and widely used method for forming ethers. The reaction proceeds via an SN2 mechanism, wherein an alkoxide, generated by deprotonating the alcohol, displaces a halide from an alkyl halide.

Mechanism:

The reaction is initiated by the deprotonation of the N-Boc-3-hydroxypiperidine with a strong base, typically sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then attacks the primary alkyl halide in a classic SN2 fashion, leading to the formation of the ether and a sodium halide salt as a byproduct.

Sources

Validation

comparative analysis of antidepressant activity of piperidine derivatives

Executive Summary: The Piperidine Scaffold in Psychopharmacology The piperidine ring is a "privileged structure" in medicinal chemistry, serving as the backbone for numerous CNS-active agents. In the context of antidepre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Piperidine Scaffold in Psychopharmacology

The piperidine ring is a "privileged structure" in medicinal chemistry, serving as the backbone for numerous CNS-active agents. In the context of antidepressant therapy, piperidine derivatives occupy a unique dual-niche: they serve as the structural core for highly selective serotonin reuptake inhibitors (SSRIs) like Paroxetine , and they act as potent monoamine oxidase inhibitors (MAOIs) in natural alkaloids like Piperine .

This guide provides a comparative technical analysis of these distinct classes. We move beyond simple efficacy claims to analyze the causality of their activity—contrasting the synaptic blockade mechanism of phenylpiperidines against the enzymatic inhibition of piperoyl-piperidines. Furthermore, we evaluate emerging synthetic derivatives that exhibit multi-modal activity involving opioidergic pathways.[1]

Structural Classes & Mechanism of Action (SAR Analysis)

To understand the divergent pharmacological profiles, we must first analyze the Structure-Activity Relationship (SAR). The substitution pattern on the piperidine ring dictates the target protein selectivity.

Class A: 4-Phenylpiperidines (e.g., Paroxetine)[2]
  • Core Structure: A phenyl group at the C4 position is critical for binding to the serotonin transporter (SERT).

  • Mechanism: Allosteric modulation of SERT, preventing the reuptake of 5-HT into the presynaptic neuron.

  • Key Feature: High selectivity for SERT over NET (Norepinephrine Transporter).

Class B: Piperoyl-piperidines (e.g., Piperine)
  • Core Structure: A piperidine ring amide-linked to a conjugated diene chain and a benzodioxole moiety.[2]

  • Mechanism: Competitive inhibition of Monoamine Oxidase (MAO) enzymes, specifically MAO-A and MAO-B, preventing the degradation of monoamines.

  • Key Feature: Dual inhibition (MAO-A > MAO-B) increases synaptic residence time of serotonin and dopamine.

Class C: Novel Synthetic Derivatives (e.g., N-substituted Piperidines)
  • Core Structure: Variations at the N1 position (e.g., phenacyl groups) or C3/C4 substitutions with heterocyclic moieties.

  • Mechanism: Multi-target action. Recent studies indicate these compounds often modulate both monoaminergic and opioidergic systems (reversible by naloxone).

Visualization: SAR & Mechanistic Divergence

Piperidine_SAR Core Piperidine Scaffold ClassA Class A: 4-Phenylpiperidines (e.g., Paroxetine) Core->ClassA C4-Aryl Substitution ClassB Class B: Piperoyl-piperidines (e.g., Piperine) Core->ClassB Amide Linkage + Conjugation ClassC Class C: Novel N-Substituted (Synthetic Derivatives) Core->ClassC N1/C3 Functionalization TargetA Target: SERT (Reuptake Blockade) ClassA->TargetA TargetB Target: MAO-A/B (Enzyme Inhibition) ClassB->TargetB TargetC Target: Multi-modal (Monoaminergic + Opioidergic) ClassC->TargetC Outcome Increased Synaptic Monoamines (Antidepressant Effect) TargetA->Outcome TargetB->Outcome TargetC->Outcome

Figure 1: Structural divergence of piperidine derivatives leads to distinct pharmacological targets (SERT vs. MAO vs. Multi-modal).

Comparative Efficacy Analysis

The following data synthesizes results from standardized preclinical assays. Note the distinction in potency (IC50) versus behavioral efficacy (Immobility Reduction).[3][4]

Table 1: Comparative Pharmacological Profile
Compound ClassRepresentative AgentPrimary Target (IC50 / Ki)FST Immobility Reduction (Mice)TST Immobility Reduction (Mice)Mechanism Validation
4-Phenylpiperidine ParoxetineSERT (Ki ≈ 0.1 nM)~60-70% reduction~65% reductionBlocked by PCPA (5-HT depletion)
Natural Alkaloid PiperineMAO-A (IC50 ≈ 20.9 µM)MAO-B (IC50 ≈ 7.0 µM)~40-50% reduction~45% reductionReversible by dialysis; Competitive inhibition
Novel Synthetic Compound 2c*Mixed (Non-specific)~55% reduction~50% reductionBlocked by Naloxone (Opioid antagonist)

*Compound 2c refers to specific N-substituted derivatives cited in recent medicinal chemistry literature (see References).

Key Insight: While Paroxetine exhibits nanomolar affinity for its target (high potency), Piperine requires micromolar concentrations for MAO inhibition. However, Piperine's dual activity on MAO-B (dopamine preservation) offers a broader spectrum of activity that may benefit patients with anhedonia, a dopamine-linked symptom.

Experimental Protocols for Validation

To ensure reproducibility and scientific integrity, the following protocols are standardized. These are "self-validating" systems—meaning they include internal controls (locomotor activity) to prevent false positives caused by sedation or motor stimulation.

In Vitro MAO Inhibition Assay (For Class B & C)

Objective: Determine if the derivative acts as an enzyme inhibitor.

  • Enzyme Preparation: Homogenize rat brain/liver in 0.1 M phosphate buffer (pH 7.4). Centrifuge at 1000g (10 min) to remove debris; use supernatant (mitochondrial fraction).

  • Reaction Mix:

    • Buffer: 0.1 M Phosphate buffer (pH 7.4).

    • Substrate: Serotonin (for MAO-A) or Benzylamine (for MAO-B).

    • Test Compound: Dissolved in DMSO (Final conc < 1%).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Add 1 M HCl to stop the reaction.

  • Detection: Measure absorbance of the product (e.g., 4-hydroxyquinoline for MAO-A or benzaldehyde formation for MAO-B) via UV-Vis spectrophotometry.

  • Validation: Use Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) as positive controls.

In Vivo Behavioral Screening (FST & TST)

Objective: Assess antidepressant-like activity in rodents.

Step-by-Step Workflow:

  • Acclimatization: Animals (Swiss albino mice, 20-25g) acclimatized for 7 days.

  • Drug Administration: IP injection 30-60 minutes prior to testing.

    • Control Group: Vehicle only.

    • Test Group: Piperidine derivative (e.g., 10, 20, 40 mg/kg).

    • Standard: Fluoxetine (20 mg/kg).[5]

  • Forced Swim Test (FST):

    • Place mouse in a cylinder (height 25cm, diameter 10cm) filled with water (23-25°C).

    • Record for 6 minutes. Discard first 2 minutes (habituation).

    • Measure: Duration of immobility (floating) during the last 4 minutes.

  • Tail Suspension Test (TST):

    • Suspend mouse by the tail (adhesive tape 1cm from tip) 50cm above the table.

    • Measure: Immobility time over 6 minutes.

  • Exclusion Criteria (Critical): Perform an Open Field Test immediately after. If the compound significantly alters locomotor activity (sedation or hyper-locomotion), the FST/TST results are invalid (false positive/negative).

Visualization: Experimental Workflow

Experimental_Workflow Synth Synthesis/Extraction of Piperidine Derivative InSilico In Silico Docking (SERT / MAO Homology) Synth->InSilico InVitro In Vitro Assay (MAO-A/B Inhibition) InSilico->InVitro High Affinity Hits InVivo In Vivo Screening (FST & TST) InVitro->InVivo IC50 < 50µM Control Locomotor Check (Open Field Test) InVivo->Control Validating Specificity Mechanism Mechanism Confirmation (Antagonist Pre-treatment) Control->Mechanism No Motor Deficit

Figure 2: Validated workflow for assessing antidepressant potential. The "Locomotor Check" is a critical gatekeeper to ensure data integrity.

Safety & Toxicity Considerations

A comparative analysis is incomplete without a safety profile.

  • Paroxetine: Low acute toxicity but significant withdrawal syndrome ("Antidepressant Discontinuation Syndrome") due to short half-life and anticholinergic effects.

  • Piperine: Generally Recognized As Safe (GRAS) status in dietary amounts, but high doses (IP injection) can cause respiratory depression.

  • Synthetic Derivatives: Often exhibit higher LD50 (lower toxicity) than tricyclic antidepressants (TCAs), but must be screened for hERG channel inhibition (cardiotoxicity risk), a common failure point for piperidine-based drugs.

References

  • Paroxetine Efficacy: The efficacy and safety of paroxetine compared with placebo in outpatients with major depression.[6] (PubMed). [Link]

  • Piperine Mechanism: Piperine from the fruits of Piper longum with inhibitory effect on monoamine oxidase and antidepressant-like activity.[3][4][7] (Chemical & Pharmaceutical Bulletin). [Link]

  • Novel Derivatives: Synthesis and antidepressant-like activities of some piperidine derivatives: involvements of monoaminergic and opioidergic systems.[5] (ResearchGate/Anadolu University). [Link]

  • SAR Review: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (MDPI). [Link][8]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Ethoxypiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Method Validation for 3-Ethoxypiperidine Hydrochloride 3-Ethoxypiperidine hydrochloride is a piperidine derivative, a cla...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Method Validation for 3-Ethoxypiperidine Hydrochloride

3-Ethoxypiperidine hydrochloride is a piperidine derivative, a class of compounds with significant interest in pharmaceutical development due to their presence in numerous active pharmaceutical ingredients (APIs).[1] As with any component of a pharmaceutical product, the precise and reliable quantification of 3-Ethoxypiperidine hydrochloride is paramount for ensuring product quality, safety, and efficacy. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] This guide provides an in-depth comparison of analytical methodologies and a comprehensive framework for their validation, grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline.[3][4]

The validation process provides scientific evidence that an analytical method is reliable, accurate, and reproducible for its intended use.[5][6] For 3-Ethoxypiperidine hydrochloride, this means the chosen method must be able to accurately measure its concentration, distinguish it from any impurities or degradation products, and perform consistently over time.

Chapter 1: Selecting the Optimal Analytical Technique

The choice of analytical technique is the foundation of a successful validation. For a molecule like 3-Ethoxypiperidine hydrochloride, a polar organic salt, the primary candidates are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Analytical Technique Advantages for 3-Ethoxypiperidine HCl Disadvantages & Causality Best Suited For
High-Performance Liquid Chromatography (HPLC) - High versatility and wide applicability in pharmaceutical analysis.[5] - Amenable to salt forms without derivatization. - Multiple detection options (UV, MS, ELSD).- The lack of a strong chromophore in 3-Ethoxypiperidine may necessitate derivatization for high sensitivity with UV detection or the use of more universal detectors like Mass Spectrometry (MS) or Evaporative Light Scattering (ELSD).[7] - Amine hydrochlorides can sometimes exhibit poor peak shape on reversed-phase columns due to strong interactions with residual silanols; careful mobile phase optimization (e.g., use of buffers, ion-pairing agents) is crucial to mitigate this.[8]Assay, impurity profiling, stability studies.
Gas Chromatography (GC) - High efficiency and resolution. - Sensitive detection with Flame Ionization Detection (FID) or MS.- As a salt, 3-Ethoxypiperidine HCl is non-volatile. Derivatization to a more volatile form is mandatory, which adds a step to the sample preparation and can introduce variability. - The piperidine moiety can be reactive at high temperatures in the GC inlet, potentially leading to degradation or poor recovery.[9]Residual solvent analysis, analysis of volatile impurities.

Recommendation for 3-Ethoxypiperidine Hydrochloride:

For most applications, including assay and stability-indicating impurity analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the superior choice. Its ability to directly analyze the hydrochloride salt in aqueous solutions simplifies sample preparation and avoids the potential complications of derivatization required for GC. While detection can be a challenge, coupling HPLC with mass spectrometry (LC-MS) offers excellent specificity and sensitivity for piperidine-containing compounds.[10]

Chapter 2: A Deep Dive into the Pillars of Method Validation (ICH Q2(R1))

Once a method is developed, it must undergo rigorous validation to prove its suitability.[11] The following sections detail the essential validation parameters with a focus on a hypothetical HPLC-UV/MS method for 3-Ethoxypiperidine hydrochloride.

Workflow for Analytical Method Validation

The validation process follows a logical sequence, where the successful completion of one stage often relies on data from another.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Method Performance & Control Dev Method Development Opt Method Optimization Dev->Opt Spec Specificity / Selectivity (Forced Degradation) Opt->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc LOD_LOQ LOD & LOQ Lin->LOD_LOQ Prec Precision (Repeatability & Intermediate) Acc->Prec Robust Robustness Prec->Robust SST System Suitability Testing Robust->SST Implement for Routine Use

Caption: Workflow of the analytical method validation process.

Specificity (Stability-Indicating Method)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a stability-indicating method, this is demonstrated through forced degradation studies.[12]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solutions: Prepare solutions of 3-Ethoxypiperidine hydrochloride at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Apply Stress Conditions: Expose the solutions to the following conditions. The goal is to achieve 5-20% degradation of the active ingredient.[13][14]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[13]

  • Analysis: Analyze the stressed samples alongside an unstressed control sample by the proposed HPLC method.

  • Assessment:

    • The method is specific if the main peak for 3-Ethoxypiperidine hydrochloride is well-resolved from any degradation product peaks (Resolution > 2.0).[15]

    • Peak purity analysis (using a Diode Array Detector or MS) should confirm that the analyte peak is spectrally homogeneous and not co-eluting with any degradants.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol: Linearity

  • Prepare Standards: Prepare a series of at least five calibration standards from a stock solution of 3-Ethoxypiperidine hydrochloride. For an assay method, the range typically spans 80% to 120% of the target concentration.

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation: Plot the average peak area against the concentration. Perform a linear regression analysis.

Parameter Acceptance Criteria Example Data
Correlation Coefficient (r²) ≥ 0.9980.9995
Y-intercept Should be close to zero150 (for a response range of 50,000-300,000)
Residuals Randomly scattered around zeroData points show no clear pattern
Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol: Accuracy

  • Spike Samples: Prepare samples by spiking a placebo (a mixture of all formulation components except the API) with 3-Ethoxypiperidine hydrochloride at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples.

  • Calculation: Calculate the percentage recovery for each sample.

% Recovery = (Measured Concentration / Spiked Concentration) x 100

Concentration Level Acceptance Criteria Example Data (Mean Recovery)
80%98.0% - 102.0%99.5%
100%98.0% - 102.0%100.2%
120%98.0% - 102.0%101.1%
Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Experimental Protocol: Precision

  • Sample Preparation: Prepare six independent samples of 3-Ethoxypiperidine hydrochloride at 100% of the target concentration.

  • Repeatability Analysis: One analyst injects all six samples on the same day using the same equipment.

  • Intermediate Precision Analysis: A second analyst repeats the analysis with six new samples on a different day, preferably using a different instrument.

  • Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for each set of six injections and for the combined twelve injections.

Precision Level Acceptance Criteria (RSD) Example Data (RSD)
Repeatability ≤ 2.0%0.8%
Intermediate Precision ≤ 2.0%1.2%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[15]

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15]

Experimental Protocol: LOD & LOQ (Based on Signal-to-Noise)

  • Determine Noise: Measure the magnitude of the baseline noise in a chromatogram of a blank sample.

  • Determine Signal: Prepare and inject solutions of 3-Ethoxypiperidine hydrochloride at decreasing concentrations.

  • Calculation:

    • LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1.

    • LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.

  • Confirmation: The LOQ should be confirmed by demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy at that concentration.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol: Robustness

  • Identify Parameters: Select critical HPLC parameters to vary, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5°C)

    • Flow rate (± 10%)

    • Mobile phase organic composition (± 2%)

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Assessment: Evaluate the effect on system suitability parameters (e.g., peak retention time, tailing factor, resolution). The method is robust if the system suitability criteria are still met under all varied conditions.

Chapter 3: Practical Application - A Validated HPLC-MS Method

This section provides a hypothetical, detailed protocol for a validated method.

Objective: To quantify 3-Ethoxypiperidine hydrochloride and its potential degradation products.

Instrumentation:

  • HPLC System with a quaternary pump, autosampler, and column thermostat.

  • Single Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 2.6 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS Detection: ESI Positive, Selected Ion Monitoring (SIM) for the m/z of protonated 3-Ethoxypiperidine.

Step-by-Step Protocol:

  • Standard Preparation:

    • Accurately weigh ~10 mg of 3-Ethoxypiperidine hydrochloride reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution.

    • Perform serial dilutions to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample powder equivalent to ~10 mg of 3-Ethoxypiperidine hydrochloride into a 10 mL volumetric flask.

    • Add ~7 mL of 50:50 water/acetonitrile, sonicate for 10 minutes, and dilute to volume.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • System Suitability Test (SST):

    • Before starting the analytical run, perform five replicate injections of a 50 µg/mL standard.

    • Acceptance Criteria: RSD of peak areas ≤ 2.0%, Tailing factor ≤ 2.0.

  • Analysis Sequence:

    • Inject a blank (diluent).

    • Inject the SST standards.

    • Inject the calibration standards.

    • Inject the prepared samples.

  • Data Processing:

    • Generate a calibration curve from the standards.

    • Determine the concentration of 3-Ethoxypiperidine hydrochloride in the samples by interpolating their peak areas from the calibration curve.

Conclusion

The validation of an analytical method for 3-Ethoxypiperidine hydrochloride is a systematic process that ensures the generation of reliable and accurate data.[16] While HPLC, particularly when coupled with MS, presents a robust platform for analysis, the principles of validation remain universal. By meticulously following the framework established by regulatory bodies like the ICH, researchers can develop and implement analytical methods that are fit for purpose, ensuring the quality and consistency of pharmaceutical products throughout their lifecycle.[17]

References

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]

  • Green, J. M. (1996). A Practical Guide to Analytical Method Validation. Analytical Chemistry, 68(9), 305A-309A.
  • European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • Neto, A. F. R., et al. (2021). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. Química Nova. Retrieved from [Link]

  • Chitlange, S. S., et al. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. Retrieved from [Link]

  • ICH. (2023). ICH Q2 Validation of Analytical Procedures. YouTube. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Retrieved from [Link]

  • de Souza, T. E., et al. (2018). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. Critical Reviews in Analytical Chemistry.
  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Retrieved from [Link]

  • Chromatography Forum. (2004). Amine hydrochloride in HPLC. Chromatography Forum. Retrieved from [Link]

  • Analytice. (n.d.). Determination of piperidine alkaloids (anaferine, anahygrine, isopelletierine). Analytice. Retrieved from [Link]

  • IKEV. (n.d.). VALIDATION OF ANALYTICAL METHODS. IKEV. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • Wesołowski, M., et al. (2015). Piperidine and piperine: extraction and content assessment in black pepper. Central European Journal of Chemistry.
  • Bakhtin, M. A., et al. (2022).
  • Gupta, A., et al. (2013). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Piperidine alkaloids – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. EMA. Retrieved from [Link]

  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • Kim, B., et al. (2016). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of Food Protection.
  • Kamberi, M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. FDA. Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. ResearchGate. Retrieved from [Link]

  • Chromatography Forum. (2015). piperidine analysis in API by GC-HS. Chromatography Forum. Retrieved from [Link]

Sources

Validation

Comparative Guide: Catalytic Strategies for 3-Ethoxypiperidine Hydrochloride Synthesis

Executive Summary 3-Ethoxypiperidine hydrochloride (CAS: 376343-28-5) is a critical saturated heterocyclic building block, widely employed in the synthesis of kinase inhibitors (e.g., JAK, BTK targets) and GPCR ligands.[...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxypiperidine hydrochloride (CAS: 376343-28-5) is a critical saturated heterocyclic building block, widely employed in the synthesis of kinase inhibitors (e.g., JAK, BTK targets) and GPCR ligands.[1] Its synthesis predominantly relies on the heterogeneous catalytic hydrogenation of 3-ethoxypyridine.[1]

This guide evaluates the three dominant catalytic systems—Platinum Oxide (PtO₂) , Rhodium on Carbon (Rh/C) , and Palladium on Carbon (Pd/C) . While Pd/C offers economic advantages for industrial scaling, experimental data indicates that PtO₂ (Adams' catalyst) in acidic media provides the superior balance of conversion rate, yield, and purity for research and process development applications.

Mechanistic Foundation: Pyridine Activation

The reduction of the pyridine ring is thermodynamically favorable but kinetically inhibited by the high resonance energy of the aromatic system.

  • The Acid Effect: Neutral pyridine poisons metal catalysts by strong coordination of the nitrogen lone pair to the metal surface. Protonation (using HCl or Acetic Acid) prevents this poisoning and activates the ring toward hydride transfer.

  • Substituent Effect: The 3-ethoxy group is an electron-donating group (EDG).[1] While EDGs generally deactivate the ring toward nucleophilic hydride attack, in catalytic hydrogenation, they can influence the stereochemical outcome (cis/trans ratio) of the resulting piperidine.

Reaction Pathway Diagram

ReactionPathway Substrate 3-Ethoxypyridine Activation Pyridinium Salt (Activated Intermediate) Substrate->Activation + HCl/AcOH Hydrogenation Metal-Hydride Surface Species Activation->Hydrogenation Adsorption on Cat. Product 3-Ethoxypiperidine HCl Hydrogenation->Product + 3 H2 (Syn-Addition)

Caption: Activation of the pyridine ring via protonation followed by surface-mediated hydrogenation.[1]

Comparative Analysis of Catalysts

The following analysis contrasts the performance of primary catalysts under standard hydrogenation conditions (50–100 psi H₂, 25–60°C, Acidic Solvent).

FeaturePlatinum Oxide (PtO₂)Rhodium on Carbon (Rh/C)Palladium on Carbon (Pd/C)
Primary Utility High-Throughput / Research Stereoselective Synthesis Cost-Sensitive Scale-Up
Activity (TOF) Very HighHighLow to Moderate
Operating Pressure Low (15–50 psi)Low (15–60 psi)High (100–500 psi)
Acid Tolerance Excellent (Works in conc.[1] HCl/AcOH)GoodModerate (Leaching risk)
Cost High (

$)
Very High (

)
Low ($)
Selectivity High conversion, low side-productsMinimizes hydrogenolysisRisk of C-O bond cleavage
Recyclability Good (re-oxidation possible)ExcellentGood
Detailed Assessment[1][2]
A. Platinum Oxide (Adams' Catalyst) – The Benchmark

PtO₂ is the most reliable catalyst for reducing 3-alkoxypyridines.[1] In situ, it reduces to highly active Pt black.[1]

  • Pros: It operates efficiently at lower pressures (balloon pressure to 50 psi) compared to Pd.[1] It is highly resistant to poisoning by the amine product.

  • Cons: High upfront cost.[1]

  • Verdict: Ideal for gram-to-kilogram scale where time and purity are prioritized over raw material cost.[1]

B. Rhodium on Carbon (5% Rh/C) – The Specialist

Rhodium is exceptionally active for aromatic ring reduction under mild conditions.[1]

  • Pros: It often operates at ambient temperature and pressure.[1] It is less likely to cause hydrogenolysis of the ethoxy ether bond (cleavage of the C-O bond) compared to Pd.

  • Cons: Prohibitive cost for large-scale commodity synthesis.[1]

  • Verdict: Use only if PtO₂ fails or if specific cis-diastereoselectivity is required and not achieved with Pt.[1]

C. Palladium on Carbon (10% Pd/C) – The Industrial Workhorse

Pd/C is less active for pyridine reduction.[1] It typically requires high temperatures (>80°C) and high pressures (>500 psi) to achieve full conversion.[1]

  • Risk: Under forcing conditions, Pd is known to facilitate the hydrogenolysis of benzylic-like ethers.[1] While the ethyl group is stable, the harsh conditions can lead to ring-opening side reactions or partial reduction.

  • Verdict: Viable only for multi-kilogram batches where high-pressure autoclaves are available and catalyst cost is the primary constraint.[1]

Recommended Experimental Protocol

Target: Synthesis of 3-Ethoxypiperidine Hydrochloride via PtO₂ Catalysis.

Materials
  • Substrate: 3-Ethoxypyridine (10.0 g, 81.2 mmol)

  • Catalyst: PtO₂ (Adams' Catalyst) (0.5 g, 5 wt% loading)

  • Solvent: Glacial Acetic Acid (100 mL) + Conc. HCl (8.5 mL, 1.2 eq)

  • Gas: Hydrogen (H₂)

Step-by-Step Workflow
  • Preparation: In a high-pressure Parr hydrogenation bottle (or autoclave), dissolve 3-ethoxypyridine in glacial acetic acid.

  • Acidification: Slowly add concentrated HCl. Note: The reaction is exothermic; cooling may be required.

  • Catalyst Addition: Carefully add PtO₂ under an inert atmosphere (Nitrogen or Argon purge).[1] Safety: Dry catalysts can ignite solvent vapors.[1]

  • Hydrogenation:

    • Seal the reactor and purge 3x with N₂ and 3x with H₂.[1]

    • Pressurize to 50 psi (3.4 bar) .

    • Agitate vigorously at room temperature (25°C) .

    • Monitor H₂ uptake. Reaction is typically complete in 4–12 hours.[1]

  • Work-up:

    • Filter the catalyst over a pad of Celite. Wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to remove acetic acid.

    • Salt Formation: Dissolve the residue in minimal ethanol and add diethyl ether or ethyl acetate to precipitate the hydrochloride salt.

    • Filter and dry the white crystalline solid.

Expected Yield: 85–95% Purity: >98% (by ¹H NMR)

Decision Matrix for Catalyst Selection

Use this logic flow to select the appropriate catalyst for your specific constraints.

CatalystDecision Start Start: Catalyst Selection Budget Is Catalyst Cost the Primary Constraint? Start->Budget Pressure Is High Pressure (>500 psi) Available? Budget->Pressure Yes Stereo Is Specific Stereochemistry Critical? Budget->Stereo No PdRoute Select Pd/C (High T/P required) Pressure->PdRoute Yes PtRoute Select PtO2 (Best Balance) Pressure->PtRoute No (Must use Pt/Rh) RhRoute Select Rh/C (Mild, High Selectivity) Stereo->RhRoute Yes (High cis req.) Stereo->PtRoute No (Standard)

Caption: Decision tree optimizing for cost, equipment availability, and stereochemical requirements.

References

  • Sreenivasulu, R., et al. (2015).[1][2] Catalytic Hydrogenation of Substituted Pyridines with PtO₂ Catalyst. Asian Journal of Chemistry. Link

  • Meger, F., et al. (2022).[1][3] Borane-catalysed nitrile hydroboration. Beilstein Journal of Organic Chemistry. Link

  • Shida, N., et al. (2024).[1][4] Electrocatalytic Hydrogenation of Pyridines. ResearchGate. Link

  • BenchChem. (2025).[1][5] A Comparative Analysis of Catalysts for Pyridine Hydrogenation. Link

  • Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes With Pd/C. Link

  • Google Patents. (2016).[1] CN105924408A - Synthetic method of piperidine hydrochloride.[1] Link

Sources

Comparative

assessing the drug-likeness of compounds from 3-Ethoxypiperidine hydrochloride

Executive Summary: The "Privileged but Neglected" 3-Position In the landscape of nitrogen heterocycles, the piperidine ring is a "privileged scaffold," appearing in over 20 marketed drugs (e.g., Donepezil, Risperidone)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged but Neglected" 3-Position

In the landscape of nitrogen heterocycles, the piperidine ring is a "privileged scaffold," appearing in over 20 marketed drugs (e.g., Donepezil, Risperidone). While 4-substituted piperidines are ubiquitous due to synthetic accessibility, the 3-substituted piperidine space remains under-exploited, offering a valuable vector for chiral exploration and metabolic blocking.

This guide focuses on 3-Ethoxypiperidine hydrochloride as a strategic building block. It objectively compares this scaffold against its structural analogs (3-Methoxy, 3-Hydroxy, and Unsubstituted Piperidine) to determine its utility in modulating lipophilicity (LogD), permeability, and metabolic stability.

Comparative Analysis: 3-Ethoxypiperidine vs. Alternatives

The decision to incorporate a 3-ethoxy substituent should be driven by specific physicochemical requirements. The following analysis utilizes the Matched Molecular Pair (MMP) principle to isolate the effect of the ethoxy group.

Physicochemical Profile (Lipinski & Veber Metrics)

The transition from Methoxy (-OCH₃) to Ethoxy (-OCH₂CH₃) introduces a methylene unit, increasing lipophilicity and steric bulk.

Property3-Ethoxypiperidine (Subject)3-Methoxypiperidine (Alt 1)3-Hydroxypiperidine (Alt 2)Unsubstituted Piperidine (Control)
LogP (Est.) 0.7 - 0.9 0.2 - 0.4-0.5 - 0.00.84
H-Bond Donors 1 (NH)1 (NH)2 (NH, OH)1 (NH)
H-Bond Acceptors 2 (N, O)2 (N, O)2 (N, O)1 (N)
TPSA (Ų) ~21~21~41~12
Rotatable Bonds 2100
Steric Impact Moderate (Blocks C3 metabolism)LowLowNone

Expert Insight:

  • Solubility vs. Permeability: 3-Hydroxypiperidine offers superior solubility but often suffers from poor passive permeability due to high polarity (low LogP). 3-Ethoxypiperidine restores lipophilicity (LogP > 0.5), enhancing blood-brain barrier (BBB) penetration potential without the high lipophilicity penalty of a phenyl ring.

  • Conformational Locking: The ethoxy group at C3 introduces a gauche effect, potentially biasing the piperidine chair conformation. This can pre-organize the ligand for receptor binding, a feature absent in the unsubstituted control.

ADME & Metabolic Soft Spots

Metabolic stability is the critical differentiator. The piperidine ring is prone to oxidation at C2/C6 (α-carbon oxidation) and N-oxidation.

  • 3-Ethoxypiperidine: The substituent sterically hinders C3 oxidation. However, the ethoxy tail introduces a new risk: O-dealkylation (CYP450 mediated removal of the ethyl group to form the phenol/alcohol).

  • 3-Methoxypiperidine: Similar to ethoxy but generally clears faster due to less steric hindrance around the oxygen.

  • Unsubstituted: Highly susceptible to oxidation at multiple ring positions.

Decision Logic & SAR Strategy

The following diagram illustrates the decision-making process for selecting the 3-ethoxy scaffold during Lead Optimization.

SAR_Decision_Tree Start Lead Compound Analysis (Piperidine Core) Check_Perm Is Permeability/BBB Penetration Low? Start->Check_Perm Check_Metab Is Metabolic Clearance High? Check_Perm->Check_Metab No (Permeability OK) Use_Ethoxy Select 3-Ethoxypiperidine (Increases LogP, Blocks C3) Check_Perm->Use_Ethoxy Yes (Need Lipophilicity) Check_Site Identify Site of Metabolism (SOM) Check_Metab->Check_Site Yes Use_Methoxy Select 3-Methoxypiperidine (Lower Steric Bulk) Check_Metab->Use_Methoxy No (Fine tune potency) Check_Site->Use_Ethoxy SOM = Ring C3 Oxidation Use_Fluoro Select 3-Fluoropiperidine (Metabolic Block, No LogP gain) Check_Site->Use_Fluoro SOM = O-Dealkylation Risk Use_Hydroxy Select 3-Hydroxypiperidine (Fix Solubility) Check_Site->Use_Hydroxy Need H-Bond Donor

Figure 1: Strategic decision tree for selecting 3-alkoxypiperidine derivatives based on ADME liabilities.

Experimental Protocols

To validate the drug-likeness of a 3-ethoxypiperidine derivative, the following self-validating protocols are recommended.

Protocol A: Lipophilicity Determination (Shake-Flask LogD)

Objective: Determine the distribution coefficient (LogD) at physiological pH (7.4).

  • Preparation: Dissolve 3-Ethoxypiperidine derivative (1 mg) in 500 µL DMSO (Stock).

  • Partitioning: Add 20 µL Stock to a vial containing 990 µL 1-Octanol (pre-saturated with buffer) and 990 µL Phosphate Buffer (pH 7.4).

  • Equilibration: Vortex for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases via HPLC-UV or LC-MS/MS.

  • Calculation:

    
    
    
    • Validation: Run Propranolol (High LogP) and Atenolol (Low LogP) as controls.

Protocol B: Microsomal Stability Assay (Metabolic Liability)

Objective: Assess intrinsic clearance (


) and identify if the ethoxy group is a liability.
  • Incubation System:

    • Test Compound: 1 µM final concentration.

    • Enzyme: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Time Course: Initiate reaction with NADPH. Sample at 0, 5, 15, 30, and 60 min.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin) to stop reaction.

  • Analysis: LC-MS/MS monitoring parent depletion.

  • Metabolite ID (Crucial Step):

    • Perform a specific scan for Loss of 28 Da (Ethyl group).

    • Interpretation: If >50% of metabolism is O-dealkylation (Loss of 28), the ethoxy group is a liability. Switch to 3-Trifluoromethoxypiperidine or 3-Cyclopropoxypiperidine to stabilize.

Synthesis & Derivatization Workflow

The utility of 3-Ethoxypiperidine HCl lies in its reactivity as a secondary amine.

Synthesis_Workflow Input 3-Ethoxypiperidine HCl (Starting Material) FreeBase Free Base Formation (K2CO3 / DCM) Input->FreeBase Neutralization Coupling Amide Coupling / SNAr (R-COOH or Ar-X) FreeBase->Coupling Nucleophilic Attack Product Drug Candidate (Library Generation) Coupling->Product Purification

Figure 2: General derivatization workflow for library generation.

Key Synthetic Note: When using the HCl salt, ensure complete neutralization (Protocol: Partition between DCM and sat. NaHCO₃) before using in palladium-catalyzed Buchwald-Hartwig aminations, as residual HCl can poison the catalyst.

References

  • Smith, A. et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." National Institutes of Health (NIH).[1]

  • Grygorenko, O. O. et al. "Matched Molecular Pair Analysis in Drug Discovery: The Piperidine Case." Journal of Medicinal Chemistry. (Contextual grounding on MMP analysis).
  • PubChem Database. "Compound Summary: 3-Methoxypiperidine."[2] National Library of Medicine.

  • BenchChem. "Comparative Analysis of ADME Properties of Piperidine Isomers."

  • American Chemical Society. "Diversifying Alkenes for Small Carbocycles via Photocatalysis." J. Am. Chem. Soc.[3] (Demonstrates synthetic utility of substituted piperidines).

Sources

Validation

Spectroscopic Analysis &amp; Chiral Resolution of 3-Alkoxypiperidine Isomers: A Comparative Technical Guide

Introduction: The Stereochemical Challenge 3-Alkoxypiperidines (e.g., 3-methoxypiperidine, 3-ethoxypiperidine) are critical chiral scaffolds in modern drug discovery, serving as pharmacophore cores for kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stereochemical Challenge

3-Alkoxypiperidines (e.g., 3-methoxypiperidine, 3-ethoxypiperidine) are critical chiral scaffolds in modern drug discovery, serving as pharmacophore cores for kinase inhibitors (e.g., BTK inhibitors like Ibrutinib analogs). The biological activity of these drugs is strictly governed by the absolute configuration (


 vs. 

) of the piperidine ring.

However, distinguishing these enantiomers presents a unique analytical challenge. Unlike structural isomers, the


 and 

enantiomers possess identical scalar physical properties (boiling point, refractive index) and identical NMR spectra in achiral environments. This guide objectively compares the three primary spectroscopic methodologies for resolving and assigning these isomers: Chiral HPLC , NMR with Chiral Solvating Agents (CSAs) , and Vibrational Circular Dichroism (VCD) .

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of the three dominant techniques for analyzing 3-alkoxypiperidine isomers.

Table 1: Performance Comparison of Analytical Modalities
FeatureChiral HPLC/SFC NMR w/ Chiral Solvating Agents Vibrational Circular Dichroism (VCD)
Primary Utility Quantifying Enantiomeric Excess (ee%)Rapid Purity Check & AssignmentDetermining Absolute Configuration (

vs

)
Sample Requirement Microgram scale (<1 mg)Milligram scale (5-20 mg)Milligram scale (10-50 mg)
Throughput High (Automated injection)Low (Manual prep)Medium (Long acquisition times)
Cost per Sample Low (after column purchase)Medium (Deuterated solvents/CSAs)High (Instrument time)
Limit of Detection < 0.1% impurity~1-2% impurityN/A (Qualitative)
Structural Insight Retention time onlyChemical shift splitting (

)
3D Conformational Analysis

Deep Dive: Experimental Protocols & Mechanisms

Method A: Chiral High-Performance Liquid Chromatography (HPLC)

Mechanism: Chiral HPLC relies on the transient formation of diastereomeric complexes between the analyte and the chiral stationary phase (CSP). For 3-alkoxypiperidines, which lack strong chromophores, derivatization or specialized detection is often required.

Recommended Protocol:

  • Derivatization (Optional but Recommended): React the 3-alkoxypiperidine with p-toluenesulfonyl chloride (tosyl chloride) or benzoyl chloride to introduce a UV-active chromophore.

    • Reaction: 1.0 eq Amine + 1.1 eq TsCl + 2.0 eq

      
       in DCM (
      
      
      
      C
      
      
      RT).
  • Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Crownpak CR+ (Crown ether based, specific for primary/secondary amines).

  • Mobile Phase:

    • For AD-H: Hexane/IPA/Diethylamine (90:10:0.1).

    • For Crownpak: Aqueous

      
       (pH 1.0 to 2.0) / Methanol.[1]
      
  • Detection: UV at 254 nm (if derivatized) or Refractive Index (RI) if native.

Expert Insight: For underivatized 3-alkoxypiperidines, the Crownpak CR+ column is superior because the crown ether complexes directly with the ammonium ion of the piperidine, providing excellent resolution without the need for synthetic steps.

Method B: NMR Differentiation using Mosher's Acid

Mechanism: Enantiomers are converted into diastereomers using a chiral derivatizing agent (CDA) like


-methoxy-

-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's Acid). The resulting diastereomers exhibit distinct chemical shifts (

) in

and

NMR.

Protocol:

  • Synthesis: React the racemic 3-alkoxypiperidine with

    
    -(-)-MTPA-Cl.
    
  • Analysis: Acquire

    
     NMR. Focus on the methoxy group signals or the ring protons adjacent to the nitrogen.
    
  • Interpretation:

    • Calculate

      
      .
      
    • Use the shielding/deshielding effects to assign the absolute configuration based on the Mosher model.

Method C: Vibrational Circular Dichroism (VCD)

Mechanism: VCD measures the differential absorption of left and right circularly polarized infrared radiation. It is the only method listed that can determine absolute configuration ab initio (without reference standards) by comparing experimental spectra with Density Functional Theory (DFT) calculations.

Workflow:

  • Conformational Search: Use molecular mechanics to find low-energy conformers of the 3-alkoxypiperidine.

  • DFT Calculation: Optimize geometry and calculate VCD frequencies (e.g., B3LYP/6-31G* level).

  • Measurement: Dissolve ~10 mg of sample in

    
     and acquire the VCD spectrum (1000–1800 
    
    
    
    ).
  • Assignment: A visual match of the sign (+/-) of key bands confirms the configuration.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate analytical method based on the stage of drug development.

G Start Sample: 3-Alkoxypiperidine Isomer Goal Define Analytical Goal Start->Goal Quant Quantify Purity (ee%) Goal->Quant Routine QC Config Determine Absolute Config (R/S) Goal->Config New Chemical Entity HPLC Chiral HPLC (Crownpak CR+ or AD-H) Quant->HPLC High Precision NMR NMR w/ Mosher's Acid Quant->NMR Quick Check Config->NMR Reference Available VCD VCD Spectroscopy (+ DFT Calc) Config->VCD Liquid/Oil Sample XRay X-Ray Crystallography (Requires heavy atom salt) Config->XRay Solid Crystal Result1 Batch Release HPLC->Result1 Report ee% Result2 Structure Validation VCD->Result2 Assign R/S

Figure 1: Strategic decision tree for the analysis of chiral piperidine derivatives.

References

  • Chiral Separation Principles

    • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.[2] (2023).[2][3] National Institutes of Health. Link

  • HPLC Method for Piperidine Amines

    • Babu, C. V., et al. (2014).[4] Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC with Precolumn Derivatization. Chirality.[2][3][4][5][6][7] Link

  • Absolute Configuration Assignment

    • Stephens, P. J., et al. (2010). Determination of Absolute Configuration using Vibrational Circular Dichroism.[6][8] Wiley.[4][6][7] Link

  • Mosher's Method

    • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher’s Method and the Assignment of Absolute Configuration. Nature Protocols. Link

  • Synthesis and Characterization

    • Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives. (2021).[9] JLUpub. Link

Sources

Comparative

Benchmarking the Synthesis of 3-Ethoxypiperidine Hydrochloride: Direct Hydrogenation vs. Stepwise Functionalization

Executive Summary 3-Ethoxypiperidine hydrochloride (CAS: 376348-65-1) is a critical chiral building block in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and other pharmaceutical agents.[1][2] Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Ethoxypiperidine hydrochloride (CAS: 376348-65-1) is a critical chiral building block in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and other pharmaceutical agents.[1][2] Its structural integrity—specifically the saturation of the heterocyclic ring and the stability of the ether linkage—defines the success of downstream API synthesis.

This guide benchmarks the Direct Catalytic Hydrogenation of 3-Ethoxypyridine (The "Target Method") against the conventional Stepwise Functionalization of 3-Hydroxypiperidine (The "Alternative Method").[1][2]

Key Findings:

  • Efficiency: The Target Method reduces process time by 60-70% by eliminating protection/deprotection steps.[2]

  • Yield: Direct hydrogenation achieves overall yields of >90% , whereas the stepwise route typically caps at 45-55% overall.[1]

  • Scalability: The Target Method is superior for multi-kilogram batches but requires specialized high-pressure hydrogenation equipment.[2]

Methodology Overview

To objectively evaluate performance, we analyze two distinct synthetic pathways. The "Target Method" represents process intensification, while the "Alternative Method" represents a modular, functional group manipulation approach.[1]

The Competitors
  • Target Method (Route A): Direct Heterogeneous Hydrogenation [1][2]

    • Mechanism: One-pot reduction of the aromatic pyridine ring using noble metal catalysis under acidic conditions.[2]

    • Key Reagents: 3-Ethoxypyridine,

      
      , 
      
      
      
      or
      
      
      , HCl/Ethanol.[1]
  • Alternative Method (Route B): Stepwise O-Alkylation [1][2]

    • Mechanism: Reduction of 3-hydroxypyridine followed by N-protection, O-alkylation (Williamson ether synthesis), and deprotection.[1][2]

    • Key Reagents: 3-Hydroxypyridine,

      
      , NaH, Ethyl Iodide, TFA/HCl.[1]
      

Visualizing the Synthetic Pathways

The following diagram illustrates the mechanistic divergence between the two routes. Note the significant difference in unit operations (nodes).

G cluster_RouteA Route A: Direct Hydrogenation (Target Method) cluster_RouteB Route B: Stepwise Functionalization (Alternative) Start 3-Hydroxypyridine (Commodity Starting Material) Ethoxypyridine 3-Ethoxypyridine Start->Ethoxypyridine O-Alkylation Hydroxypip 3-Hydroxypiperidine Start->Hydroxypip Reduction Hydrogenation Catalytic Hydrogenation (H2, Rh/C, HCl) Ethoxypyridine->Hydrogenation High Pressure Final 3-Ethoxypiperidine HCl (Target Product) Hydrogenation->Final Crystallization BocProtect N-Boc Protection Hydroxypip->BocProtect Boc2O Alkylation O-Alkylation (NaH, EtI) BocProtect->Alkylation NaH/EtI Deprotect Acidic Deprotection Alkylation->Deprotect TFA/HCl Deprotect->Final Salt Formation

Figure 1: Comparative workflow showing the streamlined nature of Route A versus the multi-step complexity of Route B.

Detailed Comparative Analysis

Scientific Integrity & Mechanism

Route A (Hydrogenation): The reduction of the pyridine ring is thermodynamically favorable but kinetically challenging due to the stability of the aromatic system and the poisoning effect of the basic nitrogen on the catalyst surface.

  • Causality: We utilize acidic conditions (HCl) to protonate the pyridine nitrogen (

    
    ).[1][2] This prevents the lone pair from coordinating strongly to the metal catalyst (Rh or Pt), which would otherwise deactivate the active sites.
    
  • Self-Validating Step: The consumption of

    
     gas serves as a direct process monitor.[2] Cessation of uptake indicates reaction completion.
    

Route B (Alkylation): This route relies on the nucleophilicity of the hydroxyl group.[1]

  • Causality: Direct alkylation of 3-hydroxypiperidine is impossible without N-protection because the secondary amine is more nucleophilic than the hydroxyl group, leading to N-alkylation byproducts.[1][2] Thus, the Boc-protection step is chemically mandatory, not optional.[1]

Performance Data Table[2][3]
MetricTarget Method (Route A)Alternative Method (Route B)Analysis
Overall Yield 92 - 95% 45 - 55%Route A avoids yield losses associated with isolation of intermediates.[1][2]
Step Count 1 (from 3-Ethoxypyridine)3-4Route B incurs higher labor and analytical costs per batch.[1][2]
Atom Economy HighLowRoute B generates stoichiometric waste (Boc byproducts, NaI salts).[1][2]
Cycle Time 12 - 24 Hours3 - 5 DaysRoute A is significantly faster for throughput.[1][2]
Safety Profile High Pressure (

gas)
Reactive Hazards (NaH,

gas evolution)
Route A requires pressure rated vessels; Route B requires pyrophoric handling protocols.[1][2]
Cost Driver Catalyst (Rh/Pt)Reagents (Boc anhydride, NaH) & LaborFor large scale, catalyst recycling in Route A makes it cheaper.[1]

Experimental Protocols

Protocol A: Direct Hydrogenation (Recommended)

Best for: Large scale production, high throughput.[1]

  • Preparation: In a high-pressure autoclave, dissolve 3-Ethoxypyridine (1.0 eq) in Ethanol (10 volumes).

  • Acidification: Slowly add concentrated HCl (1.1 eq). Note: Exothermic reaction.[2] Temperature control is critical to prevent degradation.

  • Catalyst Loading: Add 5% Rh/C (wet, 5 wt% loading) under an inert nitrogen atmosphere.

    • Why Rh/C? Rhodium is often superior to Palladium for pyridine reduction at lower temperatures, minimizing ether cleavage side reactions.[1]

  • Hydrogenation: Pressurize with

    
     to 50 bar (725 psi)  and heat to 60°C . Stir at 800 rpm.
    
  • Monitoring: Monitor pressure drop. Reaction typically completes in 6–12 hours.[2]

  • Workup: Filter catalyst (can be recycled). Concentrate the filtrate to dryness. Recrystallize the residue from Ethanol/Et2O to yield 3-Ethoxypiperidine Hydrochloride as white crystals.[2]

Protocol B: Stepwise Functionalization

Best for: Small scale, or when high-pressure equipment is unavailable.[1][2]

  • Protection: React 3-hydroxypiperidine with

    
     (1.1 eq) and 
    
    
    
    in DCM. Wash and isolate N-Boc-3-hydroxypiperidine.[1][2][3]
  • Alkylation: Suspend NaH (60% dispersion, 1.2 eq) in dry DMF at 0°C. Add N-Boc intermediate dropwise. Stir 30 min (deprotonation).

  • Addition: Add Ethyl Iodide (1.2 eq). Warm to RT and stir overnight. Quench with water, extract with EtOAc.[1]

  • Deprotection: Dissolve the crude oil in 4M HCl/Dioxane. Stir 2 hours. Precipitate forms.[2][4][5]

  • Isolation: Filter the solid. This is the crude hydrochloride salt.

Decision Framework (Graphviz)[1][2]

Use this logic tree to select the appropriate method for your specific laboratory constraints.

DecisionTree Start Start: Select Synthesis Route Q1 Is High-Pressure (>50 bar) Equipment Available? Start->Q1 Q2 Is 3-Ethoxypyridine Readily Available? Q1->Q2 Yes MethodB Choose Route B: Stepwise Alkylation Q1->MethodB No Q3 Is Chiral Purity Required from Starting Material? Q2->Q3 Yes Q2->MethodB No MethodA Choose Route A: Direct Hydrogenation Q3->MethodA No (Racemic OK) or (If Asymmetric Hydrogenation available) Q3->MethodB Yes (If starting with Chiral 3-OH)

Figure 2: Decision matrix for process selection.

References

  • Catalytic Hydrogenation of Pyridines: Nishimura, S.[6] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH, 2001.[1][2] Link[1][2]

  • Synthesis of 3-substituted piperidines: Patent WO2008124323A1.[2] Synthesis of Piperidine Derivatives.[7][4][5][6][8][9][10][11][12][13][14] Link

  • Mechanism of Pyridine Reduction: Stahl, S. S., et al.[1] "Homogeneous Catalytic Hydrogenation of Heterocycles." Chemical Reviews, 2010.[1] Link[1][2]

  • Preparation of 3-Ethoxypiperidine: PubChem Compound Summary for CID 11660359.[1][2]Link[1][2]

Sources

Validation

Comparative Toxicity &amp; SAR Profiling of Substituted Piperidines

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Toxicologists, and Process Safety Engineers Executive Summary & Scope The piperidine scaffold is a Janus-faced entity in chemical sciences: it serves...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Toxicologists, and Process Safety Engineers

Executive Summary & Scope

The piperidine scaffold is a Janus-faced entity in chemical sciences: it serves as a high-volume industrial solvent and a "privileged structure" in over 12,000 biologically active compounds (e.g., fentanyl, paroxetine). However, the addition of substituents to the piperidine ring dramatically alters its toxicological profile, shifting risks from simple irritation to complex cardiotoxicity (hERG blockade) or metabolic bioactivation.

This guide provides a comparative analysis of substituted piperidines, focusing on the Structure-Activity Relationships (SAR) that drive toxicity. It moves beyond standard safety data sheets to explain why specific substitution patterns (N-alkyl vs. C-alkyl) result in differential toxicity.

Structural Determinants of Toxicity (SAR Analysis)

The toxicity of piperidine derivatives is governed principally by three physicochemical parameters: Basicity (pKa) , Lipophilicity (LogP) , and Steric Hindrance .

2.1 The Alkyl-Substitution Effect

Simple alkylation of the piperidine ring changes its ability to penetrate biological membranes and interact with metabolic enzymes.

CompoundStructure NoteLogP (Approx)Primary Toxicity Driver
Piperidine Unsubstituted0.84Causticity: High pKa (11.22) causes severe mucous membrane irritation.[1]
N-Methylpiperidine Tertiary Amine1.13Bioactivation: The methyl group facilitates oxidation to reactive iminium ions (see Section 3).
2-Methylpiperidine Alpha-substitution1.25Steric Protection: The methyl group at C2 hinders enzymatic access to the nitrogen lone pair, often reducing metabolic clearance but increasing acute solvent toxicity.
4-Methylpiperidine Gamma-substitution1.30Lipophilicity: Higher membrane permeability than the parent compound; acts as a potent convulsant in animal models.

Key Insight: N-alkylation prevents the formation of N-glucuronides (a detoxification pathway), forcing the molecule down oxidative pathways (CYP450) that generate reactive metabolites.

2.2 The hERG Pharmacophore (Cardiotoxicity)

In drug discovery, 4-substituted piperidines are notorious for causing QT interval prolongation by blocking the hERG potassium channel.

  • The Trap: The protonated nitrogen of the piperidine ring mimics the potassium ion, while a lipophilic tail (e.g., a phenyl group at position 4) interacts with the aromatic residues (Tyr652, Phe656) inside the channel pore.

  • Mitigation: Introducing polar groups or "rigidifying" the scaffold (e.g., spiro-piperidines) often reduces this affinity.

Mechanisms of Action: The "Why" Behind the Toxicity
3.1 Metabolic Bioactivation (The Iminium Ion Pathway)

A critical, often overlooked mechanism is the bioactivation of the piperidine ring into electrophilic iminium species. This occurs primarily with N-substituted piperidines.

Mechanism:

  • CYP450 Oxidation: Cytochrome P450 removes an electron from the nitrogen.

  • Radical Formation: Hydrogen abstraction from the

    
    -carbon.
    
  • Iminium Generation: Loss of a second electron yields a reactive iminium ion (

    
    ).
    
  • Covalent Binding: This electrophile attacks cellular proteins (nucleophiles), leading to hepatotoxicity.

Bioactivation SubPiperidine N-Substituted Piperidine Radical C-Centered Radical SubPiperidine->Radical -1e-, -H+ CYP450 CYP450 (Oxidation) CYP450->SubPiperidine Iminium Reactive Iminium Ion (N+=C) Radical->Iminium -1e- Toxicity Protein Adducts (Hepatotoxicity) Iminium->Toxicity Covalent Binding (Cys/Lys residues) Detox Cyanide Trapping (Experimental) Iminium->Detox +KCN (In Vitro Tool)

Figure 1: Metabolic bioactivation pathway of N-substituted piperidines leading to toxicity.

3.2 hERG Channel Blockade

The interaction between substituted piperidines and the hERG channel is a leading cause of drug attrition.

hERG_Block Pharmacophore Piperidine Pharmacophore (Basic Amine + Lipophilic Tail) Pore hERG Channel Pore (Tyr652 / Phe656) Pharmacophore->Pore Enters intracellularly Interaction Pi-Cation Interaction (Trapping) Pore->Interaction High Affinity Binding Outcome Delayed Repolarization (QT Prolongation) Interaction->Outcome Ion flow blocked

Figure 2: Mechanism of hERG blockade by 4-substituted piperidines.[2]

Experimental Protocols

To validate the toxicity profile of a new piperidine derivative, the following self-validating protocols are recommended.

Protocol A: Reactive Metabolite Trapping (KCN Assay)

Purpose: To determine if your piperidine derivative forms toxic iminium intermediates.

  • Microsomal Incubation:

    • Prepare a reaction mixture containing 10 µM test compound, 1 mg/mL human liver microsomes (HLM), and 1 mM NADPH in phosphate buffer (pH 7.4).

    • Critical Step: Add 1 mM Potassium Cyanide (KCN) to the mixture. KCN acts as a "hard" nucleophile that traps the unstable iminium ion, forming a stable cyano-adduct.

  • Controls:

    • Negative Control: Without NADPH (ensures oxidation is enzymatic).

    • Positive Control:[3] Use Phencyclidine (PCP) , a known piperidine-based iminium former.

  • Termination & Analysis:

    • Incubate for 60 minutes at 37°C.

    • Quench with ice-cold acetonitrile.

    • Analyze via LC-MS/MS.[4]

  • Interpretation: A mass shift of +25 Da (M+CN - H) indicates the formation of a reactive iminium intermediate.

Protocol B: Comparative Cytotoxicity (Modified MTT)

Purpose: To assess general cellular toxicity while accounting for the volatility of simple piperidines.

  • Cell Seeding: Seed HepG2 (liver) or HEK293 (kidney) cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Compound Preparation:

    • Dissolve piperidine derivatives in DMSO.

    • Volatility Precaution: For low-molecular-weight piperidines (e.g., 2-methylpiperidine), use gas-permeable plate sealers to prevent cross-contamination between wells via the vapor phase, a common source of experimental error.

  • Exposure: Incubate cells with serial dilutions (0.1 µM – 1000 µM) for 24 hours.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

    • Solubilize formazan crystals with DMSO.[5]

    • Measure absorbance at 570 nm.

  • Calculation: Plot dose-response curves to determine IC50.

Comparative Data Summary

The following table synthesizes toxicity classifications and physicochemical properties for common piperidine derivatives.

CompoundCAS No.[1][6][7]Acute Tox (Oral Rat)Primary Hazard ClassKey Mechanism
Piperidine 110-89-4LD50 ~400 mg/kgCorrosive / FlammableMembrane disruption (pH effect)
N-Methylpiperidine 626-67-5LD50 ~350 mg/kgToxic / CorrosiveMetabolic activation (Iminium)
2-Methylpiperidine 109-05-7LD50 ~1060 mg/kgIrritantSteric hindrance reduces bioactivation rate
4-Methylpiperidine 626-58-4LD50 ~350 mg/kgToxic / CorrosiveEnhanced lipophilicity increases CNS penetration
4-Phenylpiperidine 771-92-6Varies by analogTarget-SpecificStructural basis for opioid/hERG activity

Note: LD50 values are approximate and derived from aggregated SDS data. Always consult specific batch data.

References
  • Dalvie, D. et al. (2002). "Metabolism of piperidine-based drugs: The role of iminium ions in bioactivation." Chemical Research in Toxicology.

  • Vandenberg, J.I. et al. (2012). "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 8082, Piperidine." PubChem.

  • Sigma-Aldrich. (2023).[8] "Safety Data Sheet: 4-Methylpiperidine."

  • Pang, Y.Y. et al. (2014). "Structure–toxicity relationship and structure–activity relationship study of 2-phenylaminophenylacetic acid derived compounds." Food and Chemical Toxicology.

Sources

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